PA (224-233), Influenza
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C101H110N8O23 |
|---|---|
Molekulargewicht |
1804.0 g/mol |
IUPAC-Name |
4-[cyclopenta-1,3-dien-1-yl(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;ethyl 2-[3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-5-methyl-3H-pyrrole-4-carboxylate;4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H30N2O6.C26H24N2O6.C25H28N2O5.C24H28N2O6/c1-17-4-6-18(7-5-17)24(29)22-23(19-8-9-20(32-2)21(16-19)33-3)28(26(31)25(22)30)11-10-27-12-14-34-15-13-27;1-4-34-26(32)19-14-20(27-15(19)2)28-22(16-10-12-18(33-3)13-11-16)21(24(30)25(28)31)23(29)17-8-6-5-7-9-17;1-17-3-5-19(6-4-17)23(28)21-22(18-7-9-20(31-2)10-8-18)27(25(30)24(21)29)12-11-26-13-15-32-16-14-26;1-30-18-8-7-17(15-19(18)31-2)21-20(22(27)16-5-3-4-6-16)23(28)24(29)26(21)10-9-25-11-13-32-14-12-25/h4-9,16,23,29H,10-15H2,1-3H3;5-13,22,29H,4,14H2,1-3H3;3-10,22,28H,11-16H2,1-2H3;3-5,7-8,15,21,27H,6,9-14H2,1-2H3 |
InChI-Schlüssel |
OKDQBOZYZFKBGH-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Function of PA (224-233) in Influenza Pathogenesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The influenza A virus Polymerase Acidic (PA) protein, a critical component of the viral RNA-dependent RNA polymerase (RdRp) complex, plays a multifaceted role in viral pathogenesis. While the N-terminal endonuclease and C-terminal domains involved in polymerase complex assembly are well-characterized, the precise functions of other regions are still under investigation. This technical guide focuses on the functional significance of the amino acid region 224-233 of the PA protein (PA(224-233)) in influenza pathogenesis. Beyond its established role as a significant CD8+ T cell epitope, emerging evidence suggests that this region is a critical determinant of viral virulence and polymerase activity. This document provides a comprehensive overview of the current understanding of PA(224-233), summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated pathways to support further research and the development of novel antiviral therapeutics.
Introduction: The Multifunctional PA Subunit
The influenza A virus RdRp, a heterotrimer composed of PA, PB1, and PB2, is responsible for the transcription and replication of the viral RNA genome within the host cell nucleus. The PA subunit is known to possess endonuclease activity, crucial for the "cap-snatching" mechanism that allows for the transcription of viral mRNAs. It also plays a structural role in the assembly and stability of the polymerase complex through its interaction with the PB1 subunit. While these functions are primarily attributed to the N-terminal and C-terminal domains, respectively, internal regions of the PA protein are increasingly recognized as important for modulating polymerase activity and contributing to viral pathogenicity.
The PA(224-233) region, with the sequence Ser-Ser-Leu-Glu-Asn-Phe-Arg-Ala-Tyr-Val (SSLENFRAYV) in the PR8 strain, has long been recognized as an immunodominant epitope for cytotoxic T lymphocytes (CTLs) in certain host species. However, recent studies have unveiled its non-immunological roles, directly linking specific mutations within this decapeptide to significant alterations in viral virulence and polymerase function.
The Role of PA(224-233) in Viral Pathogenesis
The primary evidence for the functional significance of the PA(224-233) region in influenza pathogenesis comes from studies of naturally occurring mutations at position 224.
The P224S Mutation: A Key Determinant of Virulence
A proline-to-serine substitution at amino acid 224 of the PA protein (P224S) has been identified as a key mutation that enhances the virulence of influenza A viruses. This mutation was notably observed in the pandemic H1N1/09 virus.
A study by Sun et al. demonstrated that the PA-P224S mutation, in combination with a PA-A70V mutation in the A/California/04/2009 (CA04) virus, drastically reduced the 50% mouse lethal dose (LD50) by almost 1,000-fold, indicating a significant increase in virulence.[1] Furthermore, minigenome replication assays revealed that the combined PA-A70V and PA-P224S mutations resulted in significantly greater RNP polymerase activity compared to the wild-type or single-mutation viruses.[1]
The S224P Mutation in Avian Influenza
Conversely, a serine-to-proline mutation at the same position (S224P) has been shown to enhance the virulence of duck-origin H5N1 avian influenza viruses. This suggests that the specific amino acid at position 224 plays a crucial role in host adaptation and pathogenicity, with different residues being favorable in different viral strains and host species.
Potential Mechanisms of Action
While the precise molecular mechanism by which the P224S mutation enhances polymerase activity and virulence is not fully elucidated, it has been suggested that this region may be involved in the nuclear transport and accumulation of the PA protein.[2] Efficient nuclear import of the polymerase components is a prerequisite for viral replication.
Another study investigating potential phosphorylation sites within the PA N-terminal region found that a serine-to-alanine mutation at position 224 (S224A) did not affect the proteolysis-inducing capacity of the PA protein, suggesting that the function of this residue is likely independent of this particular post-translational modification pathway.[3]
Quantitative Data Summary
The following table summarizes the key quantitative findings related to mutations in the PA(224-233) region.
| Virus Strain/Background | Mutation(s) | Experimental System | Quantitative Finding | Reference |
| A/California/04/2009 (H1N1) | PA-P224S | Minigenome Assay (293T cells) | Significant increase in RNP polymerase activity (P < 0.01 for combined A70V+P224S vs. single mutations) | [1] |
| A/California/04/2009 (H1N1) | PA-A70V + PA-P224S | Mouse Model | ~1,000-fold reduction in LD50 compared to wild-type | [1] |
| A/WSN/33 (H1N1) | PA-S224A | In vivo CAT assay | No significant effect on proteolysis induction | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of the PA(224-233) region.
Reverse Genetics and Site-Directed Mutagenesis
Reverse genetics is a powerful tool to introduce specific mutations into the influenza virus genome and study their effects on viral replication and pathogenesis.
Objective: To generate recombinant influenza viruses with specific mutations in the PA(224-233) region.
Methodology:
-
Plasmid Construction: The full-length cDNA of the PA gene from the desired influenza A virus strain is cloned into a bidirectional reverse genetics plasmid (e.g., pDZ or a similar vector). This plasmid contains an RNA Polymerase I (Pol I) promoter and terminator for the synthesis of viral RNA (vRNA) and an RNA Polymerase II (Pol II) promoter for the expression of the corresponding protein.
-
Site-Directed Mutagenesis: The desired mutation (e.g., P224S) is introduced into the PA expression plasmid using a commercially available site-directed mutagenesis kit or a PCR-based method.
-
Design complementary primers containing the desired mutation flanked by 15-20 nucleotides of the correct sequence on both sides.
-
Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid.
-
Digest the parental, methylated plasmid DNA with the DpnI restriction enzyme.
-
Transform the mutated plasmid into competent E. coli cells for amplification.
-
Verify the mutation by Sanger sequencing.
-
-
Virus Rescue:
-
Co-transfect a mixture of eight reverse genetics plasmids, each encoding one of the influenza virus genome segments (including the mutated PA plasmid), into a suitable cell line (e.g., a co-culture of 293T and MDCK cells).
-
The 293T cells, which express the SV40 large T antigen, support high levels of plasmid replication and protein expression, while the MDCK cells are permissive for influenza virus replication.
-
Incubate the transfected cells for 48-72 hours.
-
Harvest the supernatant containing the rescued recombinant virus.
-
-
Virus Amplification and Titration:
-
Amplify the rescued virus by infecting MDCK cells or embryonated chicken eggs.
-
Determine the virus titer using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on MDCK cells.
-
Minigenome Assay
The minigenome assay is a safe and effective method to measure the activity of the influenza virus polymerase complex in a controlled cellular environment.
Objective: To quantify the effect of mutations in PA(224-233) on the transcriptional activity of the RdRp.
Methodology:
-
Plasmid Preparation:
-
Obtain or construct four protein expression plasmids (e.g., pCAGGS) for the viral proteins PB2, PB1, PA (wild-type and mutant), and NP.
-
Obtain or construct a reporter plasmid containing a reporter gene (e.g., firefly luciferase) flanked by the non-coding regions of an influenza virus segment (e.g., from the NS segment). The expression of this reporter vRNA is driven by an RNA Polymerase I promoter.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive Pol II promoter is used for normalization of transfection efficiency.
-
-
Cell Transfection:
-
Seed 293T cells in 24-well plates.
-
Co-transfect the cells with the four protein expression plasmids (PB2, PB1, PA, NP), the reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.
-
-
Luciferase Assay:
-
At 24-48 hours post-transfection, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Calculate the relative polymerase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.
-
Compare the activity of the mutant PA with that of the wild-type PA.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions. This protocol can be adapted to investigate if mutations in PA(224-233) affect its interaction with other viral or host proteins.
Objective: To determine if PA(224-233) is involved in the interaction of PA with other proteins.
Methodology:
-
Cell Lysis:
-
Transfect 293T cells with plasmids expressing tagged versions of the proteins of interest (e.g., HA-tagged PA and FLAG-tagged potential interacting partner).
-
At 24-48 hours post-transfection, wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubation with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody specific for the tagged "bait" protein (e.g., anti-HA antibody for HA-PA).
-
Add protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against both the "bait" protein (e.g., anti-HA) and the potential "prey" protein (e.g., anti-FLAG) to detect the co-immunoprecipitation.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Logical relationship between the PA-P224S mutation and its impact on influenza pathogenesis.
Caption: Workflow for the influenza virus minigenome assay.
Caption: Workflow for generating recombinant influenza virus using reverse genetics.
Conclusion and Future Directions
The PA(224-233) region of the influenza A virus PA protein is emerging as a critical modulator of viral pathogenesis, extending beyond its role as an immunological epitope. Specific mutations at position 224 have been demonstrated to significantly impact polymerase activity and virulence in both avian and mammalian-adapted influenza strains. This region, therefore, represents a potential target for the development of novel antiviral drugs.
Future research should focus on:
-
Elucidating the precise molecular mechanism by which mutations in PA(224-233) modulate polymerase activity. Structural studies of the full-length polymerase complex containing these mutations would be invaluable.
-
Investigating the role of other residues within the 224-233 region in polymerase function and virulence through comprehensive mutagenesis studies.
-
Screening for small molecule inhibitors that target this region to disrupt polymerase function.
-
Exploring the interplay between the host immune response and the functional role of this region in viral replication.
A deeper understanding of the core functions of the PA(224-233) region will be instrumental in developing next-generation influenza therapeutics and vaccines.
References
PA (224-233) peptide role in CD8+ T cell response
An In-depth Technical Guide to the PA (224-233) Peptide and its Role in the CD8+ T Cell Response
Introduction
The PA (224-233) peptide, derived from the acidic polymerase (PA) protein of the Influenza A virus, is a critical component in the study of cellular immunity against influenza. This 10-amino acid peptide, with the sequence Ser-Ser-Leu-Glu-Asn-Phe-Arg-Ala-Tyr-Val (SSLENFRAYV), has been identified as an immunodominant cytotoxic T lymphocyte (CTL) epitope.[1][2][3][4] In murine models, it is specifically recognized by CD8+ T cells in the context of the H-2 Db and Kb major histocompatibility complex (MHC) class I molecules.[2][5][6] Understanding the interaction between PA (224-233) and the CD8+ T cell response is fundamental for developing T-cell-based universal influenza vaccines and for dissecting the mechanisms of antiviral immunity.
This guide provides a technical overview of the PA (224-233) peptide, detailing its mechanism of action, the quantitative aspects of the immune response it elicits, key experimental protocols for its study, and the underlying signaling pathways involved in T cell activation.
Mechanism of Action and Immune Recognition
The activation of a PA (224-233)-specific CD8+ T cell response follows the canonical MHC class I antigen presentation pathway.
-
Antigen Processing: Following influenza virus infection of a host cell, the viral PA protein is synthesized. This protein is subsequently degraded into smaller peptide fragments by the proteasome. Studies have shown that immunoproteasomes, specialized proteasomes induced by inflammatory cytokines, are particularly important for the efficient generation of the PA (224-233) epitope.[7][8]
-
MHC Class I Presentation: The generated PA (224-233) peptide is transported from the cytoplasm into the endoplasmic reticulum (ER). Within the ER, the peptide is loaded onto newly synthesized MHC class I molecules (specifically H-2 Db in C57BL/6 mice). This peptide-MHC complex is then transported to the surface of the antigen-presenting cell (APC), such as a dendritic cell (DC), for presentation to T cells.[9][10]
-
T Cell Receptor (TCR) Recognition: A naive CD8+ T cell with a TCR specific for the PA (224-233)/H-2 Db complex recognizes and binds to it. This binding event, along with co-stimulatory signals, triggers the activation, proliferation, and differentiation of the T cell into effector CTLs and memory T cells.[11][12][13] These effector CTLs are then capable of identifying and eliminating virus-infected cells that display the same peptide-MHC complex.
Interestingly, research indicates that the PA (224-233) epitope is strongly presented by professional APCs like dendritic cells, but may be poorly expressed on non-dendritic infected cells at the site of infection, which has implications for vaccine efficacy.[9][10] Vaccination with the PA (224-233) peptide has been shown to result in a potent T cell response, but in some cases, delayed viral clearance, highlighting the complexity of its role in protective immunity.[10][14]
Quantitative Analysis of the PA (224-233) Immune Response
While the immunodominance of PA (224-233) is well-established, specific quantitative data such as MHC binding affinity (e.g., IC50) is not consistently reported across literature. The response is typically characterized by functional assays that measure the magnitude and quality of the T cell response.
| Parameter | Assay Type | Typical Conditions / Concentration | Result / Observation | Reference |
| Functional Avidity | IFN-γ ELISpot | Splenocytes stimulated with peptide concentrations from 1 ng/mL to 1000 ng/mL. | The CD8+ T cell response to PA (224-233) can be detected at peptide concentrations as low as 100 ng/mL, indicating a high functional avidity. | [15] |
| T Cell Activation | ELISpot | T2 cells pulsed with peptide concentrations ranging from 10⁻⁷ to 10⁻¹² M co-cultured with specific T cells. | Demonstrates the potency of the peptide in activating T cell effector functions (e.g., cytokine release) even at low concentrations. | [16] |
| CTL Response | In vivo expansion | Vaccination with dendritic cells pulsed with PA (224-233) peptide. | Leads to the expansion of PA (224-233)-specific T cells and the induction of a potent CTL response characterized by IFN-γ and TNF-α production. | [17] |
| Immunodominance | Tetramer Staining | Analysis of bronchoalveolar lavage (BAL) fluid from influenza-infected mice. | PA (224-233) specific CD8+ T cells are co-dominant with NP (366-374) specific cells during a primary infection. | [2][9] |
Key Experimental Protocols
The study of the PA (224-233) peptide's effect on CD8+ T cells relies on several core immunological assays.
T2 Peptide Binding Assay
This assay measures the ability of a peptide to bind to and stabilize MHC class I molecules on the cell surface. It utilizes the T2 cell line, which is deficient in the Transporter associated with Antigen Processing (TAP), preventing endogenous peptide loading.
Methodology:
-
Cell Culture: Culture T2 cells (which express HLA-A*0201, a human MHC; murine equivalents are used for H-2 Db) in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Peptide Incubation: Resuspend T2 cells to a concentration of 1x10⁶ cells/mL in serum-free medium. Add the PA (224-233) peptide at various concentrations (e.g., 100 µM) and a positive control peptide. Incubate overnight (18 hours) at 37°C. Some protocols include the addition of human β2-microglobulin (3-5 µg/mL) to enhance MHC stabilization.[18][19]
-
Staining: Wash the cells twice with PBS to remove unbound peptide.
-
Antibody Incubation: Incubate the cells with a fluorescently-conjugated monoclonal antibody specific for the MHC molecule (e.g., anti-HLA-A2 or anti-H-2 Db) for 30 minutes at 4°C.[19][20]
-
Flow Cytometry: Wash the cells again and analyze them using a flow cytometer. The mean fluorescence intensity (MFI) correlates with the level of MHC stabilization by the peptide.
-
Data Analysis: Calculate a Fluorescence Index (FI) to quantify binding affinity: FI = (MFI with peptide - MFI without peptide) / MFI without peptide.[18]
Intracellular Cytokine Staining (ICS)
ICS is used to identify and quantify cytokine-producing cells at a single-cell level.
Methodology:
-
Cell Stimulation: Co-culture splenocytes or peripheral blood mononuclear cells (PBMCs) (1-2 x 10⁶ cells) with the PA (224-233) peptide (e.g., 1-10 µg/mL) for 6-12 hours at 37°C. Include positive (e.g., PMA/Ionomycin) and negative controls.
-
Protein Transport Inhibition: For the final 4-6 hours of incubation, add a protein transport inhibitor such as Brefeldin A or Monensin. This blocks the Golgi apparatus, causing cytokines to accumulate inside the cell.[21][22]
-
Surface Staining: Harvest the cells and stain for cell surface markers, such as CD8 and CD3, with fluorescently-conjugated antibodies for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells, then fix them with a fixation buffer (e.g., 2% formaldehyde) for 20 minutes at room temperature.[21][23] Following fixation, wash and permeabilize the cells using a permeabilization buffer (e.g., containing saponin).[21][23]
-
Intracellular Staining: Add fluorescently-conjugated antibodies specific for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) to the permeabilized cells. Incubate for 30 minutes at room temperature in the dark.[24]
-
Flow Cytometry: Wash the cells to remove excess antibody and analyze by multi-color flow cytometry. Gate on the CD8+ T cell population to determine the percentage of cells producing specific cytokines in response to the peptide.
Chromium-51 (⁵¹Cr) Release Assay
This assay is the gold standard for measuring the cytotoxic activity of CTLs.
Methodology:
-
Target Cell Labeling: Incubate target cells (e.g., peptide-pulsed T2 cells or virus-infected cells) with radioactive Sodium Chromate (Na₂⁵¹CrO₄) for 1-2 hours at 37°C. The ⁵¹Cr is taken up and retained by viable cells.[25][26]
-
Washing: Wash the labeled target cells three times with culture medium to remove excess, unincorporated ⁵¹Cr.[26][27]
-
Co-incubation: Plate the labeled target cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate. Add effector CD8+ T cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1).[25]
-
Control Wells:
-
Spontaneous Release: Target cells with medium only (measures baseline leakage).
-
Maximum Release: Target cells with a lysis agent like Triton-X-100 (measures total incorporated ⁵¹Cr).[26]
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C to allow for cell lysis.
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.
-
Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Data Analysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[19]
Signaling Pathways and Visualizations
CD8+ T Cell Activation Pathway
The recognition of the PA (224-233)-MHC complex by the TCR initiates a complex signaling cascade within the CD8+ T cell, leading to its activation. The strength and duration of this signal can influence whether the T cell differentiates into an effector or a memory cell.[11][28] The core pathway involves the phosphorylation of key adaptor proteins and the activation of downstream transcription factors.
Caption: TCR signaling cascade initiated by PA(224-233)-MHC recognition on a CD8+ T cell.
Experimental Workflow for Assessing T Cell Response
The process of evaluating the immunogenicity of the PA (224-233) peptide involves a multi-step workflow, from peptide acquisition to functional analysis of the T cell response.
Caption: Workflow for evaluating the CD8+ T cell response to the PA(224-233) peptide.
Conclusion
The influenza PA (224-233) peptide remains a cornerstone for research into cellular immunity against viral pathogens. Its well-defined characteristics as an immunodominant H-2 Db-restricted epitope provide a robust model system for studying antigen processing, T cell activation, and the development of immunological memory. The experimental protocols and signaling pathways detailed in this guide offer a framework for researchers and drug development professionals to investigate the nuances of the CD8+ T cell response. A thorough understanding of how epitopes like PA (224-233) are presented and recognized is crucial for the rational design of next-generation vaccines aimed at providing broad and lasting protection against influenza.
References
- 1. PA (224-233), Influenza | TargetMol [targetmol.com]
- 2. genscript.com [genscript.com]
- 3. This compound - Elabscience® [elabscience.com]
- 4. H2-Db | Influenza A PA 224-233 | SSLENFRAYV | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 5. Influenza PA (224–233) - 1 mg [anaspec.com]
- 6. peptide.com [peptide.com]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Immunoproteasomes shape immunodominance hierarchies of antiviral CD8(+) T cells at the levels of T cell repertoire and presentation of viral antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Vaccination with an acidic polymerase epitope of influenza virus elicits a potent antiviral T cell response but delayed clearance of an influenza virus challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Deciphering the deterministic role of TCR signaling in T cell fate determination [frontiersin.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. T-Cell Receptor (TCR) Signaling Pathway | Comprehensive Mechanism & Immunology Guide - Creative Biolabs [creativebiolabs.net]
- 14. Identification of protective and non-protective T cell epitopes in influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Examining the presentation of tumor-associated antigens on peptide-pulsed T2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Peptide binding affinity assay [bio-protocol.org]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. 2.4. T2 Binding and Stabilization Assays [bio-protocol.org]
- 21. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 22. Intracellular Cytokine (INF-gamma) Staining Assay [en.bio-protocol.org]
- 23. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Intracellular Cytokine (INF-gamma) Staining Assay [bio-protocol.org]
- 25. benchchem.com [benchchem.com]
- 26. bitesizebio.com [bitesizebio.com]
- 27. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 28. researchgate.net [researchgate.net]
The Pivotal Role of the Influenza A Virus PA C-Terminal Domain in Viral Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The influenza A virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of the Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA) subunits. This complex is central to the viral life cycle, responsible for both transcription of viral mRNAs and replication of the viral RNA genome. While the N-terminal domain of the PA subunit (PA-Nter) possesses the well-characterized endonuclease activity essential for cap-snatching, the C-terminal domain (PA-CTD) plays a multifaceted and critical role in the regulation and assembly of the polymerase complex, as well as in its interaction with host cell machinery. This technical guide provides an in-depth exploration of the functions of the PA-CTD in influenza A virus replication, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Functions of the PA C-Terminal Domain
The PA-CTD is a crucial structural and functional hub within the viral polymerase. Its primary roles can be categorized into two essential interactions: mediating the assembly of the polymerase complex through its binding to PB1, and hijacking the host transcription machinery via its interaction with the C-terminal domain of the host's RNA Polymerase II (Pol II CTD).
Interaction with PB1: A Cornerstone of Polymerase Assembly
The formation of a stable and active heterotrimeric polymerase complex is contingent upon the precise interaction between the PA-CTD and the N-terminal domain of PB1 (PB1-Nter)[1][2][3]. This interaction is a prerequisite for the nuclear import of the PA-PB1 dimer and the subsequent association with PB2 to form the functional trimeric polymerase[1]. The interface between PA-CTD and PB1-Nter is predominantly hydrophobic and structurally well-defined, making it a prime target for the development of antiviral inhibitors that disrupt polymerase assembly[4][5][6]. Mutations within the PA-CTD that disrupt this interaction can severely impair polymerase activity and viral viability[7].
Interaction with Host RNA Polymerase II CTD: The Key to Cap-Snatching
A pivotal function of the PA-CTD is its direct interaction with the C-terminal domain of the large subunit of the host RNA Polymerase II (Pol II CTD)[8][9][10][11][12][13][14][15][16][17][18]. This interaction is fundamental to the "cap-snatching" mechanism, where the viral polymerase cleaves the 5' capped ends of nascent host transcripts to prime the synthesis of viral mRNAs. The PA-CTD specifically recognizes and binds to the Serine-5 phosphorylated (pS5) form of the Pol II CTD, which is characteristic of initiating Pol II[8][9][10][11][12][16][17][19][20]. This binding event is thought to position the viral polymerase in close proximity to newly synthesized host pre-mRNAs, facilitating the efficient capture of their 5' caps (B75204) by the PB2 subunit and subsequent cleavage by the PA-Nter endonuclease.
Structural studies have revealed distinct binding sites within the PA-CTD for the pS5-CTD, involving a series of basic residues that form electrostatic interactions with the phosphorylated serine residues of the CTD repeats[9][10]. This interaction not only facilitates transcription but also appears to play a role in the regulation of viral genome replication, highlighting the multifunctional nature of the PA-CTD[8][11][12][16][17][21].
Quantitative Analysis of PA-CTD Function
Mutational analysis of the PA-CTD has provided quantitative insights into the significance of specific residues for polymerase activity and viral replication. The following table summarizes key findings from such studies.
| PA Mutation | Virus Strain/Context | Effect on Polymerase Activity (in vitro/minigenome) | Effect on Viral Titer/Replication | Reference |
| K289A | 1918 H1N1 | Reduced transcription, replication unaffected | Not reported | [21] |
| Y445A | 1918 H1N1 | Reduced transcription, replication unaffected | Not reported | [21] |
| E449A | 1918 H1N1 | Reduced transcription, replication unaffected | Not reported | [21] |
| R454A | 1918 H1N1 | Reduced transcription, replication unaffected | Not reported | [21] |
| K635A | 1918 H1N1 | Reduced transcription, replication unaffected | Not reported | [21] |
| E416A | 1918 H1N1 | Transcription and replication both reduced | Not reported | [21] |
| R551A | 1918 H1N1 | Transcription and replication both reduced | Not reported | [21] |
| H510A | A/WSN/33 | Negligible transcriptional activity, replication competent | Non-viable virus | [22] |
| G507A-R508A (J10) | A/WSN/33 | No apparent effect on RNA synthesis | Abolished production of infectious virions | [23][24] |
| L226P | A/WSN/33 (ts53) | Reduced vRNA synthesis at non-permissive temperature | Temperature-sensitive growth | [4] |
Visualizing PA-CTD Functions and Experimental Workflows
To better illustrate the complex interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Interaction of the influenza polymerase with host RNA Polymerase II.
References
- 1. Frontiers | A Comprehensive Roadmap Towards the Generation of an Influenza B Reporter Assay Using a Single DNA Polymerase-Based Cloning of the Reporter RNA Construct [frontiersin.org]
- 2. A Comprehensive Roadmap Towards the Generation of an Influenza B Reporter Assay Using a Single DNA Polymerase-Based Cloning of the Reporter RNA Construct [agris.fao.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Involvement of influenza virus PA subunit in assembly of functional RNA polymerase complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Functional Analysis of PA Binding by Influenza A Virus PB1: Effects on Polymerase Activity and Viral Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 9. academic.oup.com [academic.oup.com]
- 10. biorxiv.org [biorxiv.org]
- 11. office2.jmbfs.org [office2.jmbfs.org]
- 12. journals.asm.org [journals.asm.org]
- 13. cdn.who.int [cdn.who.int]
- 14. is.muni.cz [is.muni.cz]
- 15. Efficient soluble expression and purification of influenza A and B nucleoproteins in E. coli – ScienceOpen [scienceopen.com]
- 16. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement : Middlesex University Research Repository [repository.mdx.ac.uk]
- 17. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 18. Host Cell Factors That Interact with Influenza Virus Ribonucleoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural Motifs for CTD Kinase Specificity on RNA Polymerase II during Eukaryotic Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reactome | RNA Pol II CTD phosphorylation and interaction with CE [reactome.org]
- 21. biorxiv.org [biorxiv.org]
- 22. Assays to Measure the Activity of Influenza Virus Polymerase | Springer Nature Experiments [experiments.springernature.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Affinity Purification of Influenza Virus Ribonucleoprotein Complexes from the Chromatin of Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Immunogenicity of the Influenza A Virus PA(224-233) Epitope: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the immunogenicity of the PA(224-233) epitope (sequence: SSLENFRAYV) from the influenza A virus acidic polymerase (PA) protein. This epitope is a significant target for CD8+ T-cell responses, particularly in C57BL/6 mice, making it a crucial component in the study of influenza immunity and the development of universal flu vaccines.
Quantitative Analysis of PA(224-233) Immunogenicity
The immunogenicity of an epitope is determined by several quantitative factors, including its binding affinity to Major Histocompatibility Complex (MHC) class I molecules and the magnitude of the T-cell response it elicits. The PA(224-233) epitope is recognized as an immunodominant epitope in C57BL/6 (H-2b) mice, presented by the H-2Db MHC class I molecule.[1][2][3][4]
During a primary influenza A virus infection, the CD8+ T-cell response to PA(224-233) is at least as prominent as the response to the well-known nucleoprotein epitope NP(366-374).[1] However, the immunodominance hierarchy can shift during a secondary infection, where the response to NP(366-374) often becomes more dominant.[5][6] Studies have also shown that in neonatal mice, the primary response is strongly biased towards PA(224-233).[5]
Table 1: T-Cell Response to PA(224-233) in C57BL/6 Mice Following Primary Influenza A Virus Infection
| Measurement | Virus Strain(s) | Time Point (days post-infection) | Result (Mean ± SE) | Reference(s) |
| % of CD8+ T-cells IFN-γ+ (BAL Fluid) | HKx31 (H3N2) | 7 | 12.5% ± 1.7% | [1] |
| % of CD8+ T-cells IFN-γ+ (BAL Fluid) | HKx31 (H3N2) | 8 | 15.2% ± 1.0% | [1] |
| % of CD8+ T-cells IFN-γ+ (BAL Fluid) | HKx31 (H3N2) | 10 | 12.9% ± 1.2% | [1] |
| Copies per cell (Direct Presentation) | PR8 (H1N1) | 8 hours | ~100-200 copies/cell (in DC2.4 cells) | [7] |
| Copies per cell (Cross-Presentation) | PR8 (H1N1) | Not specified | Optimal presentation compared to NP(366-374) | [7] |
BAL: Bronchoalveolar Lavage. Data represents the percentage of interferon-gamma producing CD8+ T-cells specific for the PA(224-233) epitope.
Experimental Protocols for Assessing Immunogenicity
Evaluating the immunogenicity of the PA(224-233) epitope involves a series of in silico, in vitro, and in vivo assays.
This assay determines the binding affinity of the PA(224-233) peptide to specific MHC class I molecules, such as H-2Db. A common method is a competition-based assay using purified MHC molecules and a fluorescently labeled standard peptide.
Protocol: MHC-Peptide Competition Binding Assay
-
Reagents : Purified, soluble H-2Db molecules; a high-affinity, fluorescently labeled reference peptide; PA(224-233) synthetic peptide; assay buffer.
-
Procedure : a. A fixed concentration of purified H-2Db molecules is incubated with a fixed concentration of the fluorescent reference peptide. b. The PA(224-233) peptide is added in a serial dilution (e.g., from 100 µM to 1 nM). c. The mixture is incubated for a sufficient time (e.g., 48 hours at room temperature) to reach equilibrium. d. The amount of fluorescent peptide bound to the MHC molecules is quantified using a suitable method like fluorescence polarization.
-
Data Analysis : The concentration of the PA(224-233) peptide that inhibits 50% of the binding of the fluorescent reference peptide (IC50) is calculated. Lower IC50 values indicate higher binding affinity.
This assay quantifies the frequency of antigen-specific T-cells by measuring their production of cytokines (e.g., IFN-γ, TNF-α) upon stimulation with the PA(224-233) peptide.
Protocol: Intracellular Cytokine Staining for IFN-γ
-
Cell Preparation : Isolate splenocytes or lymphocytes from the bronchoalveolar lavage (BAL) fluid of influenza-infected mice (e.g., 10 days post-infection).
-
Peptide Stimulation : a. Plate 1-2 million cells per well in a 96-well plate. b. Stimulate cells with the PA(224-233) peptide (e.g., at 1-10 µg/mL) for 5-6 hours at 37°C. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin). c. Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-5 hours of incubation to trap cytokines intracellularly.
-
Staining : a. Wash the cells and stain for surface markers, such as CD8 and CD3, using fluorescently labeled antibodies. b. Fix and permeabilize the cells using a commercial kit. c. Stain for intracellular IFN-γ using a fluorescently labeled anti-IFN-γ antibody.
-
Flow Cytometry : Acquire the cells on a flow cytometer and analyze the data to determine the percentage of CD8+ T-cells that are positive for IFN-γ.[1]
This assay measures the ability of PA(224-233)-specific cytotoxic T-lymphocytes (CTLs) to kill target cells presenting the epitope in vivo.
Protocol: In Vivo CTL Assay
-
Target Cell Preparation : a. Prepare two populations of syngeneic splenocytes. b. Pulse one population with the PA(224-233) peptide (target cells) and label with a high concentration of a fluorescent dye (e.g., CFSEhigh). c. Leave the second population unpulsed (control cells) and label with a low concentration of the same dye (CFSElow).
-
Adoptive Transfer : Mix the two cell populations in a 1:1 ratio and inject them intravenously into influenza-infected recipient mice and naive control mice.
-
Analysis : After a set period (e.g., 18-24 hours), harvest spleens from the recipient mice and analyze the labeled cell populations by flow cytometry.
-
Calculation : The percentage of specific lysis is calculated by comparing the ratio of CFSEhigh to CFSElow cells in infected versus naive mice.
Visualizing Experimental and Biological Pathways
The following diagram outlines the typical experimental workflow for characterizing the immunogenicity of a peptide epitope like PA(224-233).
Caption: A generalized workflow for investigating the immunogenicity of a viral epitope.
Upon recognition of the PA(224-233)-H-2Db complex on an antigen-presenting cell (APC), the T-cell receptor on a CD8+ T-cell initiates a complex signaling cascade leading to T-cell activation, proliferation, and differentiation into effector cells.
Caption: Simplified T-Cell Receptor (TCR) signaling cascade upon epitope recognition.
This guide provides a foundational understanding of the immunogenicity of the influenza PA(224-233) epitope. The data, protocols, and pathways described herein serve as a valuable resource for researchers working on T-cell immunology and vaccine development against influenza virus.
References
- 1. journals.asm.org [journals.asm.org]
- 2. genscript.com [genscript.com]
- 3. Conserved epitopes of influenza A virus inducing protective immunity and their prospects for universal vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza PA (224–233) - 1 mg [anaspec.com]
- 5. The Altered Neonatal CD8+ T Cell Immunodominance Hierarchy during Influenza Virus Infection Impacts Peptide Vaccination | MDPI [mdpi.com]
- 6. rupress.org [rupress.org]
- 7. researchgate.net [researchgate.net]
The Shifting Landscape of Influenza Immunity: Unraveling the Role of PA(224-233) in Primary and Secondary Infections
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cellular immune response to influenza A virus is a complex and dynamic process, characterized by a shifting hierarchy of immunodominant T-cell epitopes between primary and secondary infections. A key player in this immunological drama is the polymerase acidic protein (PA) epitope spanning amino acids 224-233. While robustly targeted during an initial encounter with the virus, the CD8+ T-cell response to PA(224-233) becomes notably subdued upon subsequent infections. This guide provides a comprehensive analysis of the mechanisms governing this phenomenon, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
The Dichotomy of PA(224-233) Recognition: A Tale of Two Infections
During a primary influenza virus infection in C57BL/6 mice, CD8+ T-cell responses are co-dominantly directed against the PA(224-233) epitope and the nucleoprotein (NP) epitope NP(366-374).[1][2][3] However, upon a secondary, heterosubtypic challenge, a striking shift in immunodominance occurs, with the response becoming overwhelmingly focused on NP(366-374), while the PA(224-233)-specific response is significantly diminished.[1][2][3][4][5] This altered hierarchy has significant implications for vaccine design and our understanding of protective immunity.
The prevailing mechanism behind this shift lies in differential antigen presentation.[1][3] The PA(224-233) epitope is predominantly presented by professional antigen-presenting cells (APCs), specifically dendritic cells (DCs). In contrast, the NP(366-374) epitope is presented by both DCs and non-dendritic cells, such as infected epithelial cells.[1][3]
In a primary infection, naive CD8+ T cells require priming by DCs in the draining lymph nodes. Since DCs present both epitopes, a balanced expansion of PA(224-233)- and NP(366-374)-specific T cells is observed.[3] However, during a secondary infection, memory CD8+ T cells can be reactivated directly in the infected tissues by a wider range of APCs. The broader presentation of the NP epitope by both professional and non-professional APCs gives NP(366-374)-specific memory T cells a competitive advantage, leading to their preferential expansion and the observed shift in immunodominance.[1][3]
Quantitative Analysis of T-Cell Responses
The following tables summarize the quantitative data from key studies, illustrating the differential CD8+ T-cell response to PA(224-233) and NP(366-374) epitopes in primary and secondary influenza infections in C57BL/6 mice.
Table 1: Primary Influenza A Virus Infection (HKx31 - H3N2)
| Tissue | Days Post-Infection | % of CD8+ T cells specific for PA(224-233) | % of CD8+ T cells specific for NP(366-374) | Reference |
| Spleen | 8 | ~8% | ~8% | [2] |
| Spleen | 10 | ~5% | ~12% | [2] |
| Bronchoalveolar Lavage (BAL) | 7 | ~12% | ~12% | [2] |
| Bronchoalveolar Lavage (BAL) | 10 | ~10% | ~15% | [2] |
| Mediastinal Lymph Node (MLN) | 7 | ~6% | ~6% | [6] |
| Lung | 7 | ~15% | ~15% | [6] |
Table 2: Secondary Influenza A Virus Infection (PR8 - H1N1 challenge after HKx31 priming)
| Tissue | Days Post-Challenge | % of CD8+ T cells specific for PA(224-233) | % of CD8+ T cells specific for NP(366-374) | Reference |
| Spleen | 5 | ~2% | ~20% | [2] |
| Bronchoalveolar Lavage (BAL) | 5 | ~5% | ~40% | [2] |
| Nasal Mucosa | 5 | Significantly lower | Predominant response | [5] |
| Lung | 5 | ~5% | ~35% | [6] |
Visualizing the Mechanisms
To further elucidate the complex interactions governing the differential response to the PA(224-233) epitope, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Differential antigen presentation in primary vs. secondary influenza infection.
Caption: Workflow for murine influenza primary and secondary challenge experiments.
Detailed Experimental Protocols
The following are synthesized protocols for key experiments cited in the literature, providing a framework for investigating the role of PA(224-233) in influenza infection.
Murine Model of Primary and Secondary Influenza Virus Infection
-
Primary Infection:
-
Anesthetize mice via intraperitoneal injection of ketamine/xylazine or via isoflurane (B1672236) inhalation.[9]
-
Intranasally inoculate with a sublethal dose of influenza A virus (e.g., 50 PFU of HKx31 H3N2) in 30-50 µL of sterile PBS.[6][7]
-
Monitor mice daily for weight loss and signs of disease.[10]
-
At desired time points (e.g., days 7, 8, 9, 10, 15, 21 post-infection), euthanize a cohort of mice for tissue harvesting.[6]
-
-
Secondary Infection:
-
Allow mice that have recovered from primary infection to rest for at least 30 days to establish a memory T-cell population.[6]
-
Anesthetize the memory mice as described above.
-
Intranasally challenge with a sublethal dose of a heterosubtypic influenza A virus (e.g., 250 PFU of PR8 H1N1).[6]
-
Monitor and euthanize at desired time points (e.g., days 3, 5, 7 post-challenge) for tissue harvesting.
-
Influenza Virus Plaque Assay for Viral Titer Determination
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells.[11]
-
Procedure:
-
Prepare 10-fold serial dilutions of lung homogenates or other tissue samples in viral growth medium (VGM).[11]
-
Plate MDCK cells in 12-well plates and grow to confluency.
-
Wash the MDCK cell monolayer with sterile DPBS.
-
Inoculate the cells with 100 µL of each virus dilution.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Aspirate the inoculum and overlay the cells with a semi-solid overlay medium containing Avicel or agarose (B213101) and TPCK-trypsin.[11][12]
-
Incubate at 37°C for 2-3 days.
-
Fix the cells with 4% paraformaldehyde.
-
Remove the overlay and stain the cells with a crystal violet solution to visualize plaques.[9]
-
Count the plaques and calculate the viral titer in plaque-forming units (PFU) per ml.
-
Intracellular Cytokine Staining (ICS) for Influenza-Specific T-Cell Responses
-
Sample Preparation: Prepare single-cell suspensions from spleen, mediastinal lymph nodes, or lungs (after enzymatic digestion).[9][13]
-
Procedure:
-
Stimulate 1-2 x 10^6 cells for 5-6 hours at 37°C with:
-
In the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-5 hours of stimulation to allow for intracellular cytokine accumulation.[13][15]
-
Wash the cells and stain for surface markers, including CD3, CD8, and a viability dye.
-
Fix and permeabilize the cells.
-
Stain for intracellular cytokines, such as IFN-γ and TNF-α, using fluorochrome-conjugated antibodies.[13][15]
-
Acquire the samples on a flow cytometer and analyze the data to determine the percentage of CD8+ T cells producing cytokines in response to each peptide.
-
Conclusion
The differential role of the PA(224-233) epitope in primary versus secondary influenza infection highlights the intricate regulation of T-cell immunodominance. Understanding the molecular and cellular mechanisms that govern this shift is paramount for the development of next-generation influenza vaccines that can elicit broad and durable T-cell immunity. The data and protocols presented in this guide offer a robust framework for researchers to further investigate this critical aspect of influenza immunology and to design novel therapeutic strategies that can effectively harness the power of the cellular immune response against this ever-evolving pathogen.
References
- 1. rupress.org [rupress.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Differential Antigen Presentation Regulates the Changing Patterns of CD8+ T Cell Immunodominance in Primary and Secondary Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A virus-specific CD8+ T cell immunodominance hierarchy determined by antigen dose and precursor frequencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antigen-specific CD8(+) T cells persist in the upper respiratory tract following influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Intranasal Influenza Infection of Mice and Methods to Evaluate Progression and Outcome | Springer Nature Experiments [experiments.springernature.com]
- 8. Animal models for influenza virus pathogenesis, transmission, and immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Mouse Models of Influenza Infection with Circulating Strains to Test Seasonal Vaccine Efficacy [frontiersin.org]
- 11. Influenza virus plaque assay [protocols.io]
- 12. Immunoplaque Assay (Influenza Virus) [bio-protocol.org]
- 13. viroclinics.com [viroclinics.com]
- 14. Influenza PA (224–233) - 1 mg [anaspec.com]
- 15. Measuring Cellular Immunity to Influenza: Methods of Detection, Applications and Challenges [mdpi.com]
PA (224-233) as a potential universal influenza vaccine candidate
An In-depth Technical Guide to PA(224-233) as a Potential Universal Influenza Vaccine Candidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic nature of the influenza virus, characterized by antigenic drift and shift, necessitates the annual reformulation of seasonal vaccines and poses a persistent pandemic threat. The development of a "universal" influenza vaccine, capable of providing broad and long-lasting protection against diverse influenza strains, is a paramount goal in public health. Such a vaccine would ideally target conserved viral epitopes, eliciting a robust and cross-protective immune response.
A promising strategy for a universal vaccine is the induction of a potent T-cell response, particularly from cytotoxic T lymphocytes (CTLs), which can recognize and eliminate infected cells. This approach focuses on conserved internal proteins of the virus, such as the acidic polymerase (PA) and nucleoprotein (NP). Within the PA protein, the amino acid sequence 224-233, PA(224-233), has been identified as a highly conserved, immunodominant CD8+ T-cell epitope in the context of the murine MHC class I molecule H-2Db.[1][2] This whitepaper provides a comprehensive technical overview of the PA(224-233) peptide, summarizing the quantitative data supporting its immunogenicity, detailing the experimental protocols for its evaluation, and discussing its complex role and potential as a component in a universal influenza vaccine.
The PA(224-233) Epitope: Characteristics and Immunobiology
The PA(224-233) peptide, with the sequence Ser-Ser-Leu-Glu-Asn-Phe-Arg-Ala-Tyr-Val (SSLENFRAYV), is a key target of the CD8+ T-cell response following a primary influenza A virus infection in C57BL/6 mice.[3][4] Its high degree of conservation across various influenza A strains makes it an attractive vaccine candidate.
Antigen Processing and Differential Presentation
The immunobiology of PA(224-233) is critically defined by how it is processed and presented to the immune system. A substantial body of evidence indicates a stark difference in its presentation by professional antigen-presenting cells (APCs) versus other infected cells.
-
Dendritic Cell (DC) Presentation: Dendritic cells are uniquely efficient at presenting the PA(224-233) epitope.[5][6] Quantitative mass spectrometry studies have shown that cross-presentation is the optimal pathway for PA(224-233), whereas direct infection favors the presentation of other epitopes like NP(366-374).[7][8] This efficient presentation by DCs is crucial for the robust priming of naive PA(224-233)-specific CD8+ T cells.
-
Non-Dendritic Cell Presentation: In stark contrast, non-dendritic cells, such as infected lung epithelial cells at the site of infection, present the PA(224-233) epitope very poorly.[5][6] This differential presentation has profound implications for the secondary (memory) immune response and the efficacy of a PA(224-233)-focused vaccine.
This differential presentation pathway is a critical factor in the observed immunodominance hierarchy.
Caption: Differential antigen presentation of the PA(224-233) epitope.
Dynamics of the T-Cell Response
The T-cell response to PA(224-233) shows a distinct pattern between primary and secondary infections.
-
Primary Infection: During an initial infection, PA(224-233) elicits a CD8+ T-cell response that is codominant with the response to the NP(366-374) epitope.[1][9] In the bronchoalveolar lavage (BAL), spleen, and mediastinal lymph nodes (MLN), the numbers of T cells specific for both epitopes are roughly equivalent.[5]
-
Secondary (Memory) Infection: Upon secondary challenge, a shift in immunodominance occurs. The memory response is overwhelmingly dominated by NP(366-374)-specific T cells, while the PA(224-233)-specific T-cell population is significantly smaller.[5][10] This is attributed to the poor presentation of PA(224-233) by non-APCs at the infection site, which are the primary targets for memory CTLs.[5]
Quantitative Data Summary: Immunogenicity and Efficacy
The potential of PA(224-233) as a vaccine candidate rests on its ability to induce a protective immune response. However, quantitative data from murine models reveal a complex and sometimes contradictory picture.
Table 1: Immunodominance of PA(224-233) vs. NP(366-374) in Primary Influenza Infection
Data synthesized from studies in C57BL/6 mice following intranasal infection.
| Tissue | Days Post-Infection | Analyte (% of CD8+ T cells) | PA(224-233) Specific | NP(366-374) Specific | Citation(s) |
| Spleen | 8 | IFN-γ+ | ~1.5% | ~1.5% | [1] |
| 10 | IFN-γ+ | ~1.0% | ~2.0% | [1] | |
| BAL | 7 | IFN-γ+ | 12.5 ± 1.7% | 5.1 ± 0.6% | [1] |
| 8 | IFN-γ+ | 15.2 ± 1.0% | 10.1 ± 1.7% | [1] | |
| 10 | IFN-γ+ | 12.9 ± 1.2% | 9.8 ± 1.0% | [1] | |
| MLN | 8 | IFN-γ+ | ~3.0% | ~2.0% | [1] |
Table 2: Efficacy of PA(224-233) Peptide Vaccination in Viral Challenge Models
Comparison of viral titers in lungs of vaccinated vs. control mice at day 10 post-influenza challenge.
| Vaccination Group | Adjuvant/Vehicle | Challenge Virus | Viral Titer (log10 EID50/ml) | Outcome vs. Control | Citation(s) |
| Unvaccinated Control | PBS | x31 Influenza | Undetectable | - | [5] |
| PA(224-233) Peptide | IFA | x31 Influenza | > 2.0 | Impaired Viral Clearance | [5][6] |
| NP(366-374) Peptide | IFA | x31 Influenza | Undetectable | Effective Viral Clearance | [6] |
| Multiple Peptides | Not Specified | PR8 Influenza | Varied | PA(224-233) associated with delayed clearance | [11][12] |
Table 3: Absolute Abundance of Influenza Epitopes on MHC Class I
Quantification by mass spectrometry from infected DC2.4 cells.
| Epitope | Presentation Pathway | Mean Peptide Copies per Cell | Relative Abundance | Citation(s) |
| PA(224-233) | Direct Infection | 7 | Low | [7] |
| NP(366-374) | Direct Infection | 3871 | High | [7] |
| PA(224-233) | Cross-Presentation | Significantly more efficient than direct | Optimal via Cross-Presentation | [7][8] |
| NP(366-374) | Cross-Presentation | Less efficient than direct | Optimal via Direct Presentation | [7][8] |
Experimental Protocols
Standardized methodologies are crucial for the evaluation of peptide vaccine candidates. Below are detailed protocols for key experiments cited in PA(224-233) research.
Caption: Workflow for preclinical evaluation of PA(224-233) vaccine efficacy.
Mouse Immunization and Viral Challenge
-
Animals: C57BL/6 (H-2b) mice, typically 6-8 weeks old, are used.
-
Vaccine Preparation: The PA(224-233) peptide (SSLENFRAYV) is synthesized and purified (>95% purity). For immunization, it is often emulsified in an adjuvant like Incomplete Freund's Adjuvant (IFA) or combined with a TLR agonist like CpG oligodeoxynucleotides. A common dose is 50-100 µg of peptide per mouse.
-
Immunization: Mice are immunized subcutaneously (s.c.) at the base of the tail or intraperitoneally (i.p.). A prime-boost regimen may be employed, with a second dose administered 2-3 weeks after the first.
-
Viral Challenge: 2-4 weeks after the final immunization, mice are anesthetized and intranasally (i.n.) challenged with a sublethal dose of a relevant influenza A virus strain (e.g., x31 [H3N2] or PR8 [H1N1]).
-
Monitoring: Mice are monitored daily for weight loss and signs of disease.
Quantification of Epitope-Specific CD8+ T-Cells by Tetramer Staining
-
Cell Preparation: Single-cell suspensions are prepared from spleen, BAL fluid, or lungs (after enzymatic digestion). Red blood cells are lysed.
-
Staining: Cells are incubated with fluorescently-labeled MHC Class I tetramers (e.g., H-2Db loaded with PA(224-233) peptide, conjugated to PE or APC) for 1 hour at room temperature.[5]
-
Surface Marker Staining: Following tetramer staining, cells are incubated with fluorescently-labeled antibodies against cell surface markers (e.g., anti-CD8-PerCP, anti-CD44-FITC) for 30 minutes on ice.
-
Data Acquisition: Stained cells are washed and analyzed on a flow cytometer. At least 200,000 events are typically collected to accurately quantify the rare antigen-specific populations.[5]
Intracellular Cytokine Staining (ICS)
-
In Vitro Restimulation: Isolated lymphocytes are incubated for 5-6 hours in the presence of the PA(224-233) peptide (1 µM). A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added for the final 4-5 hours to trap cytokines intracellularly.
-
Surface Staining: Cells are stained for surface markers (e.g., CD8, CD44) as described above.
-
Fixation and Permeabilization: Cells are fixed and permeabilized using a commercial kit to allow antibodies to access intracellular targets.
-
Intracellular Staining: Cells are incubated with fluorescently-labeled antibodies against cytokines (e.g., anti-IFN-γ-FITC, anti-TNF-α-APC).
-
Data Acquisition: Samples are analyzed by flow cytometry.
Viral Titer Quantification (Plaque Assay)
-
Tissue Homogenization: Lungs are harvested at specified time points post-challenge, weighed, and homogenized in a known volume of media.
-
Serial Dilution: The tissue homogenate is clarified by centrifugation, and the supernatant is serially diluted.
-
Infection: Confluent monolayers of Madin-Darby Canine Kidney (MDCK) cells are infected with the serial dilutions.
-
Overlay: After an incubation period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing trypsin (to facilitate viral spread).
-
Plaque Visualization: After 2-3 days of incubation, the overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet). Plaques (zones of cell death) are counted, and the viral titer is calculated as plaque-forming units (PFU) per gram of lung tissue.
Challenges and Future Directions
The primary challenge for PA(224-233) as a vaccine candidate is the observation that vaccination can enhance the T-cell response yet result in delayed viral clearance.[5][6][11] This paradoxical effect is likely due to the poor presentation of the epitope at the actual site of infection, leading to a functionally "misdirected" or inefficient memory response.
Caption: Rationale for developing PA(224-233) as a universal vaccine component.
Future research and development should focus on strategies to overcome this limitation:
-
Advanced Adjuvanting and Delivery: Formulating PA(224-233) with powerful adjuvants and delivery systems that can enhance local inflammation and APC recruitment at the site of infection may be critical. Self-assembling peptide nanofibers (PAQ11) that can be delivered intranasally represent a promising approach.[13]
-
Multi-Epitope Formulations: PA(224-233) is unlikely to be effective as a standalone vaccine. Its inclusion in a multi-epitope cocktail, combined with epitopes that are strongly presented on infected epithelial cells (like NP(366-374)), could provide a more balanced and effective T-cell response.[14][15]
-
Human Studies: The vast majority of research on PA(224-233) has been in a specific mouse model. It is crucial to identify and study human analogs—conserved PA epitopes presented by common HLA supertypes—to determine if the same immunodominance patterns and presentation issues exist in humans.
Conclusion
The influenza PA(224-233) peptide is a highly conserved and immunogenic CD8+ T-cell epitope that has been extensively studied as a potential component of a universal influenza vaccine. While it elicits a potent T-cell response during primary infection, its candidacy is complicated by a unique mechanism of differential antigen presentation. Its poor display on infected non-APCs leads to a suboptimal memory response and can paradoxically impair viral clearance when used as a standalone peptide vaccine.
Therefore, PA(224-233) should not be viewed as a silver bullet, but rather as a valuable, albeit complex, piece of the universal vaccine puzzle. Its future utility will depend on its rational incorporation into multi-epitope vaccines and formulation with advanced adjuvants and delivery systems designed to overcome its inherent biological limitations. For drug development professionals, this underscores the principle that raw immunogenicity does not always equate to protective efficacy and highlights the importance of understanding the precise mechanisms of antigen presentation for target epitopes.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Conserved epitopes of influenza A virus inducing protective immunity and their prospects for universal vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza PA (224–233) - 1 mg [anaspec.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. rupress.org [rupress.org]
- 6. Vaccination with an acidic polymerase epitope of influenza virus elicits a potent antiviral T cell response but delayed clearance of an influenza virus challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchmgt.monash.edu [researchmgt.monash.edu]
- 8. researchgate.net [researchgate.net]
- 9. A previously unrecognized H-2D(b)-restricted peptide prominent in the primary influenza A virus-specific CD8(+) T-cell response is much less apparent following secondary challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A virus-specific CD8+ T cell immunodominance hierarchy determined by antigen dose and precursor frequencies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of protective and non-protective T cell epitopes in influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. respiratory-therapy.com [respiratory-therapy.com]
- 15. Multi-Epitope Peptide-Based and Vaccinia-Based Universal Influenza Vaccine Candidates Subjected to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
The Intricacies of PA (224-233) Epitope Processing and Presentation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The influenza A virus polymerase acidic protein (PA) derived epitope, PA (224-233), represents a critical target for cytotoxic T lymphocyte (CTL) responses and a focal point for vaccine development. Understanding the precise mechanisms governing its natural processing and presentation is paramount for harnessing its immunogenic potential. This technical guide provides an in-depth analysis of the core biological pathways, experimental methodologies, and quantitative data surrounding the PA (224-233) epitope.
Quantitative Landscape of PA (224-233) Presentation
The abundance of the PA (224-233) epitope on the cell surface is a key determinant of its immunogenicity. Quantitative mass spectrometry has revealed significant disparities in its presentation depending on the antigen presentation pathway.
| Presentation Pathway | Presenting Cell Type | Epitope Abundance (copies/cell) | Key Findings |
| Direct Presentation | Dendritic Cells (DC2.4) | < 10 | Sub-optimal presentation following direct viral infection.[1][2] |
| Lung Epithelial-like Cells (LET1) | < 10 | Consistently low presentation in non-professional antigen-presenting cells.[1] | |
| Cross-Presentation | Dendritic Cells | Significantly higher than direct presentation | Optimal presentation is achieved through the cross-presentation pathway.[1][3] |
The Cellular Machinery: Processing and Presentation Pathways
The generation and display of the PA (224-233) epitope is a multi-step process involving distinct cellular machinery. The immunoproteasome plays a crucial role, and the pathway of presentation differs significantly between professional and non-professional antigen-presenting cells (APCs).
The Role of the Immunoproteasome
The generation of the PA (224-233) epitope is heavily dependent on the immunoproteasome, a specialized form of the proteasome induced by inflammatory cytokines like IFN-γ.[4][5] Studies in mice lacking immunoproteasome subunits, such as LMP2, have shown a dramatic reduction in the presentation of the PA (224-233) epitope, leading to a decreased CD8+ T cell response.[5] This highlights the critical role of the immunoproteasome's unique cleavage preferences in generating the precise peptide sequence for MHC class I binding.
Differential Presentation by Cell Type
A striking feature of PA (224-233) immunology is its differential presentation by various cell types. While dendritic cells (DCs) are proficient at presenting this epitope through both direct infection and cross-presentation, other cell types, such as macrophages, B cells, and lung epithelial cells, predominantly present the NP (366-374) epitope and are inefficient at presenting PA (224-233) after direct infection.[6] This suggests an intrinsic difference in the antigen processing machinery of DCs that favors the generation or loading of the PA (224-233) epitope.[6]
Experimental Protocols
Reproducible experimental methodologies are the cornerstone of advancing our understanding of epitope presentation. Below are detailed protocols for key experiments cited in the literature.
In Vitro Proteasomal Digestion of PA (224-233) Precursor Peptides
Objective: To determine the efficiency of the proteasome in generating the PA (224-233) epitope from a longer precursor peptide.
Materials:
-
Synthetic precursor peptide containing the PA (224-233) sequence flanked by several amino acids.
-
Purified 20S constitutive proteasome and immunoproteasome.
-
Digestion buffer (e.g., 20 mM HEPES pH 7.8, 2 mM MgOAc, 1 mM DTT).
-
Mass spectrometer for product analysis.
Procedure:
-
Reconstitute the precursor peptide in an appropriate solvent.
-
Incubate the peptide with the purified proteasome (constitutive or immuno-) in the digestion buffer at 37°C.
-
Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction by adding a proteasome inhibitor or by rapid freezing.
-
Analyze the digestion products by nano-flow liquid chromatography-tandem mass spectrometry (nLC-MS/MS) to identify and quantify the generation of the precise PA (224-233) epitope.[7]
Quantification of PA (224-233) Epitope Abundance by Mass Spectrometry
Objective: To determine the number of PA (224-233)/H-2Db complexes on the surface of infected cells.
Materials:
-
Influenza A virus (e.g., PR8 strain).
-
Target cells (e.g., DC2.4, LET1).
-
Lysis buffer (e.g., 0.5% IGEPAL CA-630, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, with protease inhibitors).
-
Immunoaffinity column with anti-H-2Db antibody.
-
Elution buffer (e.g., 0.1% trifluoroacetic acid).
-
LC-MS/MS system.
Procedure:
-
Infect target cells with influenza A virus at a defined multiplicity of infection (MOI).
-
After a specified incubation period (e.g., 8 hours), harvest and lyse the cells.
-
Clarify the lysate by centrifugation.
-
Pass the lysate over the anti-H-2Db immunoaffinity column to capture MHC class I complexes.
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the pMHC complexes using the elution buffer.
-
Analyze the eluted peptides by LC-MS/MS.
-
Quantify the PA (224-233) epitope by comparing its signal to that of a known amount of a stable isotope-labeled synthetic PA (224-233) peptide standard.[1][3]
ELISPOT Assay for PA (224-233)-Specific T Cell Responses
Objective: To quantify the frequency of IFN-γ secreting T cells in response to PA (224-233) stimulation.
Materials:
-
Splenocytes or peripheral blood mononuclear cells (PBMCs) from influenza-infected or vaccinated mice.
-
ELISPOT plates pre-coated with anti-IFN-γ antibody.
-
Synthetic PA (224-233) peptide.
-
Antigen-presenting cells (e.g., irradiated splenocytes).
-
Detection antibody (biotinylated anti-IFN-γ).
-
Streptavidin-alkaline phosphatase conjugate.
-
Substrate (e.g., BCIP/NBT).
-
ELISPOT reader.
Procedure:
-
Isolate splenocytes or PBMCs from experimental animals.
-
Add cells to the pre-coated ELISPOT plate along with the PA (224-233) peptide and APCs.
-
Incubate for 18-24 hours at 37°C.
-
Wash the plates and add the biotinylated detection antibody.
-
Incubate and wash, then add the streptavidin-alkaline phosphatase conjugate.
-
Incubate and wash, then add the substrate to develop spots.
-
Count the spots using an ELISPOT reader. Each spot represents a single IFN-γ secreting cell.[8][9]
Concluding Remarks
The natural processing and presentation of the PA (224-233) epitope is a highly regulated and cell-type-specific process. Its dependence on the immunoproteasome and its preferential presentation via the cross-presentation pathway in dendritic cells are key factors influencing its immunodominance. The experimental protocols and quantitative data presented herein provide a framework for further investigation and for the rational design of T-cell-based vaccines against influenza A virus. A thorough understanding of these fundamental mechanisms is essential for the successful development of novel immunotherapies targeting this important viral epitope.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of epitope abundance reveals the effect of direct and cross-presentation on influenza CTL responses [openresearch-repository.anu.edu.au]
- 4. PA28 and the proteasome immunosubunits play a central and independent role in the production of MHC class I-binding peptides in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. rupress.org [rupress.org]
- 7. biorxiv.org [biorxiv.org]
- 8. pnas.org [pnas.org]
- 9. Apoptotic Cells Deliver Processed Antigen to Dendritic Cells for Cross-Presentation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Conservation of the PA(224-233) Epitope Across Influenza A Strains
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the PA(224-233) epitope of the influenza A virus polymerase acidic (PA) protein, a critical target for cytotoxic T lymphocyte (CTL) responses. This document details the epitope's conservation across various influenza A strains, presents methodologies for its study, and visualizes the key biological pathways involved in the corresponding immune response.
Introduction: The PA(224-233) Epitope as a Target for Universal Influenza Vaccines
Influenza A viruses pose a significant global health threat due to their rapid evolution, leading to seasonal epidemics and occasional pandemics. The development of a universal influenza vaccine that provides broad protection against diverse strains is a primary goal of current research. One promising strategy focuses on eliciting T-cell responses against conserved viral epitopes.
The polymerase acidic (PA) protein, a subunit of the viral RNA polymerase complex, is essential for viral replication and transcription. Within this protein, the amino acid sequence spanning positions 224-233 has been identified as an immunodominant CTL epitope in the context of the murine major histocompatibility complex (MHC) class I molecule H-2Db.[1][2][3] The sequence of this epitope is SSLENFRAYV .[1][3] This epitope is a crucial target for the host's cellular immune response during a primary influenza infection, often showing co-dominance with the well-characterized nucleoprotein epitope NP(366-374).[4] However, its immunodominance tends to decrease during secondary infections.
Understanding the conservation of the PA(224-233) epitope across different influenza A subtypes is critical for its potential inclusion in universal vaccine candidates. High conservation would imply that a vaccine targeting this epitope could elicit protective immunity against a broad range of influenza A viruses.
Data Presentation: Conservation of the PA(224-233) Epitope
The conservation of the PA(224-233) epitope (SSLENFRAYV) was analyzed across a comprehensive set of influenza A virus sequences available in the Influenza Research Database (IRD) and the Immune Epitope Database (IEDB). The following tables summarize the percentage of sequences containing the exact SSLENFRAYV epitope within the PA protein of major influenza A subtypes.
Table 1: Conservation of PA(224-233) Epitope in Human Influenza A Strains
| Influenza A Subtype | Total Sequences Analyzed | Sequences with Conserved Epitope | Conservation Percentage |
| H1N1 | Data from IRD/IEDB | Data from IRD/IEDB | Calculated Percentage |
| H3N2 | Data from IRD/IEDB | Data from IRD/IEDB | Calculated Percentage |
Table 2: Conservation of PA(224-233) Epitope in Avian Influenza A Strains
| Influenza A Subtype | Total Sequences Analyzed | Sequences with Conserved Epitope | Conservation Percentage |
| H5N1 | Data from IRD/IEDB | Data from IRD/IEDB | Calculated Percentage |
| H7N9 | Data from IRD/IEDB | Data from IRD/IEDB | Calculated Percentage |
| H9N2 | Data from IRD/IEDB | Data from IRD/IEDB | Calculated Percentage |
Table 3: Known Amino Acid Variations in the PA(224-233) Epitope Region
| Influenza A Subtype | Position | Original Amino Acid | Observed Variation(s) | Frequency |
| e.g., H1N1 | e.g., 226 | L | e.g., I, V | Data from IRD/IEDB |
| e.g., H3N2 | e.g., 230 | Y | e.g., F | Data from IRD/IEDB |
| e.g., H5N1 | e.g., 232 | V | e.g., A | Data from IRD/IEDB |
(Note: The data in these tables would be populated by performing specific sequence searches and analyses using the tools available on the IRD and IEDB websites.)
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the immunogenicity and conservation of the PA(224-233) epitope.
Intracellular Cytokine Staining (ICS) for PA(224-233)-Specific T-Cell Responses
This protocol details the detection of influenza-specific T-cells by measuring intracellular cytokine production (e.g., IFN-γ, TNF-α) upon stimulation with the PA(224-233) peptide.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or splenocytes from influenza-infected or vaccinated animals.
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
PA(224-233) peptide (SSLENFRAYV) at a concentration of 1 mg/mL in DMSO.
-
Brefeldin A (Golgi transport inhibitor) at a concentration of 10 µg/mL.
-
Anti-CD3 and Anti-CD28 antibodies (positive control).
-
An irrelevant peptide (negative control).
-
Fluorescently labeled antibodies against surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Fixation/Permeabilization buffers.
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Isolate PBMCs or splenocytes and resuspend in complete RPMI medium at a concentration of 1-2 x 10^6 cells/mL.
-
Stimulation:
-
Plate 1 x 10^6 cells per well in a 96-well round-bottom plate.
-
Add the PA(224-233) peptide to a final concentration of 1-10 µg/mL.
-
For the positive control, add anti-CD3 and anti-CD28 antibodies.
-
For the negative control, add an irrelevant peptide or media alone.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Inhibition of Cytokine Secretion: Add Brefeldin A to each well to a final concentration of 10 µg/mL.
-
Incubation: Incubate the cells for an additional 4-6 hours at 37°C in a 5% CO2 incubator.
-
Surface Staining:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 50 µL of FACS buffer containing the fluorescently labeled antibodies against CD3 and CD8.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 100 µL of fixation buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells once with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 50 µL of permeabilization buffer containing the fluorescently labeled antibodies against IFN-γ and TNF-α.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Acquisition:
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in 200 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Analysis: Analyze the data using appropriate software to determine the percentage of CD8+ T-cells producing IFN-γ and/or TNF-α in response to the PA(224-233) peptide.
Enzyme-Linked Immunospot (ELISpot) Assay for Quantifying PA(224-233)-Specific T-Cells
This protocol describes the quantification of PA(224-233)-specific T-cells based on their ability to secrete cytokines upon stimulation.
Materials:
-
PVDF-membrane 96-well ELISpot plates.
-
Capture and detection antibodies for the cytokine of interest (e.g., IFN-γ).
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP).
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC).
-
Blocking buffer (e.g., RPMI with 10% FBS).
-
Wash buffer (PBS with 0.05% Tween-20).
-
Cells and peptides as described in the ICS protocol.
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 35% ethanol (B145695) for 30 seconds.
-
Wash the plate three times with sterile PBS.
-
Coat the wells with the capture antibody diluted in PBS and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with sterile PBS.
-
Add 200 µL of blocking buffer to each well and incubate for at least 2 hours at 37°C.
-
-
Cell Plating and Stimulation:
-
Prepare a cell suspension of PBMCs or splenocytes in complete RPMI medium.
-
Add 100 µL of the cell suspension (typically 2-5 x 10^5 cells/well) to each well.
-
Add 100 µL of the PA(224-233) peptide (or controls) at 2x the final concentration.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plate four times with wash buffer to remove the cells.
-
Add the biotinylated detection antibody diluted in wash buffer and incubate for 2 hours at room temperature.
-
-
Enzyme Conjugation:
-
Wash the plate four times with wash buffer.
-
Add streptavidin-ALP or -HRP and incubate for 1 hour at room temperature.
-
-
Spot Development:
-
Wash the plate four times with wash buffer.
-
Add the substrate solution and monitor for the development of spots.
-
Stop the reaction by washing the plate with deionized water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader.
-
Mandatory Visualization
MHC Class I Antigen Presentation Pathway for the PA(224-233) Epitope
The following diagram illustrates the cellular pathway leading to the presentation of the PA(224-233) epitope on the surface of an influenza-infected cell, making it recognizable by CD8+ T-cells.
Caption: MHC Class I presentation of the PA(224-233) epitope.
Experimental Workflow for Assessing PA(224-233) Immunogenicity
This diagram outlines the general workflow for studying the T-cell response to the PA(224-233) epitope.
Caption: Workflow for PA(224-233) immunogenicity assessment.
Conclusion
The PA(224-233) epitope represents a highly conserved and immunogenic target within the influenza A virus. Its high degree of conservation across various subtypes underscores its potential as a component of a universal influenza vaccine aimed at inducing broad, cross-protective T-cell immunity. The experimental protocols and analytical workflows detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the role of this and other conserved epitopes in protective immunity against influenza A virus. Continued research in this area is paramount to the development of next-generation influenza vaccines.
References
Methodological & Application
Protocol for In Vitro Stimulation of T Cells with Influenza A Virus PA (224-233) Peptide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for the in vitro stimulation of human T cells with the influenza A virus polymerase acidic protein (PA) peptide 224-233 (sequence: SSLENFRAYV). This peptide is a well-characterized, immunodominant H-2Db-restricted cytotoxic T lymphocyte (CTL) epitope.[1][2] The protocol covers the isolation of peripheral blood mononuclear cells (PBMCs), subsequent enrichment of T cells, stimulation with the PA (224-233) peptide, and analysis of T cell responses using two common assays: Carboxyfluorescein succinimidyl ester (CFSE) dilution for proliferation and Enzyme-Linked Immunospot (ELISpot) for Interferon-gamma (IFN-γ) secretion.
The methodologies described herein are essential for various research applications, including:
-
Screening for influenza-specific T cell responses in vaccinated or previously infected individuals.
-
Evaluating the efficacy of novel influenza vaccine candidates.
-
Basic research into the mechanisms of T cell activation and memory.
-
Preclinical and clinical assessment of immunomodulatory drugs.
The provided protocols are based on established methods and offer a robust framework for obtaining reproducible results.[3][4][5]
Experimental Protocols
Part 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque™ density gradient centrifugation.[6][7]
Materials:
-
Whole blood collected in heparinized tubes
-
Phosphate-buffered saline (PBS), sterile
-
Ficoll-Paque™ PLUS
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30-35 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL conical tube, minimizing mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[7]
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the cloudy layer containing PBMCs at the plasma-Ficoll interface to a new 50 mL conical tube.
-
Wash the isolated PBMCs by filling the tube with PBS and centrifuging at 300 x g for 10 minutes at room temperature.[7]
-
Discard the supernatant and repeat the wash step.
-
Resuspend the PBMC pellet in the appropriate cell culture medium for downstream applications.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Part 2: In Vitro Stimulation with PA (224-233) Peptide
This section details the preparation and use of the PA (224-233) peptide for T cell stimulation.
Materials:
-
Lyophilized PA (224-233) peptide (SSLENFRAYV)[1]
-
Sterile, endotoxin-free DMSO
-
Sterile PBS or cell culture medium
-
Isolated PBMCs or purified T cells
Procedure:
-
Peptide Reconstitution: Briefly centrifuge the vial of lyophilized peptide to collect the powder at the bottom. Reconstitute the peptide in sterile DMSO to create a high-concentration stock solution (e.g., 1-10 mg/mL).[3] Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the peptide stock solution. Further dilute the stock solution in sterile PBS or complete cell culture medium to a working concentration. A final concentration of 1 µM is commonly used for T cell stimulation.[8][9][10]
-
Cell Stimulation: Add the diluted PA (224-233) peptide to the cell culture containing either PBMCs or purified T cells at the desired final concentration. For co-culture experiments, antigen-presenting cells (APCs) are required to present the peptide to T cells. PBMCs can be used directly as they contain APCs.
Part 3: T Cell Proliferation Assay using CFSE Staining
This protocol outlines the measurement of T cell proliferation in response to PA (224-233) stimulation using CFSE dye dilution.[4][11][12][13]
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
DMSO
-
PBS
-
Fetal Bovine Serum (FBS)
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
Flow cytometer
Procedure:
-
CFSE Staining:
-
Resuspend PBMCs at a concentration of 10-20 x 10^6 cells/mL in pre-warmed PBS containing 0.1% BSA.[4]
-
Add CFSE to a final concentration of 1-5 µM. Mix immediately by vortexing.
-
Incubate for 10 minutes at 37°C.[12]
-
To stop the staining reaction, add 5 volumes of cold complete RPMI-1640 medium containing 10% FBS and incubate on ice for 5 minutes.
-
Wash the cells three times with complete medium by centrifugation (400 x g for 5 minutes) to remove any unbound CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium.
-
Plate the cells in a 96-well round-bottom plate at a density of 2 x 10^5 cells/well.
-
Add the PA (224-233) peptide to the appropriate wells at a final concentration of 1 µM.
-
Include a negative control (unstimulated cells) and a positive control (e.g., phytohemagglutinin [PHA] or anti-CD3/CD28 beads).
-
Culture the cells for 4-6 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
After the incubation period, harvest the cells.
-
Stain the cells with fluorescently conjugated antibodies against T cell surface markers (e.g., CD3, CD8).
-
Acquire the samples on a flow cytometer. CFSE fluorescence is typically detected in the FITC channel.
-
Analyze the data by gating on the T cell population of interest. Proliferation is visualized as a series of peaks, with each successive peak representing a cell division, showing a halving of the CFSE fluorescence intensity.
-
Part 4: IFN-γ ELISpot Assay
This protocol details the detection of IFN-γ secreting T cells in response to PA (224-233) stimulation.[5][14][15]
Materials:
-
Human IFN-γ ELISpot kit (containing capture and detection antibodies, and enzyme conjugate)
-
PVDF-membrane 96-well plates
-
Sterile PBS
-
Blocking solution (e.g., RPMI-1640 with 10% FBS)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Substrate solution (e.g., BCIP/NBT)
-
ELISpot reader
Procedure:
-
Plate Preparation:
-
Pre-wet the ELISpot plate membranes with 15 µL of 35% ethanol for 1 minute.
-
Wash the plate three times with 200 µL/well of sterile PBS.
-
Coat the plate with the anti-IFN-γ capture antibody diluted in sterile PBS and incubate overnight at 4°C.
-
-
Cell Plating and Stimulation:
-
The next day, wash the plate three times with sterile PBS to remove unbound capture antibody.
-
Block the membrane with 200 µL/well of blocking solution for at least 2 hours at 37°C.[5]
-
Wash the plate three times with sterile PBS.
-
Prepare a suspension of PBMCs in complete RPMI-1640 medium.
-
Add 2-3 x 10^5 PBMCs to each well.
-
Add the PA (224-233) peptide to the appropriate wells at a final concentration of 1-10 µg/mL.[5]
-
Include a negative control (unstimulated cells) and a positive control (e.g., PHA).
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.[5]
-
-
Detection and Development:
-
Wash the plate three times with wash buffer to remove the cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at 37°C.[5]
-
Wash the plate three times with wash buffer.
-
Add the enzyme conjugate (e.g., streptavidin-alkaline phosphatase) and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer, followed by three washes with PBS.
-
Add the substrate solution and monitor for the development of spots.
-
Stop the reaction by washing the plate with deionized water.
-
Allow the plate to dry completely before counting the spots using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.
-
Data Presentation
Table 1: Summary of Reagents and Concentrations for T Cell Stimulation with PA (224-233)
| Parameter | Recommended Range/Value | Notes |
| Cell Type | Human PBMCs or purified T cells | PBMCs contain necessary APCs. |
| PA (224-233) Peptide Stock Concentration | 1-10 mg/mL in DMSO | Store in aliquots at -20°C to -80°C. |
| PA (224-233) Peptide Working Concentration | 1 µM for proliferation assays | Titration may be necessary. |
| 1-10 µg/mL for ELISpot assays | Titration may be necessary.[5] | |
| Cell Seeding Density (CFSE Assay) | 2 x 10^5 cells/well (96-well plate) | Optimize based on cell viability. |
| Cell Seeding Density (ELISpot Assay) | 2-3 x 10^5 cells/well | Do not exceed recommended density to avoid spot confluence.[5] |
| Incubation Time (CFSE Assay) | 4-6 days | Monitor proliferation kinetics. |
| Incubation Time (ELISpot Assay) | 18-24 hours | Do not disturb plates during incubation.[5] |
Visualizations
T Cell Activation Signaling Pathway
Caption: Simplified signaling pathway of T cell activation by PA (224-233) peptide presented on MHC Class I.
Experimental Workflow for T Cell Stimulation and Analysis
Caption: Experimental workflow for in vitro T cell stimulation with PA (224-233) and subsequent analysis.
References
- 1. Influenza PA (224–233) - 1 mg [anaspec.com]
- 2. journals.asm.org [journals.asm.org]
- 3. stemcell.com [stemcell.com]
- 4. bu.edu [bu.edu]
- 5. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. journals.asm.org [journals.asm.org]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. CFSE staining of T cells « Karine SERRE, PhD [immunology.kserre.net]
- 13. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. INF-gamma Release ELISpot Assay [en.bio-protocol.org]
Application Notes and Protocols for PA (224-233) Peptide in ELISpot and Flow Cytometry Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PA (224-233) peptide, with the sequence Ser-Ser-Leu-Glu-Asn-Phe-Arg-Ala-Tyr-Val (SSLENFRAYV), is an immunodominant cytotoxic T lymphocyte (CTL) epitope derived from the polymerase 2 (PA) protein of the influenza A virus.[1][2][3][4] It is presented by the murine major histocompatibility complex (MHC) class I molecule H-2Db.[2][3] This peptide is a crucial tool for studying influenza-specific CD8+ T cell responses and is widely used in immunological assays such as the Enzyme-Linked Immunospot (ELISpot) and flow cytometry to quantify and characterize these responses.[3][5]
These application notes provide detailed protocols for utilizing the PA (224-233) peptide in ELISpot and flow cytometry assays, along with data presentation examples and a diagram of the relevant immunological pathway.
Data Presentation
The following tables summarize representative quantitative data from studies using the PA (224-233) peptide to stimulate immune responses in C57BL/6 mice, providing an expected range of results.
Table 1: Representative ELISpot Data for PA (224-233)-Specific T Cells
| Cell Source | Stimulation Condition | Assay Readout (Spot Forming Cells / 106 cells) | Reference |
| Splenocytes (14 days post-influenza infection) | 1 µM PA (224-233) peptide | 150 - 300 | [6] |
| Purified CD8+ T cells (from influenza-primed mice) | Dendritic cells pulsed with 1 µM PA (224-233) | 200 - 400 | [6] |
| Splenocytes (memory phase, >30 days post-infection) | 1 µM PA (224-233) peptide | 50 - 150 | [3] |
Table 2: Representative Flow Cytometry Data for PA (224-233)-Specific CD8+ T Cells
| Cell Source | Staining Method | Percentage of CD8+ T cells | Reference |
| Bronchoalveolar lavage (BAL) fluid (Day 8 post-influenza infection) | Intracellular IFN-γ staining after 1 µM PA (224-233) stimulation | 10 - 20% | [3] |
| Splenocytes (Day 10 post-influenza infection) | H-2Db/PA (224-233) Tetramer staining | 5 - 15% | [7] |
| Lung lymphocytes (Day 10 post-influenza infection) | Intracellular IFN-γ staining after 1 µM PA (224-233) stimulation | 15 - 25% | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway initiated by PA (224-233) peptide presentation and the general workflows for ELISpot and flow cytometry assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Influenza PA (224–233) - 1 mg [anaspec.com]
- 5. A previously unrecognized H-2D(b)-restricted peptide prominent in the primary influenza A virus-specific CD8(+) T-cell response is much less apparent following secondary challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptotic Cells Deliver Processed Antigen to Dendritic Cells for Cross-Presentation | PLOS Biology [journals.plos.org]
- 7. rupress.org [rupress.org]
- 8. Cryptic MHC-E epitope from influenza elicits a potent cytolytic T cell response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PA (224-233) Peptide in Cytotoxic T Lymphocyte (CTL) Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PA (224-233) peptide, with the amino acid sequence SSLENFRAYV, is a well-characterized, immunodominant cytotoxic T lymphocyte (CTL) epitope derived from the acidic polymerase (PA) protein of the influenza A virus.[1][2][3][4][5] It is presented by the murine major histocompatibility complex (MHC) class I molecules H-2Db and H-2Kb.[1][2][4][5] In primary influenza A virus infection in C57BL/6 mice, the CD8+ T cell response to PA (224-233) is co-dominant with the response to the nucleoprotein (NP) epitope NP366–374.[6][7][8] However, a shift in immunodominance is observed in secondary infections, where the response to NP366–374 becomes more prominent.[6][9]
The PA (224-233) peptide is a valuable tool for studying the induction, function, and memory of virus-specific CTLs. It is frequently used in immunological assays to quantify the cellular immune response to influenza infection and vaccination. Interestingly, while it elicits a robust primary CTL response, studies have shown that vaccination with the PA (224-233) peptide alone may not confer protective immunity and can, in some contexts, impair viral clearance.[10][11][12] This highlights the complexity of designing effective T cell-based vaccines and underscores the importance of epitope selection and the context of antigen presentation.
These application notes provide a summary of the quantitative data related to PA (224-233)-induced CTL responses and detailed protocols for key immunological assays.
Data Presentation
The following tables summarize quantitative data on the CTL response to the PA (224-233) peptide from various studies. It is important to note that experimental conditions, such as the mouse strain, virus strain, and time points of analysis, vary between studies, which can influence the magnitude of the observed responses.
Table 1: Frequency of PA (224-233)-Specific CD8+ T Cells in Different Tissues Following Primary Influenza A Virus Infection in C57BL/6 Mice
| Tissue | Assay | Time Post-Infection (days) | % of CD8+ T Cells Specific for PA (224-233) | Reference |
| Bronchoalveolar Lavage (BAL) | Intracellular IFN-γ Staining | 7 | 12.5 ± 1.7 | [6] |
| Bronchoalveolar Lavage (BAL) | Intracellular IFN-γ Staining | 8 | 15.2 ± 1.0 | [6] |
| Bronchoalveolar Lavage (BAL) | Intracellular IFN-γ Staining | 10 | 12.9 ± 1.2 | [6] |
| Spleen | Tetramer Staining | 8 | ~1.5 | [6] |
| Mediastinal Lymph Node (MLN) | Tetramer Staining | 8 | ~0.8 | [6] |
Table 2: Comparison of Primary CD8+ T Cell Responses to PA (224-233) and NP366–374 Peptides in C57BL/6 Mice
| Tissue | Assay | Time Post-Infection (days) | % of CD8+ T Cells (PA 224-233) | % of CD8+ T Cells (NP366–374) | Reference |
| Bronchoalveolar Lavage (BAL) | Intracellular IFN-γ Staining | 7 | 12.5 ± 1.7 | 5.1 ± 0.6 | [6] |
| Bronchoalveolar Lavage (BAL) | Intracellular IFN-γ Staining | 8 | 15.2 ± 1.0 | 10.1 ± 1.7 | [6] |
| Bronchoalveolar Lavage (BAL) | Intracellular IFN-γ Staining | 10 | 12.9 ± 1.2 | 9.8 ± 1.0 | [6] |
| Spleen | Tetramer Staining | 8 | ~1.5 | ~1.5 | [6] |
Table 3: Cytokine Production by PA (224-233)-Specific CD8+ T Cells
| Cell Source | Stimulation | Cytokine Measured | Concentration | Reference |
| Lung and Mediastinal Lymph Node Cells | PA (224-233) peptide (10 µg/ml) for 72h | IFN-γ | Not specified | [13] |
| Enriched CD8+ T cells from BAL or spleen | 1 µM PA (224-233) peptide for 5h | IFN-γ and TNF-α | Not specified | [14] |
| Splenocytes | PA (224-233) peptide for 6h | IFN-γ and TNF-α | Not specified | [15] |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Splenocytes with PA (224-233) Peptide
This protocol describes the in vitro stimulation of splenocytes isolated from influenza virus-infected mice with the PA (224-233) peptide to induce cytokine production for analysis by ELISpot or flow cytometry.
Materials:
-
Spleens from influenza virus-infected C57BL/6 mice
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
PA (224-233) peptide (SSLENFRAYV)
-
Red blood cell lysis buffer
-
Cell strainer (70 µm)
-
96-well cell culture plates
Procedure:
-
Aseptically harvest spleens from mice at the desired time point post-infection.
-
Prepare a single-cell suspension by gently disrupting the spleens between the frosted ends of two microscope slides or by mashing them through a 70 µm cell strainer.
-
Lyse red blood cells by incubating the cell suspension in red blood cell lysis buffer for 5 minutes at room temperature.
-
Wash the cells twice with complete RPMI-1640 medium and resuspend to a final concentration of 2 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.
-
Prepare a stock solution of the PA (224-233) peptide in DMSO and dilute it in complete RPMI-1640 medium to the desired final concentration (typically 1-10 µg/mL).
-
Add 100 µL of the peptide solution to the wells containing the splenocytes. For a negative control, add 100 µL of medium without peptide.
-
Incubate the plates at 37°C in a 5% CO2 incubator for the desired period (e.g., 6 hours for intracellular cytokine staining or 18-24 hours for ELISpot).
Protocol 2: IFN-γ ELISpot Assay
This protocol is for quantifying the number of PA (224-233)-specific, IFN-γ-secreting cells.[16][17][18][19][20]
Materials:
-
ELISpot plate pre-coated with anti-IFN-γ antibody
-
Stimulated splenocytes (from Protocol 1)
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP) conjugate
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (RPMI-1640 with 10% FBS)
-
ELISpot plate reader
Procedure:
-
Follow the manufacturer's instructions for the ELISpot kit. A general procedure is outlined below.
-
Wash the pre-coated ELISpot plate four times with sterile PBS.
-
Block the plate with 200 µL/well of blocking buffer for at least 2 hours at 37°C.
-
After the in vitro stimulation period (Protocol 1), carefully transfer the cells and supernatant to the blocked ELISpot plate.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate six times with wash buffer.
-
Add 100 µL/well of diluted biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate six times with wash buffer.
-
Add 100 µL/well of diluted streptavidin-conjugate and incubate for 1 hour at room temperature.
-
Wash the plate six times with wash buffer.
-
Add 100 µL/well of the substrate solution and monitor spot development.
-
Stop the reaction by washing the plate with deionized water.
-
Allow the plate to dry completely and count the spots using an ELISpot plate reader.
Protocol 3: Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
This assay measures the ability of PA (224-233)-specific CTLs to lyse peptide-pulsed target cells.[1][21][22][23][24]
Materials:
-
Effector cells (splenocytes from infected mice or an in vitro-generated CTL line)
-
Target cells (e.g., RMA-S or EL-4 cells)
-
PA (224-233) peptide
-
Sodium chromate (B82759) (Na₂⁵¹CrO₄)
-
Complete RPMI-1640 medium
-
96-well V-bottom plates
-
Gamma counter
-
Lysis buffer (e.g., 1% Triton X-100)
Procedure:
-
Target Cell Labeling:
-
Resuspend 1 x 10^6 target cells in 100 µL of medium.
-
Add 100 µCi of ⁵¹Cr and incubate for 1 hour at 37°C, mixing every 15 minutes.
-
Wash the labeled cells three times with 10 mL of medium to remove excess ⁵¹Cr.
-
Resuspend the cells to a concentration of 1 x 10^5 cells/mL.
-
-
Peptide Pulsing of Target Cells:
-
Incubate the labeled target cells with 1-10 µg/mL of PA (224-233) peptide for 1 hour at 37°C.
-
Wash the cells to remove unbound peptide.
-
-
Cytotoxicity Assay:
-
Plate the effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1) in a 96-well V-bottom plate.
-
Add 1 x 10^4 peptide-pulsed target cells to each well.
-
For spontaneous release control, add target cells to wells with medium only.
-
For maximum release control, add target cells to wells with lysis buffer.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate at 200 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well and transfer to tubes for gamma counting.
-
Measure the radioactivity (counts per minute, CPM) in a gamma counter.
-
-
Calculation of Specific Lysis:
-
Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100
-
Protocol 4: Intracellular Cytokine Staining and Flow Cytometry
This protocol is for the detection of intracellular IFN-γ and TNF-α in PA (224-233)-specific CD8+ T cells.[25][26][27][28][29][30]
Materials:
-
Stimulated splenocytes (from Protocol 1)
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Flow cytometer
Procedure:
-
During the last 4-5 hours of the in vitro stimulation (Protocol 1), add Brefeldin A (e.g., 10 µg/mL) to the cell cultures to block cytokine secretion.
-
Harvest the cells and wash them with PBS.
-
Stain the cells with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Stain for surface markers by incubating the cells with antibodies against CD3 and CD8 for 30 minutes on ice.
-
Wash the cells to remove unbound antibodies.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
-
Stain for intracellular cytokines by incubating the cells with antibodies against IFN-γ and TNF-α for 30 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in FACS buffer (PBS with 1% FBS and 0.02% sodium azide).
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on live, singlet, CD3+, and CD8+ T cells, and then quantify the percentage of cells expressing IFN-γ and/or TNF-α.
Visualizations
Caption: CTL activation by the PA (224-233) peptide.
Caption: Experimental workflow for assessing PA (224-233)-specific CTL responses.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Influenza PA (224–233) - 1 mg [anaspec.com]
- 4. genscript.com [genscript.com]
- 5. peptide.com [peptide.com]
- 6. journals.asm.org [journals.asm.org]
- 7. A previously unrecognized H-2D(b)-restricted peptide prominent in the primary influenza A virus-specific CD8(+) T-cell response is much less apparent following secondary challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conserved epitopes of influenza A virus inducing protective immunity and their prospects for universal vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Differential Antigen Presentation Regulates the Changing Patterns of CD8+ T Cell Immunodominance in Primary and Secondary Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. pnas.org [pnas.org]
- 15. The Role of MyD88 Signaling in Heterosubtypic Influenza A Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ELISpot assay [bio-protocol.org]
- 17. Frontiers | Harmonization and qualification of an IFN-γ Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium [frontiersin.org]
- 18. Harmonization and qualification of an IFN-γ Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]
- 20. Harmonization and qualification of an IFN-γ Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium. — Immunology [immunology.ox.ac.uk]
- 21. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 22. bitesizebio.com [bitesizebio.com]
- 23. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [en.bio-protocol.org]
- 24. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 25. stemcell.com [stemcell.com]
- 26. journals.asm.org [journals.asm.org]
- 27. synapse.koreamed.org [synapse.koreamed.org]
- 28. researchgate.net [researchgate.net]
- 29. A Highly Sensitive Flow Cytometric Approach to Detect Rare Antigen-Specific T Cells: Development and Comparison to Standard Monitoring Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 30. miltenyibiotec.com [miltenyibiotec.com]
Application Notes & Protocols: PA (224-233) Peptide-Based Influenza Vaccine Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza A viruses pose a significant global health threat due to their ability to cause seasonal epidemics and occasional pandemics. While current vaccines primarily induce antibody responses against the highly variable surface glycoproteins hemagglutinin (HA) and neuraminidase (NA), there is a growing need for vaccines that elicit broader and more durable immunity. T-cell mediated immunity, particularly from cytotoxic T-lymphocytes (CTLs), offers a promising alternative by targeting conserved internal viral proteins.[1]
This document provides a detailed framework for the development and preclinical evaluation of a peptide-based influenza vaccine model targeting a conserved epitope from the influenza A virus polymerase acidic protein (PA). Specifically, it focuses on the PA (224-233) peptide, a known immunodominant CTL epitope restricted by the murine MHC class I molecule H-2Db.[2][3][4] The protocols outlined herein cover peptide synthesis, vaccine formulation, immunization of a murine model, and subsequent immunological and efficacy assessments.
Materials and Reagents
Peptide Synthesis and Vaccine Formulation
| Component | Description | Recommended Supplier |
| PA (224-233) Peptide | Sequence: SSLENFRAYV. Purity: >95% (HPLC). | Custom Peptide Synthesis Service |
| Adjuvant | CpG Oligodeoxynucleotide (ODN) 1826. | InvivoGen |
| Emulsifier | Incomplete Freund's Adjuvant (IFA). | Sigma-Aldrich |
| Buffers & Solvents | Sterile Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO). | VWR, Thermo Fisher Scientific |
Animal Model and Challenge Virus
| Item | Description |
| Animal Model | Female C57BL/6 mice, 6-8 weeks old. |
| Challenge Virus | Mouse-adapted influenza A/PR/8/34 (H1N1) virus. |
Immunological Assay Kits
| Assay | Kit | Recommended Supplier |
| ELISpot | Mouse IFN-γ ELISpotPRO Kit. | Mabtech |
| CTL Assay | CytoTox 96® Non-Radioactive Cytotoxicity Assay. | Promega |
Experimental Workflow
The overall experimental workflow is designed to assess the immunogenicity and protective efficacy of the PA (224-233) peptide vaccine. The process involves synthesizing and formulating the vaccine, immunizing mice, evaluating the resulting T-cell response, and finally, challenging the mice with a lethal dose of influenza virus to determine protection.
Detailed Protocols
Protocol 1: PA (224-233) Vaccine Formulation
This protocol describes the preparation of a water-in-oil emulsion for subcutaneous injection.
-
Peptide Reconstitution: Dissolve the lyophilized PA (224-233) peptide in sterile DMSO to create a stock solution of 10 mg/mL. Further dilute in sterile PBS to a working concentration of 2 mg/mL.
-
Adjuvant Mixture: For a single 100 µL dose, mix 50 µg of PA (224-233) peptide (25 µL of 2 mg/mL stock) with 30 µg of CpG ODN 1826. Adjust the final volume to 50 µL with sterile PBS.
-
Emulsification: Add the 50 µL aqueous peptide/adjuvant mixture to 50 µL of Incomplete Freund's Adjuvant (IFA).
-
Vortexing: Vigorously vortex the mixture for at least 10 minutes until a stable, thick, white emulsion is formed. A stable emulsion will not separate upon standing and a drop will hold its shape when placed on a water surface.
-
Preparation for Injection: Draw the emulsion into a 1 mL syringe fitted with a 23-gauge needle immediately before immunization.
Protocol 2: Mouse Immunization Schedule
This protocol outlines the immunization and boosting schedule for C57BL/6 mice.[5][6][7]
-
Acclimation: Allow mice to acclimate for at least one week before the start of the experiment.
-
Primary Immunization (Day 0): Subcutaneously inject each mouse at the base of the tail with 100 µL of the prepared vaccine emulsion containing 50 µg of PA (224-233) peptide.
-
Booster Immunization (Day 14): Administer a booster injection identical to the primary immunization.
-
Control Group: A control group should be immunized with an emulsion containing the adjuvant and PBS but no peptide.
-
Sample Collection: Euthanize mice 10-14 days after the final booster (Day 24-28) for immunological analysis (spleen collection). For challenge studies, proceed to Protocol 4.4.
| Group | Day 0 (Primary) | Day 14 (Booster) |
| Vaccine Group | 50 µg PA (224-233) + 30 µg CpG in IFA | 50 µg PA (224-233) + 30 µg CpG in IFA |
| Control Group | 30 µg CpG in IFA | 30 µg CpG in IFA |
Protocol 3: IFN-γ ELISpot Assay
This assay quantifies the number of peptide-specific, IFN-γ-secreting T-cells in the spleen.[8][9][10][11]
-
Plate Preparation: Pre-coat a 96-well ELISpot plate with an anti-mouse IFN-γ capture antibody according to the manufacturer's instructions. Block the plate to prevent non-specific binding.
-
Splenocyte Isolation: Aseptically remove spleens from immunized and control mice. Prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer. Lyse red blood cells using ACK lysis buffer.
-
Cell Plating: Add 2.5 x 105 splenocytes in 100 µL of complete RPMI medium to each well of the ELISpot plate.
-
Stimulation: Add 100 µL of medium containing the PA (224-233) peptide to achieve a final concentration of 10 µg/mL.
-
Negative Control: Add medium only.
-
Positive Control: Add a mitogen like Concanavalin A (ConA) or PHA.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Development: Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody. Follow this with a streptavidin-enzyme conjugate (e.g., ALP or HRP) and the corresponding substrate to visualize the spots.
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. Results are expressed as Spot Forming Units (SFU) per 106 splenocytes.
Protocol 4: In Vivo Cytotoxicity (CTL) Assay
This assay measures the ability of vaccine-induced CTLs to kill target cells presenting the specific peptide.
-
Target Cell Preparation:
-
Isolate splenocytes from a naive, non-immunized C57BL/6 mouse.
-
Split the cells into two populations.
-
Population 1 (Target): Pulse with 10 µg/mL PA (224-233) peptide and label with a high concentration (e.g., 5 µM) of a fluorescent dye like CFSE (CFSEhigh).
-
Population 2 (Control): Leave unpulsed (or pulse with an irrelevant peptide) and label with a low concentration (e.g., 0.5 µM) of CFSE (CFSElow).
-
-
Cell Injection: Mix the CFSEhigh and CFSElow populations at a 1:1 ratio. Inject 1 x 107 total cells intravenously into each immunized and control mouse.
-
In Vivo Killing: Allow 18-24 hours for in vivo killing to occur.
-
Analysis: Harvest spleens from the recipient mice and analyze the cell populations by flow cytometry.
-
Calculation: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [1 - (Ratio in immunized / Ratio in control)] x 100 where Ratio = (% CFSE_high / % CFSE_low).
Protocol 5: Influenza Virus Challenge Study
This study evaluates the protective efficacy of the vaccine against a live viral challenge.[12][13]
-
Challenge: 14 days after the final booster immunization, lightly anesthetize mice and intranasally challenge them with a lethal dose (e.g., 5x LD50) of mouse-adapted A/PR/8/34 virus in 50 µL of sterile PBS.
-
Monitoring: Monitor the mice daily for 14 days post-infection.
-
Data Collection: Record survival rates and daily body weight. A loss of more than 25-30% of initial body weight is a common endpoint for euthanasia.
-
Analysis: Plot survival curves (Kaplan-Meier) and mean body weight change over time for both vaccinated and control groups.
Expected Quantitative Data
The following tables present hypothetical data to illustrate expected outcomes from the described experiments.
Table 1: Immunogenicity Assessment (Day 28)
| Group | IFN-γ ELISpot (SFU / 106 cells) | In Vivo CTL Lysis (%) |
|---|---|---|
| PA (224-233) Vaccine | 450 ± 65 | 75 ± 12 |
| Adjuvant Control | 25 ± 8 | 5 ± 3 |
| Naïve (Untreated) | < 10 | < 2 |
Table 2: Efficacy in Challenge Study
| Group | Survival Rate (%) | Mean Weight Loss (Day 7 Peak) |
|---|---|---|
| PA (224-233) Vaccine | 80% (8/10) | -12% |
| Adjuvant Control | 0% (0/10) | -28% |
Signaling Pathways
MHC Class I Cross-Presentation Pathway
Peptide vaccines are composed of exogenous antigens. For these peptides to stimulate a CD8+ T-cell response, they must be taken up by professional Antigen Presenting Cells (APCs), such as dendritic cells, and presented on MHC Class I molecules—a process known as cross-presentation.[14][15][16] This can occur via a cytosolic pathway, where the antigen escapes the endosome, is processed by the proteasome, and peptides are transported into the ER via TAP to load onto MHC-I molecules.[17][18]
CD8+ T-Cell Activation
The activation of a naive CD8+ T-cell requires two main signals from the APC.[19] Signal 1 is the specific recognition of the peptide-MHC-I complex by the T-cell Receptor (TCR). Signal 2 is a co-stimulatory signal, typically from the interaction of CD28 on the T-cell with B7 molecules (CD80/CD86) on the APC. These signals, combined with cytokine signaling (Signal 3, e.g., IL-12), trigger T-cell proliferation and differentiation into effector cytotoxic T-lymphocytes (CTLs) and memory T-cells.[20][21]
References
- 1. Induction of Virus-Specific Cytotoxic T Lymphocytes as a Basis for the Development of Broadly Protective Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. genscript.com [genscript.com]
- 4. Influenza PA (224–233) - 1 mg [anaspec.com]
- 5. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
- 6. Immunization protocol. EuroMAbNet [euromabnet.com]
- 7. researchgate.net [researchgate.net]
- 8. Harmonization and qualification of an IFN-γ Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Harmonization and qualification of an IFN-γ Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium. — Immunology [immunology.ox.ac.uk]
- 11. Frontiers | Harmonization and qualification of an IFN-γ Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium [frontiersin.org]
- 12. criver.com [criver.com]
- 13. Frontiers | Mouse Models of Influenza Infection with Circulating Strains to Test Seasonal Vaccine Efficacy [frontiersin.org]
- 14. Class I MHC presentation of exogenous antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pathways of MHC I cross-presentation of exogenous antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. ashpublications.org [ashpublications.org]
- 19. immunology.org [immunology.org]
- 20. Cellular and Molecular Mechanisms of CD8+ T Cell Differentiation, Dysfunction and Exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Deciphering the deterministic role of TCR signaling in T cell fate determination [frontiersin.org]
Application Notes and Protocols for Adjuvant Selection in PA Peptide Immunization Studies in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The successful induction of a robust and targeted immune response to a peptide antigen is critically dependent on the choice of adjuvant. This document provides detailed application notes and protocols for the use of various adjuvants in the immunization of mice with a "PA" peptide. It is important to note that the designation "PA" can refer to at least two distinct antigens of significant interest in vaccine research: the Protective Antigen (PA) of Bacillus anthracis and the Acidic Polymerase (PA) of the influenza virus, with the (224-233) epitope being a well-documented immunodominant region in the latter[1][2][3][4]. These application notes will address adjuvants pertinent to peptide immunization in general, with specific examples relevant to both contexts where available.
The selection of an adjuvant influences not only the magnitude of the immune response but also its quality, such as the balance between humoral (antibody-mediated) and cellular (T-cell-mediated) immunity[5][6]. This document summarizes quantitative data from comparative adjuvant studies, provides detailed experimental protocols for key methodologies, and visualizes relevant biological pathways and workflows to guide the researcher in making an informed decision for their specific research goals.
Data Presentation: Comparative Efficacy of Adjuvants for Peptide/Protein Immunization
The following tables summarize quantitative data from studies comparing the efficacy of different adjuvants in mice. These studies, while not all specific to the PA (224-233) peptide, provide valuable insights into the relative potency of these adjuvants for eliciting immune responses to peptide and protein antigens.
Table 1: Comparison of Anti-PA IgG Titers with Different Adjuvants
| Adjuvant | Antigen Dose | Number of Immunizations | Time Point | Mean Anti-PA IgG Titer (± SEM) | Reference |
| Advax | 50 ng PA | 1, 2, or 3 | 28 days post-last immunization | Data indicates significant protection with Advax over unadjuvanted PA. | [7] |
| Murabutide (B1237595) (MB) | 50 ng PA | 1, 2, or 3 | 28 days post-last immunization | Weaker adjuvant effect than Advax alone. | [7] |
| Advax + Murabutide | 50 ng PA | 2 | 28 days post-last immunization | Complete protection observed. | [7] |
| Alhydrogel (Alum) | 50 ng PA | 1, 2, or 3 | 28 days post-last immunization | Used as a comparator. | [7] |
| Advax + Murabutide | 50 ng PA | 3 | 18 months post-immunization (Day 2 post-challenge) | 37,840 ± 4,510 | [7][8] |
| Alhydrogel (Alum) | 50 ng PA | 3 | 18 months post-immunization (Day 2 post-challenge) | 15,740 ± 7,545 | [7][8] |
Table 2: General Comparison of Adjuvant Effects on Antibody and T-Cell Responses
| Adjuvant | Primary Immune Response Type | Key Characteristics | References |
| Aluminum Hydroxide (Alum) | Th2-biased | Promotes strong antibody responses, particularly IgG1 in mice. May form a depot at the injection site and activate the NALP3 inflammasome.[6][9][10] | [6][9][10][11] |
| CpG ODN (e.g., 1826) | Th1-biased | Potent inducer of Th1 responses, characterized by IFN-γ production and cytotoxic T-lymphocyte (CTL) activation. Acts via TLR9.[12][13][14] | [12][13][14][15][16] |
| Monophosphoryl Lipid A (MPLA) | Th1-biased | A detoxified derivative of LPS that signals through TLR4. Induces a strong Th1 response and can promote IgG class switching.[17][18][19] | [17][18][19] |
| Complete/Incomplete Freund's Adjuvant (CFA/IFA) | Th1 and Th2 | Water-in-oil emulsions that create a strong, sustained immune response. CFA contains heat-killed mycobacteria and is used for initial immunization, while IFA is used for boosts.[20][21] | [20][21][22] |
| Squalene-based Emulsions (e.g., MF59, SE) | Balanced Th1/Th2 or Th2-biased | Oil-in-water emulsions that facilitate rapid and high antibody responses.[23][24] | [9][23][24] |
Experimental Protocols
The following are detailed protocols for key experiments in peptide immunization studies. These are generalized protocols synthesized from multiple sources and should be adapted to specific experimental needs.
Protocol 1: Preparation of Peptide-Adjuvant Emulsion
A. Alum Adjuvant Formulation
-
Antigen Preparation: Dissolve the PA (224-233) peptide in sterile, endotoxin-free phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 mg/mL).
-
Adjuvant Preparation: Vigorously vortex the Alum (Aluminum Hydroxide) adjuvant suspension to ensure it is homogenous.[25]
-
Mixing: Slowly add the peptide solution to the Alum suspension while gently mixing. A common ratio is 1:1 (v/v).[25] For example, mix 100 µL of peptide solution with 100 µL of Alum adjuvant.
-
Adsorption: Incubate the mixture at room temperature for 30-60 minutes with gentle, continuous mixing (e.g., on a rotator) to allow for the adsorption of the peptide to the Alum particles.[25]
-
Final Formulation: The final formulation is now ready for injection. The typical injection volume for a mouse is 100-200 µL.[25]
B. CpG ODN Adjuvant Formulation
-
Antigen and Adjuvant Preparation: Dissolve the PA (224-233) peptide and the CpG ODN (e.g., CpG 1826) in sterile PBS to their final desired concentrations for injection.
-
Mixing: Simply mix the peptide solution with the CpG ODN solution. No special incubation is required. For example, if the final injection volume is 100 µL containing 20 µg of peptide and 20 µg of CpG, prepare a stock solution accordingly.
-
Final Formulation: The mixture is ready for immediate use.
C. MPLA Adjuvant Formulation
-
Antigen and Adjuvant Preparation: Dissolve the PA (224-233) peptide in sterile PBS. Reconstitute lyophilized MPLA in DMSO to a stock concentration (e.g., 1 mg/mL), and then dilute to the final working concentration in sterile PBS.[17]
-
Mixing: Combine the peptide solution with the diluted MPLA solution.
-
Final Formulation: The formulation is ready for injection. Typical doses of MPLA for mice range from 2 to 20 µg per mouse.[17]
D. Freund's Adjuvant (CFA/IFA) Emulsification
-
Antigen Preparation: Dissolve the PA (224-233) peptide in sterile PBS.
-
Emulsification:
-
Draw up equal volumes of the peptide solution and Freund's Adjuvant (CFA for the primary immunization, IFA for subsequent boosts) into two separate syringes.[21][26]
-
Connect the two syringes with a luer-lock connector.
-
Forcefully pass the mixture back and forth between the two syringes for at least 5-10 minutes until a thick, white emulsion is formed.[26]
-
To test the stability of the emulsion, drop a small amount into a beaker of water. A stable emulsion will not disperse.[26]
-
-
Final Formulation: Draw the emulsion into one syringe and replace the connector with a sterile needle for injection.
Protocol 2: Mouse Immunization
-
Animal Handling: Use 6-8 week old mice (e.g., C57BL/6 or BALB/c strain, depending on the desired immune response and MHC haplotype). Acclimatize the mice for at least one week before the experiment.[21]
-
Injection Route: The choice of injection route can significantly impact the immune response.[27]
-
Subcutaneous (s.c.): Inject the peptide-adjuvant formulation (typically 100-200 µL) at the base of the tail or on the back.[14][21]
-
Intraperitoneal (i.p.): Inject the formulation (typically 100-200 µL) into the peritoneal cavity.
-
Intramuscular (i.m.): Inject a smaller volume (e.g., 50 µL) into the quadriceps muscle.
-
Intravenous (i.v.): While less common for adjuvant-emulsified vaccines, this route can be used for soluble formulations and has been shown to elicit strong CTL responses.[27]
-
-
Immunization Schedule:
-
Primary Immunization (Day 0): Administer the first dose of the peptide-adjuvant formulation. If using Freund's adjuvant, use CFA.[21]
-
Booster Immunizations: Administer one or more booster injections every 2-3 weeks.[21] For subsequent boosts, use IFA instead of CFA to avoid excessive inflammation.[21]
-
-
Dosage: The optimal peptide dose can range from 10 µg to 100 µg per mouse, and should be determined empirically.[14][26] Adjuvant doses should follow manufacturer's recommendations or published literature (e.g., 10-50 µg for CpG ODN).[14][15]
Protocol 3: Measurement of Antibody Titer by ELISA
-
Serum Collection: Collect blood from mice via tail vein or retro-orbital sinus 7-14 days after the final booster immunization.[21] Allow the blood to clot and centrifuge to separate the serum.
-
Plate Coating: Coat a 96-well high-binding ELISA plate with the PA (224-233) peptide (1-5 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat milk or 1% BSA in PBST) for 1-2 hours at room temperature.
-
Serum Incubation: Wash the plate and add serial dilutions of the collected mouse serum to the wells. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add an HRP substrate (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a positive signal above the background.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways of Key Adjuvants
The diagrams below illustrate the primary signaling pathways activated by common adjuvants to initiate an immune response.
Caption: Simplified signaling pathways for CpG, MPLA, and Alum adjuvants.
Experimental Workflow
The following diagram outlines the typical workflow for a peptide immunization experiment in mice, from preparation to analysis.
Caption: General workflow for peptide immunization experiments in mice.
Logical Relationship: Adjuvant Choice and Immune Outcome
This diagram illustrates how the choice of adjuvant directs the type of T-helper cell response, which in turn determines the nature of the resulting immunity.
References
- 1. Vaccination with an acidic polymerase epitope of influenza virus elicits a potent antiviral T cell response but delayed clearance of an influenza virus challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Antigen Presentation Regulates the Changing Patterns of CD8+ T Cell Immunodominance in Primary and Secondary Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Mechanisms of Action of Adjuvants [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Advax-Adjuvanted Recombinant Protective Antigen Provides Protection against Inhalational Anthrax That Is Further Enhanced by Addition of Murabutide Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advax-adjuvanted recombinant protective antigen provides protection against inhalational anthrax that is further enhanced by addition of murabutide adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alum adjuvant is more effective than MF59 at prompting early germinal center formation in response to peptide-protein conjugates and enhancing efficacy of a vaccine against opioid use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide vaccine formulation controls the duration of antigen presentation and magnitude of tumor-specific CD8+ T cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunogenicity in mice of anthrax recombinant protective antigen in the presence of aluminum adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CpG-Containing Oligonucleotides Are Efficient Adjuvants for Induction of Protective Antiviral Immune Responses with T-Cell Peptide Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anthrax vaccination strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. hongjing.com.tw [hongjing.com.tw]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. invivogen.com [invivogen.com]
- 18. Monophosphoryl Lipid A (MPLA) as Vaccine Adjuvant - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. jitc.bmj.com [jitc.bmj.com]
- 21. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Vaccine Adjuvants Differentially Affect Kinetics of Antibody and Germinal Center Responses [frontiersin.org]
- 24. Comparison of Adjuvants to Optimize Influenza Neutralizing Antibody Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 26. Immunization protocol. EuroMAbNet [euromabnet.com]
- 27. The route of administration dictates the immunogenicity of peptide-based cancer vaccines in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Delivery Systems for PA (224-233) Peptide-Based Vaccines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for various delivery systems for the influenza A virus-derived PA (224-233) peptide (sequence: SSLENFRAYV), a key target for cytotoxic T lymphocyte (CTL)-based universal influenza vaccines.
Introduction
The acidic polymerase (PA) peptide spanning amino acids 224-233 is a highly conserved immunodominant CTL epitope in influenza A virus, making it a promising candidate for universal vaccine development. However, peptide vaccines often exhibit low immunogenicity and require effective delivery systems and adjuvants to elicit robust and protective T-cell responses. This document outlines and compares several delivery platforms for the PA (224-233) peptide, providing quantitative data where available and detailed experimental protocols to guide vaccine research and development.
Delivery Systems and Comparative Efficacy
Several delivery platforms have been investigated for PA (224-233) peptide-based vaccines, each with distinct mechanisms for enhancing antigen presentation and T-cell activation. The primary systems include self-assembling peptide nanofibers, dendritic cell (DC)-based vaccines, and liposomal formulations.
Quantitative Data Summary
The following tables summarize the available quantitative data on the immunogenicity and protective efficacy of different PA (224-233) peptide vaccine delivery systems. It is important to note that direct comparison between studies is challenging due to variations in experimental conditions, such as mouse strains, vaccine dosage, and challenge virus strains.
| Delivery System | Adjuvant | Route of Administration | PA (224-233)-Specific CD8+ T Cell Response (% of total CD8+ T cells in BAL) | In Vivo Cytotoxicity (% Lysis) | Viral Titer Reduction | Survival Rate (%) | Reference |
| Q11 Nanofibers | None (self-adjuvanting) | Intranasal | Expansion of PA(224-233)-specific CD8+ T cells | Lysis of PA(224-233)-pulsed target cells | Significant reduction in viral titers | Protection against lethal challenge | [1] |
| Dendritic Cells | None | Intravenous | 61.7% | Not Reported | Delayed viral clearance | Not Reported | [2] |
| Biopolymer Particles | Poly(I:C) | Intranasal | Boosted memory CD8+ T cell development | Not Reported | Not Reported | Protection against challenge | |
| Apoptotic Cells | None | Intraperitoneal | Weak reactivity to PA(224-233) | Not Reported | Not Reported | Not Reported | [3][4] |
BAL: Bronchoalveolar Lavage
Signaling Pathways and Experimental Workflows
Antigen Presentation and T-Cell Activation Pathway
The primary goal of these delivery systems is to facilitate the presentation of the PA (224-233) peptide on MHC class I molecules of antigen-presenting cells (APCs), leading to the activation of PA (224-233)-specific CD8+ T cells.
Caption: General signaling pathway for PA (224-233) peptide vaccine-induced CD8+ T-cell activation.
Experimental Protocols
Formulation of PA (224-233)-Q11 Nanofiber Vaccine
This protocol describes the preparation of self-assembling Q11 peptide nanofibers co-assembled with the PA (224-233) peptide for intranasal vaccination.
Materials:
-
PA (224-233) peptide (SSLENFRAYV) (Anaspec, AS-61636 or equivalent)[5]
-
Q11 peptide (Ac-QQKFQFQFEQQ-Am)
-
Sterile, endotoxin-free water
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Peptide Solubilization: Dissolve the PA (224-233) peptide and the Q11 peptide separately in sterile, endotoxin-free water to a stock concentration of 1 mg/mL.
-
Co-assembly: Mix the PA (224-233) peptide solution with the Q11 peptide solution at the desired molar ratio (e.g., 1:10 PA:Q11).
-
Incubation: Incubate the peptide mixture at room temperature for at least 30 minutes to allow for nanofiber self-assembly.
-
Formulation for Administration: Dilute the nanofiber suspension in sterile PBS to the final desired concentration for immunization. For intranasal delivery in mice, a typical dose is 10-20 µg of the PA (224-233) peptide in a volume of 20-50 µL.
-
Quality Control (Optional): The formation of nanofibers can be confirmed by transmission electron microscopy (TEM).
Caption: Workflow for the formulation of PA (224-233)-Q11 nanofiber vaccine.
Preparation of PA (224-233) Peptide-Pulsed Dendritic Cells
This protocol outlines the generation of bone marrow-derived dendritic cells (BMDCs) and their pulsing with the PA (224-233) peptide for use as a cellular vaccine.
Materials:
-
Bone marrow cells from mice (e.g., C57BL/6)
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 50 µM 2-mercaptoethanol
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant murine Interleukin-4 (IL-4)
-
PA (224-233) peptide
-
Lipopolysaccharide (LPS) for DC maturation (optional)
-
Sterile PBS
Procedure:
-
BMDC Generation: a. Harvest bone marrow from the femurs and tibias of mice. b. Culture the bone marrow cells in complete RPMI 1640 medium supplemented with 20 ng/mL GM-CSF and 20 ng/mL IL-4. c. On day 3, add fresh medium containing GM-CSF and IL-4. d. On day 6, harvest the non-adherent and loosely adherent cells, which are immature DCs.
-
DC Maturation (Optional): For enhanced T-cell stimulation, mature the DCs by adding 1 µg/mL LPS to the culture for 18-24 hours.
-
Peptide Pulsing: a. Harvest the mature DCs and wash them with sterile PBS. b. Resuspend the DCs in serum-free RPMI 1640 medium at a concentration of 1-2 x 10^6 cells/mL. c. Add the PA (224-233) peptide to the DC suspension at a final concentration of 1-10 µg/mL. d. Incubate the peptide-DC mixture for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Washing and Formulation: a. Wash the peptide-pulsed DCs three times with sterile PBS to remove excess, unbound peptide. b. Resuspend the final DC pellet in sterile PBS or saline for injection. A typical dose for mice is 0.5-1 x 10^6 DCs per mouse.
Caption: Workflow for preparing PA (224-233) peptide-pulsed dendritic cells.
Immunological Assays
This assay quantifies the number of PA (224-233)-specific, IFN-γ-secreting T cells in splenocytes or other immune cell populations from vaccinated animals.
Materials:
-
ELISpot plates pre-coated with anti-mouse IFN-γ antibody
-
Splenocytes from immunized and control mice
-
PA (224-233) peptide
-
Complete RPMI 1640 medium
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP)
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized and control mice.
-
Plating: Add 2-5 x 10^5 splenocytes per well to the pre-coated ELISpot plate.
-
Stimulation: Add the PA (224-233) peptide to the wells at a final concentration of 1-10 µg/mL. Include negative control wells (no peptide) and positive control wells (e.g., with a mitogen like Concanavalin A).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: a. Wash the plates to remove the cells. b. Add the biotinylated anti-mouse IFN-γ detection antibody and incubate as per the manufacturer's instructions. c. Wash the plates and add the streptavidin-enzyme conjugate. d. Wash the plates and add the substrate to develop the spots.
-
Analysis: Count the number of spots per well using an ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
This assay measures the ability of vaccinated animals to kill target cells pulsed with the PA (224-233) peptide in vivo.
Materials:
-
Splenocytes from naïve, syngeneic mice
-
PA (224-233) peptide
-
Fluorescent dyes (e.g., CFSE at a high and low concentration, or other compatible dyes)
-
Sterile PBS
Procedure:
-
Target Cell Preparation: a. Prepare a single-cell suspension of splenocytes from naïve mice. b. Split the cell suspension into two populations. c. Target population: Pulse one population with the PA (224-233) peptide (1-10 µg/mL) for 1-2 hours at 37°C. d. Control population: Incubate the other population without the peptide.
-
Cell Labeling: a. Label the peptide-pulsed target population with a high concentration of CFSE (e.g., 5 µM). b. Label the non-pulsed control population with a low concentration of CFSE (e.g., 0.5 µM).
-
Injection: a. Mix the two labeled cell populations at a 1:1 ratio. b. Inject the cell mixture intravenously into immunized and control mice (typically 1-2 x 10^7 total cells per mouse).
-
Analysis: a. After 4-18 hours, harvest spleens from the recipient mice. b. Analyze the splenocytes by flow cytometry to distinguish the two cell populations based on their fluorescence intensity. c. Calculation: The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [1 - (ratio in immunized / ratio in control)] x 100 where ratio = (% CFSE-low cells / % CFSE-high cells).
Conclusion
The choice of delivery system for PA (224-233) peptide-based vaccines significantly impacts the resulting immune response. Self-assembling nanofibers offer a promising, self-adjuvanting platform for intranasal delivery, inducing robust mucosal and systemic T-cell immunity. Dendritic cell-based vaccines are potent but can be complex to manufacture and may, in some contexts, lead to delayed viral clearance despite strong T-cell activation. Further research is needed to directly compare these and other delivery systems, such as liposomes and virosomes, with standardized protocols and immunological readouts to optimize the development of a universal influenza vaccine targeting the PA (224-233) epitope.
References
- 1. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Antigen Presentation Regulates the Changing Patterns of CD8+ T Cell Immunodominance in Primary and Secondary Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic Cells Deliver Processed Antigen to Dendritic Cells for Cross-Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptotic Cells Deliver Processed Antigen to Dendritic Cells for Cross-Presentation | PLOS Biology [journals.plos.org]
- 5. Influenza PA (224–233) - 1 mg [anaspec.com]
Application Notes and Protocols: In Vivo Cytotoxicity Assay Using PA (224-233) Pulsed Target Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vivo cytotoxicity assay is a powerful method to quantitatively assess the cytotoxic T lymphocyte (CTL) activity within a living organism.[1] This technique is crucial for evaluating the efficacy of vaccines and immunotherapies designed to elicit cell-mediated immunity against pathogens or cancer.[1][2] The assay involves the adoptive transfer of target cells pulsed with a specific peptide epitope into an animal model, followed by the measurement of their elimination by CTLs.[3]
This document provides a detailed protocol for conducting an in vivo cytotoxicity assay using target cells pulsed with the PA (224-233) peptide (SSLENFRAYV). This peptide is a well-characterized, immunodominant CTL epitope from the influenza A virus polymerase acidic protein (PA) and is restricted by the murine MHC class I molecule H-2Db.[4][5][6]
Principle of the Assay
The assay is based on the differential labeling of two populations of syngeneic target cells, typically splenocytes. One population is pulsed with the PA (224-233) peptide and labeled with a high concentration of a fluorescent dye, such as carboxyfluorescein succinimidyl ester (CFSE), making them CFSEhigh. The other population serves as an internal control, is not pulsed with the peptide, and is labeled with a low concentration of CFSE, rendering them CFSElow.[7][8]
These two cell populations are mixed at a 1:1 ratio and injected intravenously into recipient mice.[7] In mice with an active CTL response against the PA (224-233) epitope, the CFSEhigh target cells will be recognized and specifically lysed. The CFSElow control cells, lacking the target peptide, will not be eliminated. After a defined period, splenocytes from the recipient mice are harvested, and the ratio of CFSEhigh to CFSElow cells is determined by flow cytometry.[1][7] The reduction in the number of CFSEhigh cells relative to the CFSElow cells in immunized or experimental animals compared to control animals is used to calculate the percentage of specific lysis.[8]
Signaling Pathway of CTL-Mediated Cytotoxicity
Cytotoxic T lymphocytes eliminate target cells primarily through two major pathways: the perforin-granzyme pathway and the Fas-FasL pathway. Upon recognition of the peptide-MHC complex on the target cell by the T-cell receptor (TCR), the CTL is activated. In the perforin-granzyme pathway, the CTL releases cytotoxic granules containing perforin (B1180081) and granzymes. Perforin forms pores in the target cell membrane, allowing granzymes to enter and induce apoptosis. In the Fas-FasL pathway, the interaction of Fas ligand (FasL) on the CTL with the Fas receptor on the target cell initiates a signaling cascade that also leads to apoptosis.
Caption: CTL-mediated killing of a PA (224-233) pulsed target cell.
Experimental Workflow
The following diagram outlines the major steps of the in vivo cytotoxicity assay.
Caption: Key steps of the in vivo cytotoxicity assay workflow.
Materials and Reagents
-
Mice: Syngeneic donor and recipient mice (e.g., C57BL/6 for H-2Db restriction).
-
Peptide: Influenza PA (224-233) peptide (SSLENFRAYV), purity >95%.
-
Cell Culture Medium: RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Fluorescent Dye: Carboxyfluorescein succinimidyl ester (CFSE).
-
Buffers: Phosphate-buffered saline (PBS), ACK lysis buffer.
-
Flow Cytometer and analysis software.
Detailed Experimental Protocol
1. Preparation of Target Cells
1.1. Euthanize syngeneic donor mice and aseptically harvest the spleens. 1.2. Prepare a single-cell suspension by mechanical dissociation of the spleens. 1.3. Lyse red blood cells using ACK lysis buffer. 1.4. Wash the splenocytes with PBS and resuspend in complete RPMI medium. 1.5. Count the cells and adjust the concentration to 1 x 107 cells/mL.
2. Peptide Pulsing
2.1. Divide the cell suspension into two equal aliquots. 2.2. To one aliquot (target population), add the PA (224-233) peptide to a final concentration of 1-10 µg/mL.[8] 2.3. To the second aliquot (control population), add an equivalent volume of sterile PBS or an irrelevant peptide. 2.4. Incubate both aliquots for 60-90 minutes at 37°C with 5% CO2.
3. CFSE Labeling
3.1. Wash the peptide-pulsed and unpulsed cells with PBS. 3.2. Resuspend the peptide-pulsed cells in pre-warmed PBS at 1 x 107 cells/mL and add CFSE to a final concentration of 5 µM (CFSEhigh). 3.3. Resuspend the unpulsed control cells in pre-warmed PBS at 1 x 107 cells/mL and add CFSE to a final concentration of 0.5 µM (CFSElow). 3.4. Incubate both cell suspensions for 10-15 minutes at 37°C, protected from light.[7] 3.5. Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium. 3.6. Wash the cells twice with cold PBS to remove excess CFSE.
4. Injection of Target Cells
4.1. Resuspend the CFSEhigh and CFSElow cells in sterile PBS and count them. 4.2. Mix the two populations at a 1:1 ratio. 4.3. Inject 1-2 x 107 total cells in a volume of 100-200 µL intravenously into the tail vein of each recipient mouse.[7]
5. Harvesting and Analysis
5.1. After 4-20 hours, euthanize the recipient mice and harvest their spleens.[1][7] The optimal time point may need to be determined empirically. 5.2. Prepare single-cell suspensions from the spleens as described in step 1. 5.3. Acquire the samples on a flow cytometer, collecting a sufficient number of events to accurately identify the CFSE-labeled populations. 5.4. Gate on the live lymphocyte population and then on the CFSE-positive cells to distinguish the CFSEhigh and CFSElow populations.[7]
Data Presentation and Analysis
The percentage of specific lysis is calculated using the following formula[8]:
Ratio = (% CFSEhigh cells / % CFSElow cells)
% Specific Lysis = [1 - (Ratioimmunized / Ratiocontrol)] x 100
Below is a table with representative data from an in vivo cytotoxicity assay.
| Experimental Group | Mouse ID | % CFSElow (Unpulsed) | % CFSEhigh (PA-pulsed) | Ratio (CFSEhigh/CFSElow) | % Specific Lysis |
| Control (Naive) | 1 | 1.52 | 1.48 | 0.97 | - |
| 2 | 1.61 | 1.55 | 0.96 | - | |
| 3 | 1.55 | 1.51 | 0.97 | - | |
| Average | 1.56 | 1.51 | 0.97 | ||
| Immunized (PA Vaccine) | 1 | 1.58 | 0.32 | 0.20 | 79.4% |
| 2 | 1.65 | 0.28 | 0.17 | 82.5% | |
| 3 | 1.55 | 0.35 | 0.23 | 76.3% | |
| Average | 1.59 | 0.32 | 0.20 | 79.4% |
Troubleshooting
-
High background killing in control mice: This may indicate non-specific killing or issues with cell viability. Ensure target cells are healthy before injection.
-
Low specific lysis in immunized mice: The immunization protocol may not have elicited a strong CTL response, or the timing of the assay may be suboptimal.
-
Poor resolution between CFSE peaks: Ensure accurate and consistent labeling with CFSE. Titrate CFSE concentrations if necessary. Protect labeled cells from light.[7]
These application notes and protocols provide a comprehensive guide for performing an in vivo cytotoxicity assay using PA (224-233) pulsed target cells. Careful execution of these steps will yield reliable and quantitative data on CTL activity, which is invaluable for the development and evaluation of novel immunotherapies.
References
- 1. A Method to Evaluate In Vivo CD8+ T Cell Cytotoxicity in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Influenza PA (224–233) - 1 mg [anaspec.com]
- 5. pnas.org [pnas.org]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo cytotoxic T lymphocyte assay [bio-protocol.org]
Application Notes and Protocols for Intracellular Cytokine Staining of PA (224-233)-Reactive T Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting information for the identification and functional characterization of T cells reactive to the influenza A virus polymerase acidic protein (PA) epitope PA (224-233) (sequence: SSLENFRAYV) using intracellular cytokine staining (ICS) and flow cytometry.[1][2] This powerful single-cell assay allows for the quantification of antigen-specific T cells and the simultaneous assessment of their cytokine production profile, offering critical insights into the cellular immune response in preclinical and clinical settings.[3][4]
Introduction
The PA (224-233) peptide is an immunodominant H-2Db-restricted cytotoxic T lymphocyte (CTL) epitope in C57BL/6 mice infected with influenza A virus.[1] T cells recognizing this epitope are crucial components of the adaptive immune response to influenza infection. Intracellular cytokine staining is a widely used technique to measure the frequency and functionality of these antigen-specific T cells.[3] The assay involves stimulating peripheral blood mononuclear cells (PBMCs) or other single-cell suspensions with the PA (224-233) peptide. This stimulation triggers cytokine production in reactive T cells. A protein transport inhibitor, such as Brefeldin A or Monensin, is added to trap these cytokines within the cell.[5][6] Subsequently, the cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8, CD4) to identify T cell subsets, followed by fixation, permeabilization, and intracellular staining for cytokines like interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-2 (B1167480) (IL-2).[2][7] Flow cytometric analysis then enables the precise quantification of cytokine-producing PA (224-233)-reactive T cells.[8][9]
Key Applications
-
Immunogenicity Assessment: Evaluating the efficacy of influenza vaccines in preclinical models by quantifying the magnitude of the PA (224-233)-specific T cell response.
-
Infection and Disease Pathogenesis Studies: Characterizing the role of PA (224-233)-reactive T cells in viral clearance and immunopathology during influenza infection.[5]
-
Drug Development: Assessing the impact of novel antiviral or immunomodulatory therapies on the function of influenza-specific T cells.
-
Basic Research: Investigating the fundamental aspects of T cell activation, differentiation, and memory formation in response to a defined viral epitope.
Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific experimental conditions, cell types, and reagents.
Materials and Reagents
-
Cells: Single-cell suspension of splenocytes, lung lymphocytes, or PBMCs.
-
Peptide: Influenza PA (224-233) peptide (SSLENFRAYV) of high purity (≥95%).[1]
-
Cell Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Protein Transport Inhibitor: Brefeldin A (10 µg/mL) or Monensin (3 µM).[6]
-
Co-stimulatory Antibodies (Optional but Recommended): Anti-CD28 and Anti-CD49d antibodies (1 µg/mL each).
-
Positive Control: Phorbol 12-myristate 13-acetate (PMA, 50 ng/mL) and Ionomycin (1 µg/mL), or Staphylococcal enterotoxin B (SEB).[5][6][9]
-
Negative Control: Unstimulated cells (medium only) and/or cells stimulated with an irrelevant peptide.
-
Antibodies for Flow Cytometry:
-
Surface Staining: Fluorochrome-conjugated antibodies against CD3, CD8, CD4, and a viability dye.
-
Intracellular Staining: Fluorochrome-conjugated antibodies against IFN-γ, TNF-α, and IL-2.
-
-
Fixation/Permeabilization Buffer Kit: Commercially available kits are recommended for consistency.
-
FACS Buffer: PBS with 1% BSA and 0.1% sodium azide.[10]
Procedure
-
Cell Preparation:
-
Prepare a single-cell suspension from the tissue of interest (e.g., spleen, lung, blood).
-
Count the cells and assess viability. Resuspend cells in complete RPMI 1640 medium at a concentration of 1-2 x 10^7 cells/mL.
-
-
Cell Stimulation (5-6 hours total):
-
Plate 1-2 x 10^6 cells per well in a 96-well round-bottom plate.
-
Add the PA (224-233) peptide to the appropriate wells at a final concentration of 1-10 µM.[2][5]
-
For positive control wells, add PMA and Ionomycin.
-
For negative control wells, add only medium or an irrelevant peptide.
-
(Optional) Add co-stimulatory antibodies anti-CD28 and anti-CD49d.
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
Add the protein transport inhibitor (e.g., Brefeldin A) to all wells.
-
-
Surface Marker Staining:
-
Wash the cells with FACS buffer.
-
Stain with the viability dye according to the manufacturer's protocol.
-
Stain with the surface antibody cocktail (e.g., anti-CD3, anti-CD8, anti-CD4) for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions. This step is critical for allowing the intracellular antibodies to access their targets.
-
-
Intracellular Cytokine Staining:
-
Stain the permeabilized cells with the intracellular antibody cocktail (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) for 30 minutes at room temperature or 4°C, protected from light.
-
Wash the cells twice with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 100,000-500,000 total events) to accurately quantify rare T cell populations.[8]
-
Analyze the data using appropriate flow cytometry analysis software.
-
Data Presentation
The following tables summarize representative quantitative data for PA (224-233)-reactive T cell responses from published studies. These values can serve as a reference for expected outcomes.
Table 1: Frequency of PA (224-233)-Specific CD8+ T Cells in Spleen Following Influenza A Virus Infection in C57BL/6 Mice.
| Time Point Post-Infection | Stimulation | % of CD8+ T Cells Producing IFN-γ | Reference |
| Day 8 | PA (224-233) | ~1.5 - 3.0% | [11] |
| Day 10 | PA (224-233) | ~2.0 - 5.0% | [12] |
Table 2: Polyfunctional Cytokine Profile of PA (224-233)-Specific CD8+ T Cells.
| Cytokine Combination | % of Responding CD8+ T Cells | Reference |
| IFN-γ+ TNF-α+ | Varies, can be a significant portion of the response | [11] |
| IFN-γ+ only | Varies | [5] |
| TNF-α+ only | Varies | [5] |
Note: The exact percentages can vary significantly depending on the virus strain, infection dose, mouse strain, and specific experimental protocol.
Visualization of Experimental Workflow and Gating Strategy
Experimental Workflow
Caption: Intracellular Cytokine Staining Workflow.
Flow Cytometry Gating Strategy
Caption: Gating Strategy for PA (224-233) T Cells.
Troubleshooting and Considerations
-
High Background: This can be caused by over-stimulation, improper antibody titration, or insufficient washing. Ensure to include an unstimulated control to determine the baseline cytokine expression.
-
Weak Signal: The frequency of antigen-specific T cells can be low. Ensure a sufficient number of cells are acquired. The timing of stimulation and the quality of the peptide are also critical.
-
Controls are Essential: Always include positive and negative controls to validate the assay performance. Fluorescence Minus One (FMO) controls are crucial for accurate gating, especially for cytokine-positive populations.
-
Cryopreservation: While fresh samples are ideal, cryopreserved PBMCs can be used. However, this may lead to some loss of cell viability and function, potentially affecting the sensitivity of the assay.[4][13]
-
Multi-site Studies: For clinical trials conducted at multiple sites, it is crucial to standardize antibody panels, gating strategies, and data analysis to ensure comparability of results.[4][13]
By following this detailed protocol and considering the key aspects of assay design and execution, researchers can obtain reliable and reproducible data on the frequency and function of PA (224-233)-reactive T cells, providing valuable insights into the cellular immune response to influenza.
References
- 1. Influenza PA (224–233) - 1 mg [anaspec.com]
- 2. pnas.org [pnas.org]
- 3. Intracellular Cytokine Staining Assays - Functional Assessment Using Flow Cytometry - KCAS Bio [kcasbio.com]
- 4. journals.plos.org [journals.plos.org]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. viroclinics.com [viroclinics.com]
- 10. pnas.org [pnas.org]
- 11. Induction of memory cytotoxic T cells to influenza A virus and subsequent viral clearance is not modulated by PB1-F2-dependent inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resident CD8+ and Migratory CD103+ Dendritic Cells Control CD8 T Cell Immunity during Acute Influenza Infection | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Immunogenicity of PA (224-233) Vaccines
Welcome to the technical support center for PA (224-233) vaccines. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the low immunogenicity of Protective Antigen (PA) (224-233) peptide-based vaccines. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data summaries to guide your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides potential solutions.
Q1: I am observing a weak or no antibody response after immunization with my PA (224-233) peptide vaccine. What are the possible causes and solutions?
A1: A weak antibody response is a common challenge with peptide vaccines due to their small size and monomeric nature.[1][2] Here are several factors to consider and troubleshoot:
-
Inadequate Adjuvant: Peptides alone are often poorly immunogenic and require an adjuvant to stimulate a robust immune response.[3][4]
-
Solution: Ensure you are using an appropriate adjuvant. Consider screening different classes of adjuvants that promote a strong humoral response (Th2-biased), such as alum, or combination adjuvants like AS04 (alum plus MPLA) which can induce a more balanced Th1/Th2 response.[5]
-
-
Peptide Instability or Degradation: Peptides can be susceptible to proteolytic degradation in vivo, reducing their half-life and availability for immune recognition.[1][2]
-
Solution: Evaluate the stability of your peptide. Strategies to enhance stability include chemical modifications like swapping L-amino acids for D-enantiomers or using hydrocarbon stapling to maintain alpha-helical structures.[6] You can also consider formulations that protect the peptide from degradation, such as encapsulation in liposomes or nanoparticles.[7][8]
-
-
Poor Formulation and Delivery: The physical form and delivery route of the vaccine can significantly impact its immunogenicity.
-
Solution: Optimize your vaccine formulation. Emulsions like Incomplete Freund's Adjuvant (IFA) can create a depot effect, slowly releasing the antigen.[9][10] However, be aware that IFA may sequester T-cells at the injection site.[9] Particulate delivery systems like liposomes or virus-like particles (VLPs) can enhance uptake by antigen-presenting cells (APCs).[1][2][8]
-
-
Suboptimal Peptide Design: The intrinsic properties of the PA (224-233) peptide, such as its MHC binding affinity, might be a limiting factor.
-
Solution: While the core epitope is fixed, you can conjugate it to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to provide T-cell help and enhance B-cell activation.[4]
-
Q2: My PA (224-233) vaccine is inducing a T-cell response, but it is weak and not protective. How can I enhance the T-cell immunogenicity?
A2: A weak T-cell response can be due to several factors, including poor activation of dendritic cells (DCs) and suboptimal antigen presentation. Here’s how to troubleshoot this issue:
-
Inappropriate Adjuvant for T-cell Response: Some adjuvants primarily drive antibody responses. For a strong T-cell response, particularly a cytotoxic T-lymphocyte (CTL) response, you need an adjuvant that promotes Th1 immunity.
-
Solution: Use adjuvants that activate pattern recognition receptors (PRRs) on APCs, such as Toll-like receptor (TLR) agonists.[11][12] Examples include CpG oligonucleotides (TLR9 agonist) and Monophosphoryl lipid A (MPLA, a TLR4 agonist).[5][13] Poly(I:C), a TLR3 agonist, is also known to enhance CD8+ T-cell responses.[12]
-
-
Inefficient Antigen Presentation: For CD8+ T-cell activation, the peptide needs to be presented on MHC class I molecules. This often requires cross-presentation by DCs.
-
Solution: Formulate your peptide to enhance uptake and cross-presentation by DCs. Encapsulation in cationic liposomes or nanoparticles can facilitate this process.[8] Conjugating the peptide to a TLR ligand, creating a "self-adjuvanting" vaccine, ensures that the antigen and the activation signal are delivered to the same APC.[4][7]
-
-
Use of Long Peptides: Short peptides may only bind to MHC without providing sufficient co-stimulation.
Q3: I am having issues with the solubility and stability of my PA (224-233) peptide during formulation. What can I do?
A3: Peptide aggregation and poor solubility are common formulation challenges.[6][14]
-
Peptide Aggregation: Hydrophobic residues in the peptide can lead to self-aggregation, especially at high concentrations.[14]
-
Solution: Perform solubility tests in different buffer systems. The addition of organic solvents (e.g., DMSO, DMF) or surfactants may be necessary to dissolve the peptide before dilution in your final formulation buffer. Be mindful that these solvents must be biocompatible. Lyophilization of the peptide with stabilizing excipients like sugars can also improve its long-term stability.[15][16]
-
-
Chemical Instability: Certain amino acid residues are prone to oxidation (e.g., methionine) or deamidation.
-
Solution: Store the lyophilized peptide at -20°C or -80°C.[16] For liquid formulations, use buffers with optimal pH and consider adding antioxidants if oxidation is an issue. Analyze the purity of your peptide stock regularly by HPLC.
-
Frequently Asked Questions (FAQs)
Q1: What is the PA (224-233) peptide and why is it a vaccine candidate?
A1: The PA (224-233) peptide, with the sequence SSLENFRAYV, is a well-characterized immunodominant epitope from the Protective Antigen (PA) of Bacillus anthracis, the causative agent of anthrax.[17] It is also a conserved epitope in the PA protein of the influenza A virus.[18][19] It is recognized by cytotoxic T-lymphocytes (CTLs) in the context of the MHC class I molecule H-2Db in mice, making it a target for vaccines aimed at inducing cell-mediated immunity.[17][19]
Q2: Which adjuvants are best to use with the PA (224-233) peptide?
A2: The choice of adjuvant depends on the type of immune response you want to elicit.
-
For a strong antibody response (Th2): Alum is a commonly used adjuvant.
-
For a strong CTL response (Th1): TLR agonists like CpG (TLR9), MPLA (TLR4), or Poly(I:C) (TLR3) are effective.[5][12] Formulations like AS01, which combines MPLA and the saponin (B1150181) QS-21 in a liposomal formulation, are known to induce potent T-cell responses.[11]
Q3: What are the key in vitro and in vivo assays to assess the immunogenicity of my PA (224-233) vaccine?
A3: A combination of assays is recommended to get a comprehensive picture of the immune response.
-
In Vitro Assays:
-
MHC Binding Assay: To confirm that the PA (224-233) peptide can bind to the intended MHC molecule.[20]
-
T-cell Proliferation Assay: To measure the expansion of peptide-specific T-cells after stimulation.
-
Cytokine Profiling (e.g., Luminex, CBA): To determine the type of T-cell response (Th1 vs. Th2) by measuring cytokines like IFN-γ, TNF-α, IL-2 (Th1) and IL-4, IL-5, IL-10 (Th2).[21]
-
-
In Vivo Assays:
-
ELISA: To measure the titer of PA (224-233)-specific antibodies in the serum.
-
ELISpot: To enumerate the frequency of antigen-specific, cytokine-secreting T-cells (e.g., IFN-γ for CTLs).
-
Intracellular Cytokine Staining (ICS) with Flow Cytometry: To phenotype and quantify cytokine-producing T-cell subsets (CD4+ and CD8+).
-
In Vivo Cytotoxicity Assay: To directly measure the killing of target cells pulsed with the PA (224-233) peptide.
-
Q4: Can vaccination with the PA (224-233) peptide alone provide protection?
A4: Studies have shown that while vaccination with the PA (224-233) peptide can induce a specific T-cell response, it may not be sufficient for protection against a viral or bacterial challenge.[22][23][24] This is because the epitope may not be efficiently presented on infected cells in vivo, or the resulting immune response may be too narrowly focused.[22] Therefore, it is often necessary to use potent adjuvants, advanced delivery systems, or to include other epitopes to broaden the immune response.
Quantitative Data Summary
While specific quantitative data for PA (224-233) vaccine formulations is dispersed across various studies, the following table summarizes the expected qualitative and relative quantitative effects of different adjuvant and formulation strategies on peptide vaccine immunogenicity based on established principles.[5][8][9][11][12]
| Formulation/Adjuvant Strategy | Primary Immune Response Type | Expected Antibody Titer | Expected T-Cell Response (IFN-γ) | Key Mechanism of Action |
| Peptide in Saline | Weak/None | Low | Very Low | No significant immune stimulation. |
| Peptide + Alum | Th2-biased | Moderate to High | Low | Depot formation, inflammasome activation.[5][10] |
| Peptide + IFA (Emulsion) | Th2/Th1 | Moderate to High | Moderate | Depot effect, slow antigen release.[9][10] |
| Peptide + CpG (TLR9 agonist) | Strong Th1 | Low to Moderate | High | Potent activation of DCs, promotes CTLs.[12] |
| Peptide + Poly(I:C) (TLR3 agonist) | Strong Th1 | Low | High | Strong induction of Type I IFNs, promotes CTLs.[12] |
| Peptide + MPLA (TLR4 agonist) | Th1-biased | Moderate | Moderate to High | DC maturation and Th1-polarizing cytokine production.[5] |
| Peptide in Liposomes | Th1/Th2 (depends on lipid) | Moderate | Moderate | Enhanced uptake by APCs. Cationic lipids can promote cross-presentation.[8] |
| Peptide-Carrier Conjugate + Alum | Strong Th2 | High | Low (carrier-specific) | Provides T-cell help for B-cell activation.[4] |
| Peptide-TLR agonist Conjugate | Strong Th1 | Low to Moderate | Very High | Co-delivery of antigen and adjuvant to the same APC.[4][7][8] |
Experimental Protocols
1. Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer
-
Objective: To quantify the concentration of PA (224-233)-specific antibodies in serum samples.
-
Methodology:
-
Coat a 96-well high-binding microplate with 1-5 µg/mL of PA (224-233) peptide in coating buffer (e.g., PBS, pH 7.4) overnight at 4°C.
-
Wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (e.g., 5% non-fat milk or BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate 3 times.
-
Prepare serial dilutions of the immunized animal sera in blocking buffer and add to the plate. Incubate for 2 hours at room temperature.
-
Wash the plate 5 times.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Wash the plate 5 times.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction with 2N H₂SO₄.
-
Read the absorbance at 450 nm. The antibody titer is defined as the reciprocal of the highest dilution that gives an absorbance value above a predetermined cut-off (e.g., 2-3 times the background).
-
2. ELISpot Assay for IFN-γ Secreting Cells
-
Objective: To determine the frequency of PA (224-233)-specific, IFN-γ-producing T-cells.
-
Methodology:
-
Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with RPMI medium containing 10% FBS for 1-2 hours.
-
Prepare splenocytes or PBMCs from immunized animals.
-
Add 2-5 x 10⁵ cells per well.
-
Stimulate the cells with PA (224-233) peptide (typically 5-10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Wash the plate to remove cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours.
-
Wash the plate and add streptavidin-alkaline phosphatase (AP) or -HRP. Incubate for 1 hour.
-
Wash the plate and add a precipitating substrate (e.g., BCIP/NBT for AP).
-
Stop the reaction by washing with water once spots have formed.
-
Count the spots using an automated ELISpot reader.
-
Visualizations
Caption: Troubleshooting workflow for low vaccine immunogenicity.
Caption: Adjuvant mechanism for enhancing T-cell immunity.
Caption: Workflow for assessing vaccine immunogenicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Peptide-based vaccines: Current progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in adjuvant discovery for peptide-based subunit vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the design and delivery of peptide subunit vaccines with a focus on Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adjuvants for peptide-based cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Frontiers | Approaches to Improve Chemically Defined Synthetic Peptide Vaccines [frontiersin.org]
- 9. Enhancement of peptide vaccine immunogenicity by increasing lymphatic drainage and boosting serum stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Using Adjuvants to Drive T Cell Responses for Next-Generation Infectious Disease Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Vaccines: How do adjuvants enhance immune responses? | eLife [elifesciences.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. d-nb.info [d-nb.info]
- 17. journals.asm.org [journals.asm.org]
- 18. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Conserved epitopes of influenza A virus inducing protective immunity and their prospects for universal vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. epivax.com [epivax.com]
- 21. Antigen-specific CD4+ T cells recognize epitopes of protective antigen following vaccination with an anthrax vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. rupress.org [rupress.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
common issues with PA (224-233) peptide solubility and stability
This technical support center provides guidance on common issues related to the solubility and stability of the PA (224-233) peptide. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of PA (224-233)?
A1: For initial reconstitution of the lyophilized PA (224-233) peptide, it is recommended to use sterile, high-purity water (Milli-Q® or equivalent). If solubility in water is limited, the addition of a small amount of a solubilizing agent such as acetonitrile (B52724) (ACN) or dimethyl sulfoxide (B87167) (DMSO) may be necessary. It is crucial to start with a small volume of the organic solvent and then dilute with an aqueous buffer to the desired final concentration. Always vortex gently after each addition to aid in dissolution.
Q2: What is the expected solubility of PA (224-233) in aqueous buffers?
A2: The solubility of peptides is highly dependent on their amino acid sequence, pH, ionic strength, and temperature. The isoelectric point (pI) of the peptide is a critical factor; peptides exhibit minimum solubility at their pI. For PA (224-233), it is advisable to work at a pH that is at least one unit away from its calculated pI. A preliminary solubility test is recommended to determine the optimal buffer conditions for your specific application.
Q3: How should I store the lyophilized peptide and stock solutions?
A3: Lyophilized PA (224-233) should be stored at -20°C or -80°C for long-term stability. Once reconstituted, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation. These aliquots should be stored at -80°C. For short-term storage (a few days), refrigerated temperatures (2-8°C) may be acceptable, but stability under these conditions should be verified.
Q4: I am observing precipitation of the peptide after diluting my stock solution in a physiological buffer. What could be the cause?
A4: Precipitation upon dilution into a physiological buffer (e.g., PBS, pH 7.4) can occur if the final concentration exceeds the peptide's solubility limit under those specific buffer conditions. This is a common issue when a stock solution prepared in a solubilizing agent like DMSO is diluted into an aqueous buffer where the peptide is less soluble. To troubleshoot this, consider lowering the final peptide concentration, or adjusting the pH or ionic strength of the buffer.
Troubleshooting Guides
Issue 1: Difficulty Dissolving Lyophilized Peptide
If you are encountering issues with dissolving the lyophilized PA (224-233) peptide, follow these steps:
-
Initial Solvent Choice: Begin with a small volume of high-purity water.
-
Gentle Agitation: Vortex the vial gently. Avoid vigorous shaking, which can cause aggregation.
-
Sonication: If the peptide does not dissolve, a brief sonication in a water bath (1-2 minutes) can help break up aggregates.
-
pH Adjustment: If the peptide is acidic or basic, adjusting the pH of the solvent can improve solubility. For acidic peptides, a basic buffer may be used, and for basic peptides, an acidic buffer may be more suitable.
-
Organic Solvents: As a last resort, add a small percentage of an organic solvent like DMSO or ACN (e.g., 10-30% of the final volume) to the aqueous solution. Ensure that the chosen organic solvent is compatible with your downstream experiments.
Issue 2: Peptide Aggregation and Precipitation Over Time
Peptide aggregation can be a significant issue, affecting experimental results. Here are some strategies to mitigate aggregation:
-
pH and Buffer Selection: Work at a pH away from the peptide's isoelectric point. The use of buffers with different ionic strengths can also influence solubility.
-
Additives: In some cases, the addition of chaotropic agents (e.g., guanidinium (B1211019) chloride, urea) or detergents (e.g., Triton™ X-100, Tween® 20) at low concentrations can help prevent aggregation. However, ensure these additives are compatible with your assay.
-
Temperature Control: Store peptide solutions at appropriate temperatures and avoid repeated freeze-thaw cycles.
Below is a decision tree to guide you through troubleshooting solubility issues.
Quantitative Data Summary
The following table summarizes hypothetical solubility and stability data for PA (224-233). It is essential to perform your own validation experiments.
| Parameter | Condition | Value |
| Molecular Weight | - | [Insert Calculated MW] |
| Isoelectric Point (pI) | - | [Insert Calculated pI] |
| Solubility in Water | 25°C | [e.g., < 0.1 mg/mL] |
| Solubility in 10% Acetonitrile | 25°C | [e.g., 1.0 mg/mL] |
| Solubility in PBS (pH 7.4) | 25°C | [e.g., 0.2 mg/mL] |
| Stability (Lyophilized) | -20°C | > 1 year |
| Stability (in Solution) | -80°C | ~6 months |
| Stability (in Solution) | 4°C | ~1 week |
Experimental Protocols
Protocol 1: Determination of Peptide Solubility
This protocol outlines a method to determine the solubility of PA (224-233) in a specific buffer.
-
Preparation: Prepare a series of microcentrifuge tubes.
-
Peptide Addition: Add a pre-weighed amount of lyophilized PA (224-233) to each tube (e.g., 1 mg).
-
Solvent Addition: Add increasing volumes of the target buffer to each tube to create a range of concentrations (e.g., 0.1 mg/mL, 0.5 mg/mL, 1.0 mg/mL, etc.).
-
Dissolution: Vortex each tube gently for 2 minutes. A brief sonication step can be included if necessary.
-
Equilibration: Allow the solutions to equilibrate at the desired temperature for 1-2 hours.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 15,000 x g) for 10 minutes to pellet any undissolved peptide.
-
Quantification: Carefully collect the supernatant and measure the peptide concentration using a suitable method, such as UV spectroscopy at 280 nm (if the peptide contains Trp or Tyr residues) or a colorimetric peptide assay (e.g., BCA assay).
-
Analysis: The highest concentration at which no pellet is observed and the supernatant concentration is equal to the prepared concentration is considered the solubility limit.
Protocol 2: Assessment of Peptide Stability
This protocol provides a framework for assessing the stability of PA (224-233) in solution over time.
-
Stock Solution Preparation: Prepare a stock solution of PA (224-233) in a suitable buffer at a known concentration.
-
Aliquoting: Aliquot the stock solution into multiple tubes for each storage condition to be tested (e.g., 4°C, -20°C, -80°C).
-
Time Points: Define the time points for analysis (e.g., 0, 24h, 48h, 1 week, 1 month).
-
Incubation: Store the aliquots at the designated temperatures.
-
Sample Analysis: At each time point, retrieve one aliquot from each storage condition. Analyze the peptide integrity using methods such as:
-
Reverse-Phase HPLC (RP-HPLC): To detect degradation products and assess purity.
-
Mass Spectrometry (MS): To confirm the mass of the intact peptide and identify any modifications.
-
-
Data Analysis: Compare the results from each time point to the initial (time 0) sample to determine the rate of degradation under different storage conditions.
Hypothetical Signaling Pathway Involving PA (224-233)
The following diagram illustrates a hypothetical signaling pathway where PA (224-233) acts as an inhibitor of a kinase, preventing the phosphorylation of a downstream substrate. This is a generalized representation and should be adapted based on the actual mechanism of action of PA (224-233).
Technical Support Center: Enhancing the In Vivo Efficacy of PA (224-233) Peptide Vaccines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the in vivo efficacy of PA (224-233) peptide vaccines.
Frequently Asked Questions (FAQs)
Q1: What is the PA (224-233) peptide and why is it a target for influenza vaccines?
The PA (224-233) peptide, with the amino acid sequence SSLENFRAYV, is an immunodominant epitope from the acidic polymerase (PA) protein of the influenza A virus.[1][2][3] It is recognized by CD8+ T cells in the context of the murine major histocompatibility complex (MHC) class I molecule H-2Db.[3][4] As a conserved epitope among various influenza strains, it is a target for developing universal influenza vaccines that aim to elicit T-cell mediated immunity.[1]
Q2: What are the main challenges in developing effective PA (224-233) peptide-based vaccines?
Researchers face several challenges with PA (224-233) and other peptide vaccines, including:
-
Low intrinsic immunogenicity: Short peptides alone are often poorly immunogenic and require adjuvants or delivery systems to elicit a robust immune response.[5][6]
-
Rapid degradation: Peptides can be quickly broken down by peptidases in the body.[1]
-
Differential antigen presentation: The PA (224-233) epitope is strongly presented by dendritic cells (DCs) but only weakly by other infected cells like lung epithelial cells.[4][7] This can lead to a potent T-cell response that is ineffective at clearing the virus from the primary site of infection.[4][7]
-
Potential for non-protective immunity: Vaccination with the PA (224-233) peptide has been shown in some studies to enhance the antigen-specific T-cell response, yet delay viral clearance compared to unvaccinated or NP-vaccinated controls.[4][7][8]
Q3: What strategies can be employed to enhance the in vivo efficacy of PA (224-233) peptide vaccines?
Several approaches can be taken to improve the effectiveness of PA (224-233) peptide vaccines:
-
Use of Adjuvants: Co-administration of adjuvants can significantly boost the immune response. Examples include combinations of aluminum salts (alum) and monophosphoryl lipid A (MPL) to promote cytotoxic CD8+ T-cell responses, or Toll-like receptor (TLR) ligands like CpG.[1][9]
-
Advanced Delivery Systems: Encapsulating or conjugating the peptide to delivery systems can protect it from degradation, enhance uptake by antigen-presenting cells (APCs), and act as an adjuvant.[1][5][10] Examples include:
-
Self-assembling peptide nanofibers (e.g., Q11): These can enhance cross-presentation by DCs and induce robust CD8+ T-cell responses.[1][10]
-
Dendritic Mesoporous Silica Nanoparticles (DMSNs): These can act as a carrier for sustained release of the peptide vaccine.[11]
-
Pulsed Dendritic Cells: Using DCs pulsed ex vivo with the PA (224-233) peptide has been shown to induce a strong T-cell response.[1][7]
-
-
Peptide Modification: Chemical modifications or conjugation to larger carrier proteins can improve stability and immunogenicity.[12]
Troubleshooting Guides
Issue 1: Poor CD8+ T-cell response to PA (224-233) vaccination.
| Possible Cause | Troubleshooting Step |
| Low peptide immunogenicity | Incorporate a potent adjuvant such as a combination of alum and MPL, or a TLR agonist like CpG.[1][9] |
| Rapid peptide degradation | Utilize a delivery system like self-assembling nanofibers (Q11) or nanoparticles to protect the peptide and facilitate uptake by APCs.[1][10][11] |
| Suboptimal route of immunization | For influenza, intranasal delivery can be effective in inducing lung-resident memory T cells (TRM).[1] |
| Insufficient T-cell help | Ensure the vaccine formulation includes components that can activate CD4+ T cells, as they are often crucial for robust CD8+ T-cell responses. |
Issue 2: High PA (224-233)-specific T-cell response but no protection against influenza challenge.
| Possible Cause | Troubleshooting Step |
| Differential antigen presentation | The PA (224-233) epitope is well-presented by DCs but poorly on infected lung epithelial cells, making the T-cell response less effective at the site of infection.[4][7] Consider co-immunization with other conserved influenza epitopes, such as from the nucleoprotein (NP), that are well-presented on infected epithelial cells.[4][7] |
| T-cell exhaustion or inappropriate phenotype | Analyze the phenotype of the induced T-cells for markers of exhaustion (e.g., PD-1). The choice of adjuvant can influence the quality of the T-cell response; for example, MPL has been shown to reduce PD-1 expression.[9] |
| Focus on a single, potentially non-protective epitope | A multi-epitope vaccine incorporating other conserved influenza T-cell epitopes may provide broader and more effective protection.[1] |
Quantitative Data Summary
Table 1: Comparison of Adjuvant Effects on CD8+ T-cell Response to Influenza Epitopes
| Adjuvant | Antigen | Key Findings | Reference |
| Alum + MPL | NP protein + NP epitope | Primes protective memory CD8+ T cells, required for cytotoxic differentiation. | [9] |
| CpG | NP147–155 peptide | Induces a modest CTL response and protects mice against viral infection. | [1] |
| gp96 | NP147–155 peptide | Elicits CD8+ T-cell responses against NP147–155 and provides partial protection. | [1] |
Table 2: Efficacy of a PA (224-233) Peptide Nanofiber Vaccine (PAQ11)
| Delivery System | Route | Key Outcomes | Reference |
| Q11 self-assembling peptide | Intranasal | Expands PA (224-233)-specific CD8+ T cells, induces IFN-γ production, leads to target cell lysis, reduces viral titers, and increases lung CD8+ TRM cells. | [1] |
Experimental Protocols
Protocol 1: Immunization with Peptide-Pulsed Dendritic Cells
This protocol is adapted from studies investigating T-cell responses to influenza epitopes.[7]
-
Generation of Bone Marrow-Derived Dendritic Cells (BMDCs):
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the bone marrow cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, antibiotics, and 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
On day 3, replace the medium with fresh GM-CSF-containing medium.
-
On day 6, harvest the non-adherent and loosely adherent cells, which are immature DCs.
-
-
Peptide Pulsing:
-
Wash the BMDCs and resuspend them at a concentration of 1 x 10^6 cells/mL.
-
Add the PA (224-233) peptide (SSLENFRAYV) to the cell suspension at a final concentration of 1-10 µg/mL.
-
Incubate for 1-2 hours at 37°C to allow for peptide loading onto MHC class I molecules.
-
-
Vaccination:
-
Wash the peptide-pulsed BMDCs to remove excess peptide.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS).
-
Inject 0.5 x 10^6 peptide-pulsed BMDCs intravenously (i.v.) or intraperitoneally (i.p.) into recipient mice.
-
Protocol 2: Intracellular Cytokine Staining for IFN-γ to Assess T-cell Response
This protocol is a standard method for evaluating antigen-specific T-cell function.[13]
-
Cell Preparation:
-
Prepare single-cell suspensions of splenocytes or lymphocytes from the bronchoalveolar lavage (BAL) of immunized and control mice.
-
Count the cells and adjust the concentration to 2 x 10^6 cells/mL in complete RPMI medium.
-
-
In Vitro Restimulation:
-
Plate 4 x 10^5 cells per well in a 96-well round-bottom plate.
-
Add the PA (224-233) peptide to the appropriate wells at a final concentration of 5 µM.
-
Include a positive control (e.g., PMA/Ionomycin) and a negative control (no peptide).
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to all wells to block cytokine secretion.
-
Incubate for 5-6 hours at 37°C.
-
-
Staining:
-
Wash the cells with PBS containing 2% FBS.
-
Stain for surface markers, such as CD3 and CD8, using fluorescently labeled antibodies.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain for intracellular IFN-γ using a fluorescently labeled anti-IFN-γ antibody.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the CD8+ T-cell population and analyze the percentage of IFN-γ positive cells.
-
Visualizations
Caption: Workflow for testing PA (224-233) vaccine efficacy.
Caption: Troubleshooting poor PA (224-233) vaccine efficacy.
Caption: Simplified pathway of CD8+ T-cell activation.
References
- 1. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Influenza PA (224–233) - 1 mg [anaspec.com]
- 4. Vaccination with an acidic polymerase epitope of influenza virus elicits a potent antiviral T cell response but delayed clearance of an influenza virus challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges and opportunities on achieving an adequate delivery efficiency and immunogenicity with peptide-based anticancer vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Differential Antigen Presentation Regulates the Changing Patterns of CD8+ T Cell Immunodominance in Primary and Secondary Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. pnas.org [pnas.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | In Vivo Sustained Release of Peptide Vaccine Mediated by Dendritic Mesoporous Silica Nanocarriers [frontiersin.org]
- 12. Aggregation by peptide conjugation rescues poor immunogenicity of the HA stem - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vaccination against Human Influenza A/H3N2 Virus Prevents the Induction of Heterosubtypic Immunity against Lethal Infection with Avian Influenza A/H5N1 Virus | PLOS One [journals.plos.org]
Technical Support Center: Enhancing the Avidity of PA (224-233)-Specific T Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the avidity of T cells specific for the influenza A virus polymerase acidic protein epitope PA (224-233).
Frequently Asked Questions (FAQs)
Q1: What is the PA (224-233) epitope?
The PA (224-233) peptide, with the amino acid sequence SSLENFRAYV, is an immunodominant cytotoxic T lymphocyte (CTL) epitope derived from the acid polymerase protein of the influenza A virus.[1][2] In murine models, it is presented by the H-2Db Major Histocompatibility Complex (MHC) class I molecule.[1][2] CD8+ T cells that recognize this epitope are a significant component of the primary immune response to influenza infection.[2]
Q2: What is T cell avidity and why is it important for PA (224-233)-specific T cells?
T cell avidity refers to the overall strength of the interaction between a T cell and its target cell, which is mediated by the T cell receptor (TCR), co-receptors (like CD8), and adhesion molecules binding to their respective ligands (peptide-MHC complexes).[3][4] High avidity is a critical determinant of the effectiveness of an anti-viral immune response.[5][6] For PA (224-233)-specific T cells, higher avidity can lead to more efficient recognition and killing of influenza-infected cells, contributing to viral clearance.[7]
Q3: What are the main strategies to enhance the avidity of PA (224-233)-specific T cells?
Several strategies can be employed to enhance the avidity of PA (224-233)-specific T cells. These primarily involve optimizing T cell activation and expansion conditions. Key approaches include:
-
Providing robust co-stimulation: Utilizing co-stimulatory molecules like B7-1 (CD80), ICAM-1, and LFA-3 can significantly increase T cell avidity.[5][6]
-
Modulating inhibitory signals: Blocking inhibitory pathways, such as CTLA-4, can select for and expand higher-avidity T cell clones.[6]
-
Cytokine manipulation: Incorporating specific cytokines like IL-2, IL-7, IL-15, and IL-21 into T cell culture protocols can promote the survival, proliferation, and functional maturation of high-avidity T cells.[8][9]
-
TCR Engineering: For adoptive cell therapy applications, the T cell receptor itself can be engineered to have a higher affinity for the PA(224-233)-pMHC complex.[10]
Q4: How is the functional avidity of PA (224-233)-specific T cells measured?
Functional avidity is typically assessed by measuring the T cell's response to varying concentrations of the PA (224-233) peptide. A common method is the IFN-γ ELISpot or intracellular cytokine staining assay, where T cells are stimulated with a range of peptide concentrations.[11] High-avidity T cells will respond (e.g., secrete IFN-γ) at lower peptide concentrations compared to low-avidity T cells.[11] Other methods include tetramer dissociation assays and quantitative cytolytic assays.[5][6] A novel technique also involves measuring the downregulation of CD3 on activated T cells as an indicator of TCR signal strength and avidity.[12]
Troubleshooting Guides
Issue 1: Low functional avidity of expanded PA (224-233)-specific T cells.
-
Question: My in vitro expanded PA (224-233)-specific T cells show poor responses to low concentrations of the peptide in a functional assay. How can I improve their avidity?
-
Possible Causes & Solutions:
-
Suboptimal Co-stimulation: T cell activation without adequate co-stimulation can lead to low-avidity responses or even anergy.[13]
-
Solution: Ensure your antigen-presenting cells (APCs) express high levels of co-stimulatory molecules (e.g., CD80/CD86). Alternatively, use anti-CD28 antibodies or artificial APCs coated with CD28 ligands in your culture system.[14] Combining multiple co-stimulatory signals (e.g., B7-1, ICAM-1, LFA-3) can have a synergistic effect on enhancing avidity.[5][6]
-
-
Inappropriate Cytokine Environment: The cytokine cocktail used during T cell expansion is crucial for their functional maturation.
-
Overstimulation and T cell Exhaustion: Prolonged exposure to high concentrations of the PA (224-233) peptide during expansion can lead to T cell exhaustion and reduced functional avidity.
-
Solution: Titrate the peptide concentration used for stimulation. It has been shown that culturing with low peptide densities can preferentially select for higher avidity CTLs.[6]
-
-
Issue 2: Poor proliferation of PA (224-233)-specific T cells in vitro.
-
Question: I am having difficulty expanding PA (224-233)-specific T cells from my starting population (e.g., splenocytes or PBMCs). What could be the issue?
-
Possible Causes & Solutions:
-
Low Precursor Frequency: The starting frequency of naive PA (224-233)-specific T cells might be very low.
-
Solution: Consider an initial enrichment step for antigen-specific T cells if possible. Ensure that the initial seeding density and the ratio of T cells to APCs are optimal.[15]
-
-
Insufficient Growth Factors: T cell proliferation is highly dependent on cytokines, particularly IL-2.[14]
-
Feeder Cell Viability: Irradiated or mitomycin C-treated feeder cells (if used) may not be providing sustained stimulation.
-
Solution: Check the viability of your feeder cells. Ensure the irradiation dose or mitomycin C concentration is correct to arrest proliferation without inducing rapid apoptosis. Restimulation with fresh, peptide-pulsed feeder cells may be necessary during long-term culture.[15]
-
-
Data Presentation
Table 1: Effect of Co-stimulatory Modalities on T Cell Avidity Enhancement
| Vaccine Strategy | T Cell Quantity (Fold Increase over Peptide) | T Cell Avidity (Fold Increase over Peptide) | Reference |
| Peptide Alone | 1.0 | 1.0 | [5][6] |
| Viral Vector (Antigen only) | ~2.5 | ~2.0 | [5][6] |
| Viral Vector + B7-1 | ~4.0 | ~5.0 | [5][6] |
| Viral Vector + B7-1/ICAM-1/LFA-3 | ~6.0 | ~12.0 | [5][6] |
| Viral Vector + B7-1/ICAM-1/LFA-3 + anti-CTLA-4 | ~8.0 | ~20.0 | [5][6] |
Data are synthesized from studies evaluating various vaccine strategies to enhance CTL responses and illustrate the relative impact of different co-stimulatory combinations. Actual values may vary based on the specific antigen and experimental system.
Table 2: Cytokines for T Cell Expansion and Functional Enhancement
| Cytokine | Primary Role in T Cell Biology | Typical Concentration for in vitro Expansion | Reference |
| IL-2 | Promotes T cell proliferation and effector differentiation. | 10-100 IU/mL | [9][14] |
| IL-7 | Promotes survival and homeostatic proliferation of naive and memory T cells. | 5-20 ng/mL | [9] |
| IL-15 | Supports proliferation and survival of memory CD8+ T cells. | 5-20 ng/mL | [9] |
| IL-21 | Enhances generation of antigen-specific CTLs and prevents exhaustion. | 10-50 ng/mL | [8] |
Experimental Protocols
Protocol 1: In Vitro Expansion of PA (224-233)-Specific T Cells
This protocol provides a general framework for the in vitro expansion of PA (224-233)-specific T cells from murine splenocytes.
-
Prepare Antigen Presenting Cells (APCs):
-
Isolate splenocytes from a naive C57BL/6 mouse.
-
To create feeder cells, treat the splenocytes with irradiation (e.g., 30 Gy) or Mitomycin C (50 µg/mL) to arrest their proliferation.
-
Wash the cells extensively to remove any residual Mitomycin C.
-
Pulse the feeder cells with 1-10 µg/mL of PA (224-233) peptide in serum-free media for 2 hours at 37°C.
-
-
Co-culture and Stimulation:
-
Isolate splenocytes from an influenza-infected or peptide-immunized mouse (the responder population).
-
Co-culture the responder splenocytes with the peptide-pulsed feeder cells at a ratio of approximately 1:1 to 1:5 (responder:feeder).
-
Culture in complete RPMI medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics.
-
-
Expansion with Cytokines:
-
Maintenance and Restimulation:
-
Monitor the cultures every 2-3 days. Split the cells and add fresh medium containing cytokines as needed to maintain a cell density of 1-2 x 10^6 cells/mL.
-
For long-term expansion, restimulate the T cells every 7-14 days with fresh peptide-pulsed, irradiated feeder cells.
-
Protocol 2: Measuring Functional Avidity by Peptide Titration and Intracellular Cytokine Staining (ICS)
-
Cell Preparation:
-
Prepare the expanded PA (224-233)-specific T cells (effector cells) and a suitable target cell line (e.g., EL4, which is H-2Db positive).
-
-
Peptide Titration:
-
In a 96-well plate, serially dilute the PA (224-233) peptide to final concentrations ranging from 10 µM down to 1 pM. Include a no-peptide control.
-
Add target cells to each well and incubate with the corresponding peptide concentration for 1 hour at 37°C.
-
-
Stimulation:
-
Add the effector T cells to each well at an appropriate Effector:Target (E:T) ratio (e.g., 2:1).
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to all wells to cause intracellular accumulation of cytokines.
-
Incubate for 5-6 hours at 37°C.
-
-
Staining and Flow Cytometry:
-
Harvest the cells and stain for surface markers, such as CD8 and a viability dye.
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular IFN-γ.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on live, CD8+ T cells.
-
Determine the percentage of IFN-γ positive cells at each peptide concentration.
-
Calculate the EC50 value (the peptide concentration that elicits 50% of the maximal response). A lower EC50 value indicates higher functional avidity.
-
Mandatory Visualizations
Caption: T Cell Activation requires two signals for optimal response.
References
- 1. Influenza PA (224–233) - 1 mg [anaspec.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | Identifying Individual T Cell Receptors of Optimal Avidity for Tumor Antigens [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Differential tumor necrosis factor receptor 2-mediated editing of virus-specific CD8+ effector T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antigen-specific activation and cytokine-facilitated expansion of naive, human CD8+ T cells | Springer Nature Experiments [experiments.springernature.com]
- 9. news-medical.net [news-medical.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ASCENION GmbH - Method for direct measurement of functional avidity of T cells [ascenion.de]
- 13. Co-stimulation - Wikipedia [en.wikipedia.org]
- 14. CD28 co-stimulation in T-cell homeostasis: a recent perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. miltenyibiotec.com [miltenyibiotec.com]
Technical Support Center: Addressing Variability in PA(224-233) Immunodominance Hierarchies
Welcome to the technical support center for researchers studying the immunodominance of the influenza A virus epitope PA(224-233). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the variability often encountered in experimental results.
Frequently Asked Questions (FAQs)
Q1: Why do I observe a different immunodominance hierarchy between PA(224-233) and NP(366-374) in primary versus secondary influenza infections?
A1: This is a well-documented phenomenon primarily driven by differential antigen presentation. In a primary infection, naive CD8+ T cells are activated by dendritic cells (DCs), which are capable of presenting both the PA(224-233) and NP(366-374) epitopes. This often results in a co-dominant response. However, during a secondary infection, memory CD8+ T cells can be activated by a wider range of antigen-presenting cells (APCs), including non-dendritic cells like macrophages and epithelial cells. These non-dendritic cells predominantly present the NP(366-374) epitope. This differential presentation capacity leads to a competitive advantage for NP(366-374)-specific memory T cells, resulting in their dominance in the recall response.[1][2][3]
Q2: My PA(224-233)-specific T cell response is lower than expected. What are the potential causes?
A2: Several factors can contribute to a lower-than-expected PA(224-233) response:
-
Type of APCs used in vitro: If you are using non-dendritic cell lines for in vitro stimulation, you may observe poor presentation of the PA(224-233) epitope.[1]
-
Prior exposure to influenza: If your experimental animals have been previously exposed to a different influenza strain, the immunodominance hierarchy could be skewed towards other epitopes.[4]
-
Age of the animals: Neonatal mice have been shown to have an altered immunodominance hierarchy and may mount a response to PA(224-233) but not NP(366-374).[5][6]
-
Assay sensitivity: Ensure your chosen assay (e.g., ELISPOT, intracellular cytokine staining) is optimized and sensitive enough to detect the response.
Q3: Can the specific strain of influenza virus used for infection affect the PA(224-233) immunodominance?
A3: Yes, absolutely. The immunodominance hierarchy of influenza-specific CTL responses, including the response to PA(224-233), can be dramatically influenced by the initial priming influenza A virus strain.[4] Different viral strains may have variations in their protein sequences or may be processed and presented differently by APCs, leading to altered T cell responses.
Troubleshooting Guides
Inconsistent Tetramer Staining for PA(224-233)-Specific T Cells
| Problem | Possible Cause | Troubleshooting Step |
| High background staining | 1. Non-specific binding of the tetramer. 2. Dead cells binding the tetramer non-specifically. | 1. Include a dump channel (e.g., with antibodies against B cells, macrophages) to exclude non-T cells. 2. Use a viability dye to exclude dead cells from the analysis. 3. Titrate the tetramer to find the optimal concentration. |
| Low or no signal | 1. Low frequency of PA(224-233)-specific T cells. 2. Poor quality or expired tetramer. 3. Incorrect staining protocol. | 1. Enrich for CD8+ T cells before staining. 2. Check the expiration date and storage conditions of the tetramer. Validate with a known positive control. 3. Ensure incubation is done at the recommended temperature and for the appropriate duration (typically 30-60 minutes at room temperature or 4°C). |
| Variability between replicates | 1. Pipetting errors. 2. Cell clumping. | 1. Use calibrated pipettes and ensure accurate cell counts. 2. Gently vortex or pipette mix cell suspensions before staining. Consider adding EDTA to the buffer to prevent clumping. |
Troubleshooting ELISPOT Assays for IFN-γ Secretion
| Problem | Possible Cause | Troubleshooting Step |
| High background in negative control wells | 1. Contamination of cells or reagents. 2. Non-specific activation of T cells. 3. Overdevelopment of the plate. | 1. Use sterile techniques and fresh, filtered media and reagents.[7] 2. Ensure cells are handled gently and not over-stimulated during isolation. 3. Reduce the incubation time with the substrate.[7] |
| Faint or no spots in positive control wells | 1. Reduced cell viability. 2. Suboptimal peptide concentration. 3. Incorrect incubation time. | 1. Check cell viability using trypan blue or a viability dye before plating.[7] 2. Titrate the PA(224-233) peptide to determine the optimal concentration for stimulation. 3. Ensure the correct incubation period (typically 18-24 hours) at 37°C in a CO2 incubator.[7] |
| Inconsistent spot numbers between replicate wells | 1. Uneven cell distribution. 2. Edge effects in the plate. | 1. Thoroughly resuspend cells before plating. 2. Avoid using the outer wells of the plate, which are more prone to evaporation. |
Data Presentation
Table 1: Representative Frequencies of PA(224-233) and NP(366-374)-Specific CD8+ T Cells in Primary vs. Secondary Influenza Infection in C57BL/6 Mice.
| Infection Stage | Epitope | Mean Frequency in BAL (%) | Mean Frequency in Spleen (%) | Reference |
| Primary | PA(224-233) | ~10-15 | ~1-2 | [3] |
| NP(366-374) | ~10-15 | ~1-2 | [3] | |
| Secondary | PA(224-233) | ~5-10 | <1 | [3] |
| NP(366-374) | >60 | ~5-10 | [3] |
Note: These are approximate values and can vary based on the specific virus strain, infection dose, and timing of analysis.
Experimental Protocols
Intracellular Cytokine Staining (ICS) for IFN-γ
-
Cell Preparation: Isolate splenocytes or cells from bronchoalveolar lavage (BAL) from influenza-infected mice.
-
In Vitro Stimulation:
-
Resuspend cells at 1-2 x 10^6 cells/well in a 96-well round-bottom plate.
-
Add PA(224-233) peptide (typically 1-10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Incubate for 4-6 hours at 37°C, 5% CO2.
-
-
Surface Staining:
-
Wash cells with FACS buffer (PBS with 2% FBS).
-
Stain with antibodies against surface markers (e.g., CD8, CD44) for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash cells and then fix and permeabilize using a commercial kit according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Stain with an anti-IFN-γ antibody for 30 minutes at 4°C.
-
-
Acquisition and Analysis:
-
Wash cells and resuspend in FACS buffer.
-
Acquire events on a flow cytometer and analyze the data using appropriate software. Gate on CD8+ T cells and determine the percentage of IFN-γ+ cells.
-
Visualizations
Caption: Workflow for Intracellular Cytokine Staining.
Caption: Differential Antigen Presentation in Primary vs. Secondary Infection.
References
- 1. rupress.org [rupress.org]
- 2. A virus-specific CD8+ T cell immunodominance hierarchy determined by antigen dose and precursor frequencies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Diverse Heterologous Primary Infections Radically Alter Immunodominance Hierarchies and Clinical Outcomes Following H7N9 Influenza Challenge in Mice | PLOS Pathogens [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. "THE ROLE OF CD8 T CELL IMMUNODOMINANCE AND REGULATORY T CELLS IN NEONA" by Luke Heil [uknowledge.uky.edu]
- 7. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
Technical Support Center: Translating Peptide Research from Murine Models to Human Applications
Welcome to the technical support center for researchers navigating the complexities of translating preclinical peptide research, using the influenza virus epitope PA (224-233) as a case study. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered when moving from mouse models to human applications.
Frequently Asked Questions (FAQs)
Q1: My PA(224-233) peptide shows strong immunogenicity in C57BL/6 mice. Why might this not translate to a human response?
A1: The primary challenge lies in the difference between the mouse Major Histocompatibility Complex (MHC) and the human equivalent, the Human Leukocyte Antigen (HLA) system. The PA(224-233) peptide is known to be an H-2Db–restricted epitope, meaning it binds effectively to this specific MHC class I molecule present in C57BL/6 mice to elicit a CD8+ T-cell response[1][2][3]. Humans, however, have a highly polymorphic HLA system with no direct equivalent to H-2Db. For the peptide to be effective in humans, it must bind to one of the common HLA alleles. Without this binding, the T-cell response seen in mice will not be replicated.
Q2: What are the key differences in the innate immune response between mice and humans that could affect my results?
A2: Mice and humans have evolved different strategies to combat infections, leading to significant variations in their innate immune systems.[4][5] Key differences include:
-
Defense Strategy: The human immune system is often characterized by a dominance of resistance mechanisms, while mice tend to rely more on tolerance mechanisms.[4]
-
Toll-Like Receptors (TLRs): There are differences in the expression and function of TLRs, which are crucial for recognizing pathogens and initiating an immune response.
-
Neutrophils: Human neutrophils are a rich source of antimicrobial peptides called defensins, which are not expressed by neutrophils in mice.[5]
-
LPS Sensitivity: Mice are significantly less sensitive to Lipopolysaccharide (LPS), a component of gram-negative bacteria, than humans. A dose that is lethal in humans may have little effect in mice, indicating a profound difference in inflammatory response thresholds.[4]
These differences can alter the initial response to a peptide-based vaccine or therapeutic, including the adjuvant effects and cytokine environment, ultimately impacting the adaptive immune response.
Q3: How do pharmacokinetic (PK) and pharmacodynamic (PD) properties of peptides differ between mice and humans?
A3: Peptides often exhibit different PK/PD profiles in humans compared to mice due to variations in metabolism, body size, and plasma protein binding. Peptides generally have short plasma half-lives due to proteolytic instability and rapid clearance.[6][7] While this is a challenge in both species, the specific enzymes responsible for degradation and the rate of clearance can differ, leading to poor correlation of dosing regimens. Innovations in peptide engineering, such as PEGylation or using non-natural amino acids, aim to address these stability issues, but their performance must be validated independently in human systems.[6][8]
Troubleshooting Guides
Problem 1: A humanized version of my peptide fails to activate human T-cells in vitro despite showing efficacy in mice.
-
Possible Cause 1: Poor HLA Binding. The peptide may not bind with sufficient affinity to the common HLA alleles used in your assay.
-
Troubleshooting Step: Perform an in silico prediction of binding against a panel of common HLA-A and HLA-B alleles. Follow this with an in vitro HLA-binding assay using purified HLA molecules to confirm affinity.
-
-
Possible Cause 2: Differences in Antigen Processing. The proteasomes and peptidases that trim the peptide for MHC loading differ between mice and humans. The human cellular machinery might be destroying the epitope or failing to trim it correctly.
-
Troubleshooting Step: Use human antigen-presenting cells (APCs), like dendritic cells derived from human monocytes, and provide them with a longer version of the peptide or the full protein. Analyze the presented peptides using mass spectrometry (immunopeptidomics) to see if the desired epitope is being naturally processed and presented.
-
-
Possible Cause 3: T-Cell Receptor (TCR) Repertoire Differences. The available TCR repertoire in your human donors may not recognize the peptide-HLA complex, even if binding occurs.
-
Troubleshooting Step: Screen a larger population of human donors. Use PBMCs from multiple donors with diverse HLA types to assess the breadth of the potential response.
-
Problem 2: Unexpected immunogenicity or toxicity is observed in early human trials that was not predicted by murine toxicology studies.
-
Possible Cause 1: "Dirty" vs. "Clean" Mice. Standard laboratory mice are kept in specific-pathogen-free (SPF) conditions and have an immunologically naive state, which is more comparable to a neonatal human than an adult human.[9][10] Adult humans have a history of pathogen exposure that creates a more experienced and differentiated immune system. This can lead to an over-exuberant or different cytokine response in humans.
-
Troubleshooting Step: While challenging to implement, consider using "dirty" mouse models (mice co-housed with pet-store mice or exposed to a sequence of common pathogens) in late-stage preclinical studies to better model an adult human immune response and potentially predict cytokine release syndromes.[9][10]
-
-
Possible Cause 2: Off-Target Effects. The peptide may have unforeseen interactions with human proteins or receptors that do not have a functional homolog in mice.
-
Troubleshooting Step: Conduct a broad in vitro screening panel using human cell lines and primary cells to check for off-target activation or toxicity. A comprehensive safety pharmacology assessment is crucial before first-in-human studies.
-
Quantitative Data Summary
Table 1: General Immunological Differences Between Mice and Humans
| Feature | Laboratory Mouse (e.g., C57BL/6) | Adult Human | Translational Implication for PA(224-233) |
| MHC/HLA Haplotype | Monomorphic (H-2b) | Highly Polymorphic (thousands of HLA alleles) | A peptide optimized for one mouse strain will not be universally effective in the human population. |
| Key Immune Cells | Higher proportion of neutrophils in blood; different T-cell subset distributions. | Higher proportion of lymphocytes in blood. | The cellular environment and baseline immune state are different, affecting response initiation. |
| LPS Sensitivity | Low (Median lethal dose ~10 mg/kg)[4] | High (Severe symptoms at ~15 µg/kg)[4] | Adjuvants or contaminants may produce drastically different inflammatory responses. |
| Immunoglobulin Subtypes | IgG1, IgG2a/c, IgG2b, IgG3 | IgG1, IgG2, IgG3, IgG4 | The type of antibody response generated by a vaccine can differ in function and duration.[5] |
| Immune Experience | Naive (SPF conditions) | Experienced (constant pathogen exposure) | Pre-existing immunity and a more differentiated T-cell compartment can alter vaccine responses.[9][10] |
Experimental Protocols
Protocol 1: In Vitro Screening for Peptide Binding to Common HLA Alleles
Objective: To determine if a peptide binds to a panel of common human HLA class I molecules.
Methodology:
-
Peptide Synthesis: Synthesize the candidate peptide (and variants) at high purity (>95%).
-
HLA Molecules: Obtain purified, recombinant HLA molecules for common alleles (e.g., HLA-A02:01, HLA-A24:02, HLA-B*07:02).
-
Competition Assay: a. A known, high-affinity fluorescently labeled peptide for each HLA type is used as a reference. b. The purified HLA molecule is incubated with the fluorescent reference peptide in the presence of varying concentrations of the unlabeled test peptide. c. The mixture is allowed to reach equilibrium. d. The amount of fluorescent peptide bound to the HLA molecule is measured (e.g., via fluorescence polarization).
-
Data Analysis: A decrease in the fluorescent signal with increasing concentration of the test peptide indicates competition and therefore binding. Calculate the IC50 (the concentration of test peptide required to inhibit 50% of the reference peptide binding) to quantify binding affinity.
Protocol 2: Human Dendritic Cell (DC) Maturation and T-Cell Activation Assay
Objective: To assess if the peptide can be processed and presented by human APCs to activate human T-cells.
Methodology:
-
DC Generation: Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs). Culture the monocytes for 5-7 days with GM-CSF and IL-4 to differentiate them into immature DCs.
-
Peptide Loading & DC Maturation: a. Add the test peptide to the immature DC culture. As a positive control, use a known immunogenic peptide for the donor's HLA type. b. Simultaneously, add a maturation signal (e.g., a cocktail of TNF-α, IL-1β, IL-6, and PGE2) to induce DC maturation. Culture for 24-48 hours. c. Successful maturation can be confirmed by the upregulation of surface markers like CD80, CD83, CD86, and HLA-DR via flow cytometry.
-
Co-culture with T-cells: a. Isolate autologous CD8+ T-cells from the same donor's PBMCs. b. Co-culture the peptide-loaded, matured DCs with the purified T-cells for 3-5 days.
-
Assessing T-cell Activation: a. Cytokine Production: Measure the concentration of IFN-γ in the culture supernatant using ELISA or a multiplex bead array. b. Proliferation: Measure T-cell proliferation using assays like CFSE dilution by flow cytometry. c. Intracellular Cytokine Staining: Restimulate the T-cells briefly with the peptide and use flow cytometry to detect intracellular IFN-γ and TNF-α.
Visualizations
Caption: Translational workflow for a murine peptide epitope.
Caption: Key divergence points in antigen presentation.
References
- 1. rupress.org [rupress.org]
- 2. Apoptotic Cells Deliver Processed Antigen to Dendritic Cells for Cross-Presentation | PLOS Biology [journals.plos.org]
- 3. biorxiv.org [biorxiv.org]
- 4. d-nb.info [d-nb.info]
- 5. roswellpark.org [roswellpark.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation | Semantic Scholar [semanticscholar.org]
- 8. Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Of Mice, Dirty Mice, and Men: Using Mice to Understand Human Immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Is the Predictive Value of Animal Models for Vaccine Efficacy in Humans? Reevaluating the Potential of Mouse Models for the Human Immune System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance Cross-Protection of PA(224-233) Vaccines
A Note on Specificity: The designation "PA(224-233)" is a well-documented immunodominant CD8+ T cell epitope from the acidic polymerase (PA) protein of the influenza A virus. This guide focuses on strategies to enhance the cross-protection of vaccines targeting this specific influenza epitope. The Protective Antigen (PA) of Bacillus anthracis is also a key vaccine target, but the specific 224-233 amino acid sequence is not a commonly cited epitope in the provided literature.
Frequently Asked Questions (FAQs)
Q1: Why is my PA(224-233) peptide vaccine inducing a strong T-cell response but failing to provide robust protection against influenza virus challenge?
A1: This is a documented phenomenon for the PA(224-233) epitope. While vaccination can lead to a significant increase in the number of epitope-specific CD8+ T cells, this does not always correlate with improved viral clearance.[1] In some cases, vaccination with the PA(224-233) peptide has been shown to delay viral clearance compared to unvaccinated controls.[1][2] This may be due to the differential expression of the PA epitope on infected cells. The PA(224-233) epitope appears to be strongly presented by dendritic cells but only weakly on other infected cells at the site of infection, which could limit the effectiveness of the T-cell response in clearing the virus.[2]
Q2: How can I enhance the immunogenicity and protective efficacy of my PA(224-233) based vaccine?
A2: Several strategies can be employed to enhance the efficacy of a PA(224-233) vaccine:
-
Adjuvants: The use of adjuvants is critical for subunit vaccines. Combining the PA(224-233) peptide with adjuvants like aluminum salts (alum) and monophosphoryl lipid A (MPL) can generate protective cytotoxic memory CD8+ T cells.[3] CpG oligodeoxynucleotides (CpG ODN) have also been shown to stimulate strong Th1 and B cell responses, which are beneficial for responding to influenza A virus.[4]
-
Delivery Systems: The choice of delivery system is crucial. For instance, peptide nanofibers (e.g., Q11) delivered intranasally have been shown to be taken up by dendritic cells in the lung-draining lymph nodes, leading to the activation of PA(224-233)-specific CD8+ T cells, a reduction in viral titers, and an increase in long-lasting tissue-resident memory T cells (TRM) in the lungs.[5]
-
Prime-Boost Strategies: A prime-boost regimen, for example, priming with a DNA vaccine and boosting with a recombinant adenovirus expressing the antigen, can be effective in eliciting a strong and protective immune response.[6]
Q3: What are the key differences in the immune response to the PA(224-233) epitope versus other influenza epitopes like NP(366-374)?
A3: The PA(224-233) and NP(366-374) epitopes are both immunodominant in C57BL/6 mice, but they elicit different protective outcomes. Vaccination with the NP(366-374) peptide generally leads to accelerated viral clearance.[2] In contrast, PA(224-233) vaccination, despite inducing a strong T-cell response, can have a detrimental effect on viral clearance.[2] This difference is thought to be related to the level of antigen presentation at the site of infection, with the NP epitope being more strongly expressed on infected cells than the PA epitope.[2]
Q4: Can I use a DNA vaccine approach for the PA(224-233) epitope?
A4: While the provided search results do not specifically detail a DNA vaccine for the influenza PA(224-233) epitope, DNA vaccines have been successfully used for the Protective Antigen of Bacillus anthracis.[7] These studies show that a DNA vaccine can induce a significant and long-lasting antibody response.[7] Key strategies to enhance DNA vaccine efficacy include codon optimization of the gene, the inclusion of a signal sequence for protein secretion, and the use of electroporation for delivery.[7] These principles could be applied to the development of a DNA vaccine targeting the influenza PA protein containing the PA(224-233) epitope.
Troubleshooting Guides
Issue 1: Low number of PA(224-233)-specific CD8+ T cells post-vaccination.
| Possible Cause | Troubleshooting Step |
| Suboptimal Adjuvant | The choice of adjuvant is critical for peptide vaccines.[3] Consider using a combination of adjuvants like alum and MPL to improve the differentiation of cytotoxic T lymphocytes (CTLs).[3] CpG ODN is another potent adjuvant that can enhance both T cell and B cell responses.[4] |
| Inefficient Vaccine Delivery | The route and method of delivery can significantly impact the immune response. For influenza, intranasal delivery using a system like peptide nanofibers can effectively target the immune response to the lungs.[5] For intramuscular or subcutaneous injections, ensure proper formulation and consider technologies like electroporation if using a DNA vaccine approach.[7] |
| Peptide Instability | Ensure the peptide is stored correctly (e.g., at -20°C) and handled properly to avoid degradation. Confirm the purity and sequence of the peptide. |
Issue 2: High number of PA(224-233)-specific CD8+ T cells, but poor protection in challenge studies.
| Possible Cause | Troubleshooting Step |
| Poor Epitope Presentation at Infection Site | This is an inherent challenge with the PA(224-233) epitope.[2] Consider including other protective epitopes, such as NP(366-374), in your vaccine formulation to broaden the immune response.[1] |
| Non-protective T cell Phenotype | The adjuvant can influence the type of T cell memory. The addition of MPL to an alum-adjuvanted vaccine can increase CTL differentiation, leading to a more effective memory response.[3] Analyze the phenotype of the induced T cells (e.g., central memory vs. effector memory vs. tissue-resident memory). |
| Inappropriate Challenge Model | Ensure the virus strain used for the challenge expresses the PA(224-233) epitope and that the challenge dose is appropriate. The timing of the challenge post-vaccination is also critical for assessing memory responses. |
Quantitative Data Summary
Table 1: Immunogenicity of PA Mutants in BALB/c Mice (Data from Anthrax PA research, for illustrative purposes of data presentation)
| Antigen | Mean Anti-PA IgG (μg/ml) after 2nd Immunization | Mean Anti-PA IgG (μg/ml) after 3rd Immunization |
| Wild-type PA | 20.2 ± 5.3 | 79.7 ± 12.8 |
| DNI mutant | Not specified | 142.8 ± 9.1 |
| Oligo- mutant | Not specified | 131.9 ± 15.9 |
| Rec- mutant | Not specified | 100.7 ± 17.9 |
| SSSR mutant | Not specified | 93.7 ± 17.4 |
| Data adapted from a study on non-functional mutants of anthrax Protective Antigen to illustrate how quantitative data on immunogenicity can be presented. The DNI and Oligo- mutants induced significantly higher IgG levels than wild-type PA after the third immunization.[8] |
Experimental Protocols
Protocol 1: Peptide Vaccination and Influenza Virus Challenge in Mice
This protocol is a generalized procedure based on methodologies described in the literature.[1][2]
-
Vaccine Preparation:
-
Synthesize the PA(224-233) peptide (sequence: SSLENFRAYV).[9]
-
Dissolve the peptide in a sterile vehicle (e.g., PBS).
-
If using an adjuvant, prepare the vaccine formulation according to the manufacturer's instructions. For example, emulsify the peptide solution with Incomplete Freund's Adjuvant (IFA) or mix with a solution of alum and MPL.[3][5]
-
-
Immunization:
-
Use C57BL/6 mice, which are the appropriate strain for studying the H-2Db restricted PA(224-233) epitope.
-
Administer the vaccine via the desired route (e.g., subcutaneous, intramuscular, or intranasal).
-
A typical prime-boost schedule involves an initial immunization followed by a booster dose 2-3 weeks later.
-
-
Influenza Virus Challenge:
-
2-4 weeks after the final immunization, challenge the mice with a sublethal dose of a relevant influenza A virus strain (e.g., PR8).
-
Administer the virus intranasally to mimic a natural infection route.
-
-
Analysis:
-
Monitor mice for weight loss and other clinical signs of illness.
-
At various time points post-infection (e.g., days 5, 7, 9), harvest lungs and bronchoalveolar lavage (BAL) fluid to determine viral titers (e.g., by plaque assay).
-
Isolate lymphocytes from the spleen, lungs, and lung-draining lymph nodes to quantify the number of PA(224-233)-specific CD8+ T cells using tetramer staining and flow cytometry.
-
Assess the functionality of the T cells through intracellular cytokine staining for IFN-γ and TNF-α or through in vivo cytotoxicity assays.[2]
-
Visualizations
References
- 1. Identification of protective and non-protective T cell epitopes in influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vaccination with an acidic polymerase epitope of influenza virus elicits a potent antiviral T cell response but delayed clearance of an influenza virus challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Topical CpG Oligodeoxynucleotide Adjuvant Enhances the Adaptive Immune Response against Influenza A Infections [frontiersin.org]
- 5. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Immune Response against Bacillus anthracis Induced by Intranasal Introduction of a Recombinant Adenovirus Expressing the Protective Antigen Fused to the Fc-fragment of IgG2a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Immune Response to DNA Vaccine Encoding Bacillus anthracis PA-D4 Protects Mice against Anthrax Spore Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection and evaluation of the immunogenicity of protective antigen mutants as anthrax vaccine candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innopep.com [innopep.com]
Validation & Comparative
A Comparative Guide to the Immunodominance of Influenza A Virus Epitopes: PA(224-233) vs. NP(366-374)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunodominance of two widely studied CD8+ T cell epitopes from the influenza A virus: the acidic polymerase peptide PA(224-233) (SSIENFRAYV) and the nucleoprotein peptide NP(366-374) (ASNENMETM). Both are prominent epitopes presented by the MHC class I molecule H-2Db in C57BL/6 mice, a common model for influenza research.[1] Understanding the nuances of their respective T cell responses is critical for the development of T cell-based universal influenza vaccines.
The immunodominance hierarchy between these two epitopes is not static; it shifts dramatically depending on the context of the infection, particularly between a primary encounter and a secondary memory response.[2][3] This guide synthesizes key experimental findings to illuminate these differences.
Quantitative Data Presentation
The following tables summarize the key quantitative and qualitative differences in the immune response to the PA(224-233) and NP(366-374) epitopes.
Table 1: CD8+ T Cell Response Magnitude in Primary vs. Secondary Infection
| Infection Phase | PA(224-233) Specific Response | NP(366-374) Specific Response | Key Finding |
| Primary Infection | Comparable to NP response.[1][2] Can be more prominent in the first 10 days.[3] | Comparable to PA response.[1][2] | The PA and NP epitopes are generally co-dominant during a primary influenza infection.[2][4] |
| Secondary (Memory) Infection | Response is significantly reduced.[5] | Response is dominant, constituting a majority of the total virus-specific CD8+ response.[1][2][3] | The immunodominance hierarchy shifts, with the NP(366-374) epitope becoming massively dominant in the memory response.[1][2] |
Table 2: Antigen Presentation and Epitope Abundance
| Antigen Presentation Aspect | PA(224-233) Epitope | NP(366-374) Epitope | Implication |
| Presenting Cell Types | Strongly presented by Dendritic Cells (DCs).[2][6] Weakly presented by non-dendritic cells.[2][6] | Strongly presented by both dendritic and non-dendritic infected cells.[2][6] | Differential presentation favors NP-specific T cell expansion, especially in non-DC-rich infected tissue like the lungs.[2] |
| Optimal Presentation Pathway | Cross-presentation is optimal for this epitope.[7] | Direct presentation by infected cells is optimal.[7] | This disparity in presentation pathways contributes to the observed immunodominance patterns.[7] |
Table 3: Functional Outcomes of Epitope-Specific Vaccination
| Vaccination Target | T Cell Response Efficacy | Viral Clearance | Overall Protective Efficacy |
| PA(224-233) Peptide | Elicits potent, fully functional T cells (IFN-γ, TNF-α production, cytolytic activity).[6] | Delayed viral clearance compared to unvaccinated or NP-vaccinated mice.[6][8] | Poorly protective; vaccination can have a detrimental effect on clearing the virus.[6][8] |
| NP(366-374) Peptide | Elicits a potent antiviral T cell response.[6] | Accelerated viral clearance.[6] | Considered a protective epitope.[8] |
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflows used to study these epitopes and the biological pathways governing their presentation.
Experimental Protocols
The data presented in this guide are derived from several key immunological assays designed to measure the frequency and function of antigen-specific T cells.
MHC Class I Tetramer Staining and Flow Cytometry
This technique directly visualizes and quantifies T cells specific for a particular epitope.[2][3]
-
Objective: To determine the frequency of PA(224-233)-specific and NP(366-374)-specific CD8+ T cells in a mixed lymphocyte population.
-
Methodology:
-
Single-cell suspensions are prepared from tissues such as the spleen, lung, or bronchoalveolar lavage (BAL) fluid of influenza-infected mice.[3]
-
Cells are incubated with fluorochrome-labeled MHC Class I tetramers. These tetramers are engineered complexes of four MHC molecules (e.g., H-2Db) each folded with the peptide of interest (e.g., PA(224-233) or NP(366-374)).[3]
-
Following tetramer staining, cells are stained with fluorescently-conjugated antibodies against cell surface markers, primarily CD8, to identify the cytotoxic T cell population.
-
The stained cells are analyzed on a flow cytometer. The percentage of cells that are positive for both CD8 and the specific tetramer is calculated to determine the epitope-specific T cell frequency.[2]
-
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells, typically those producing Interferon-gamma (IFN-γ), in response to an antigen.[3][5]
-
Objective: To measure the number of functional, IFN-γ-producing T cells upon stimulation with PA or NP peptides.
-
Methodology:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
Lymphocytes (e.g., 1-2 x 105 peripheral blood mononuclear cells or splenocytes) are added to the wells.[9][10]
-
The specific synthetic peptide (PA(224-233) or NP(366-374)) is added to the wells at a defined concentration (e.g., 1-10 µg/mL) to stimulate the cells.[9][10]
-
The plate is incubated for 18-24 hours, during which activated T cells secrete IFN-γ, which is captured by the antibody on the plate surface.[9]
-
After incubation, cells are washed away, and a biotinylated detection antibody for IFN-γ is added, followed by an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
A substrate is added that precipitates as a colored spot at the location of each cytokine-secreting cell.
-
The spots are counted using an automated ELISpot reader, providing a frequency of antigen-specific cells (expressed as Spot-Forming Units or SFU per million cells).[9]
-
In Vivo Viral Challenge Models
Animal models are essential for assessing the protective efficacy of an immune response in a physiological context.
-
Objective: To compare viral clearance and T cell responses in mice that have been vaccinated or previously infected.
-
Methodology:
-
C57BL/6 mice are infected intranasally with a sublethal dose of an influenza A virus strain (e.g., A/PR/8/34 or A/HKx31).[2]
-
For secondary response studies, mice that have recovered from a primary infection with one strain are challenged weeks later with a different, heterosubtypic strain.[3]
-
At various time points post-infection (e.g., day 10), mice are euthanized.[2]
-
Tissues are harvested for T cell analysis using the methods described above (Tetramer, ELISpot, etc.).
-
Viral load in the lungs is often quantified via plaque assay or qPCR to determine the rate of viral clearance.[2]
-
References
- 1. pnas.org [pnas.org]
- 2. rupress.org [rupress.org]
- 3. journals.asm.org [journals.asm.org]
- 4. The Altered Neonatal CD8+ T Cell Immunodominance Hierarchy during Influenza Virus Infection Impacts Peptide Vaccination [mdpi.com]
- 5. Cryptic MHC-E epitope from influenza elicits a potent cytolytic T cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vaccination with an acidic polymerase epitope of influenza virus elicits a potent antiviral T cell response but delayed clearance of an influenza virus challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measuring Cellular Immunity to Influenza: Methods of Detection, Applications and Challenges [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
A Tale of Two Strategies: PA (224-233) Peptide vs. Whole Protein Vaccination in Influenza
For researchers, scientists, and drug development professionals, the quest for a broadly protective influenza vaccine is a paramount challenge. While traditional whole protein vaccines have been the mainstay of seasonal flu prevention, targeted approaches like peptide vaccines offer the allure of precision. This guide provides an objective, data-driven comparison of the PA (224-233) peptide vaccine and whole protein influenza vaccines, focusing on their immunological mechanisms, experimental validation, and protective efficacy.
At the heart of this comparison lies a fundamental difference in immunological strategy. Whole protein vaccines, typically utilizing inactivated or attenuated whole viruses or their protein subunits, present a broad array of viral antigens to the immune system. This stimulates a multifaceted response, dominated by the production of neutralizing antibodies against surface glycoproteins like hemagglutinin (HA) and neuraminidase (NA). This humoral immunity is highly effective at preventing viral entry into host cells.
In contrast, peptide vaccines, such as the one based on the PA (224-233) epitope of the influenza A virus acidic polymerase, are designed to elicit a highly specific T-cell response. The PA (224-233) peptide is a well-characterized, immunodominant epitope that stimulates a potent CD8+ cytotoxic T-lymphocyte (CTL) response in C57BL/6 mice. These CTLs are programmed to recognize and eliminate virus-infected cells, a critical component of viral clearance.
Immunological Mechanisms: A Fork in the Road
The signaling pathways activated by these two vaccine types diverge significantly. Whole protein vaccines are primarily processed by antigen-presenting cells (APCs) like macrophages and dendritic cells through the exogenous pathway, leading to the activation of B cells and the generation of antibodies. Peptide vaccines, on the other hand, are loaded directly onto Major Histocompatibility Complex (MHC) Class I molecules of APCs, directly stimulating naive CD8+ T cells to differentiate into cytotoxic effectors.
Experimental Data: A Surprising Outcome
While the targeted induction of a potent CTL response by the PA (224-233) peptide vaccine is immunologically impressive, experimental data from murine models reveal a critical flaw in its protective efficacy. Despite generating a strong, functional CD8+ T-cell response, vaccination with the PA (224-233) peptide alone has been shown to be poorly protective and can even result in delayed viral clearance compared to unvaccinated controls.[1][2] This counterintuitive finding is attributed to the differential presentation of this specific epitope. The PA (224-233) peptide is strongly presented by dendritic cells, which are excellent at priming T-cell responses, but it is poorly displayed on the surface of influenza-infected lung epithelial cells, the primary targets for CTLs.[1][2]
In contrast, whole inactivated virus (WIV) vaccines, while inducing a more complex and less targeted response, have consistently demonstrated protective efficacy in animal models. This protection is largely mediated by neutralizing antibodies that prevent the initial infection of cells.
The following tables summarize representative quantitative data from studies evaluating these vaccine strategies in C57BL/6 mice.
Table 1: Immunogenicity and Efficacy of PA (224-233) Peptide Vaccination
| Feature | Description | Reference |
| Vaccine | Synthetic PA (224-233) peptide (SSLENFRAYV) with adjuvant | [2] |
| Immunization | Subcutaneous injection | [2] |
| Immune Response | Potent PA (224-233)-specific CD8+ T-cell response (IFN-γ, TNF-α production) | [1][2] |
| Protective Efficacy | Delayed viral clearance compared to unvaccinated or NP (366-374) vaccinated mice | [1][2] |
| Mechanism of Failure | Poor presentation of PA (224-233) on infected lung epithelial cells | [1][2] |
Table 2: Efficacy of Whole Inactivated Influenza Virus (WIV) Vaccination
| Feature | Description | Reference |
| Vaccine | Beta-propiolactone (BPL) or formalin-inactivated whole influenza virus | [3][4] |
| Immunization | Intramuscular or intranasal, prime-boost regimen | [3][4] |
| Immune Response | Induction of virus-specific IgG and neutralizing antibodies | [1] |
| Protective Efficacy | 100% survival against lethal challenge; significant reduction in lung viral titers | [3][4] |
| Mechanism of Protection | Primarily antibody-mediated neutralization of the virus | [1] |
Experimental Protocols: A Comparative Workflow
The evaluation of both vaccine types generally follows a similar experimental workflow, from vaccine preparation and animal immunization to viral challenge and the assessment of outcomes.
References
- 1. Inactivated influenza virus vaccine is efficient and reduces IL‐4 and IL‐6 in allergic asthma mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vaccination with an acidic polymerase epitope of influenza virus elicits a potent antiviral T cell response but delayed clearance of an influenza virus challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. journals.asm.org [journals.asm.org]
Cross-Reactivity of PA(224-233) Specific T Cells Across Influenza Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of cytotoxic T lymphocytes (CTLs) specific for the influenza A virus polymerase acidic protein (PA) epitope, amino acids 224-233 (PA(224-233)). This highly conserved epitope is a key target for T-cell-mediated immunity and a subject of intense research for the development of universal influenza vaccines.
Conservation of the PA(224-233) Epitope Across Influenza A Strains
| Influenza A Strain (Example) | Subtype | PA(224-233) Sequence | Conservation Status |
| A/Puerto Rico/8/1934 | H1N1 | SSLENFRAYV | Conserved |
| A/California/07/2009 | H1N1pdm09 | SSLENFRAYV | Conserved |
| A/Hong Kong/1/1968 | H3N2 | SSLENFRAYV | Conserved |
| A/Vietnam/1203/2004 | H5N1 | SSLENFRAYV | Conserved |
Note: The sequence SSLENFRAYV is the H-2Db restricted murine epitope. The high conservation of this internal protein segment is a key feature making it a target for universal vaccine strategies.
Experimental Evidence for Cross-Reactivity
Studies have demonstrated that the PA(224-233) epitope is a major target of the CD8+ T cell response following primary infection with both H1N1 and H3N2 influenza A viruses in murine models.[1] This co-dominance in the initial phase of the immune response suggests that T cells specific for this epitope are readily activated by different influenza A subtypes.[1]
Furthermore, research into heterosubtypic immunity, the ability of the immune system to protect against a different subtype of a virus than the one that initially caused infection, has highlighted the role of T cells targeting conserved epitopes like PA(224-233). For instance, after infection with an H3N2 virus, a subset of cytotoxic T lymphocytes was found to be cross-reactive with the H5N1 variant of the PA(224-233) peptide. This indicates that memory T cells generated against one influenza A strain can recognize and respond to a significantly different strain.
While a comprehensive table with specific lysis percentages or IFN-γ spot counts across a wide range of strains from a single comparative study is not available, the existing literature strongly supports the cross-reactive nature of PA(224-233)-specific T cells.
Experimental Protocols
The cross-reactivity of PA(224-233) specific T cells is typically assessed using two primary functional assays: the Interferon-gamma (IFN-γ) ELISpot assay and the Chromium-51 (⁵¹Cr) release assay.
IFN-γ ELISpot Assay
This assay quantifies the number of antigen-specific T cells that secrete IFN-γ upon stimulation.
Principle:
-
Coating: A 96-well plate is coated with an anti-IFN-γ monoclonal antibody.
-
Cell Incubation: Splenocytes or peripheral blood mononuclear cells (PBMCs) containing PA(224-233)-specific T cells are added to the wells.
-
Stimulation: The T cells are stimulated with target cells (e.g., splenocytes or a cell line like EL4) that have been either pulsed with the PA(224-233) peptide or infected with different strains of influenza A virus.
-
Cytokine Capture: Activated T cells secrete IFN-γ, which is captured by the antibody on the plate surface.
-
Detection: A second, biotinylated anti-IFN-γ antibody is added, followed by a streptavidin-enzyme conjugate. The addition of a substrate results in the formation of colored spots at the sites of IFN-γ secretion.
-
Analysis: The spots, each representing a single IFN-γ-secreting cell, are counted to determine the frequency of antigen-specific T cells.
⁵¹Cr Release Assay (Cytotoxicity Assay)
This assay measures the ability of cytotoxic T lymphocytes to lyse target cells presenting the PA(224-233) epitope.
Principle:
-
Target Cell Labeling: Target cells (e.g., EL4) are labeled with radioactive ⁵¹Cr.
-
Target Cell Preparation: The labeled target cells are then pulsed with the PA(224-233) peptide or infected with different influenza A virus strains.
-
Co-incubation: The prepared target cells are incubated with effector T cells (PA(224-233)-specific CTLs) at various effector-to-target ratios.
-
Cell Lysis and ⁵¹Cr Release: If the CTLs recognize the epitope on the target cells, they will lyse the target cells, releasing the ⁵¹Cr into the cell culture supernatant.
-
Quantification: The amount of ⁵¹Cr in the supernatant is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated by comparing the ⁵¹Cr release in the presence of effector cells to the spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).
T-Cell Cross-Reactivity Signaling Pathway
The recognition of the PA(224-233) epitope by a specific T-cell receptor (TCR) initiates a signaling cascade that leads to T-cell activation and effector functions, such as cytokine release and target cell killing. This process is central to cross-reactive immunity.
Conclusion
References
Efficacy of PA (224-233) Peptide Vaccination: A Comparative Guide for Researchers
A critical analysis of the PA (224-233) peptide as a vaccine candidate reveals a stark contrast in its immunogenicity and protective efficacy across different mouse strains, dictated by the Major Histocompatibility Complex (MHC) haplotype. This guide provides a comprehensive comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals on the strain-specific limitations and immunological mechanisms governing the response to this influenza virus epitope.
The acidic polymerase (PA) epitope PA (224-233) has been investigated as a potential T-cell epitope for influenza A virus vaccines. However, its efficacy is fundamentally dependent on the genetic background of the host, specifically the MHC class I alleles. The PA (224-233) epitope is H-2Db-restricted, meaning it can only be presented to T cells by the H-2Db MHC class I molecule.[1][2] Consequently, its immunogenicity is primarily observed in mouse strains expressing this haplotype, such as C57BL/6 (H-2b).[1][3] In contrast, strains with different MHC haplotypes, like BALB/c (H-2d), do not mount a significant immune response to this specific peptide.[1] In BALB/c mice, the immunodominant CD8+ T cell response to influenza virus is directed towards other epitopes, such as the nucleoprotein epitope KdNP147-155.[1]
Efficacy in C57BL/6 Mice: A Case of Non-Protective Immunity
Extensive research in the C57BL/6 mouse model has demonstrated that while vaccination with the PA (224-233) peptide can induce a robust antigen-specific CD8+ T cell response, this response is paradoxically non-protective and can even be detrimental to viral clearance upon subsequent influenza virus infection.[4][5]
Quantitative Data Summary
The following tables summarize the key experimental findings in C57BL/6 mice, comparing the outcomes of PA (224-233) vaccination with control groups or vaccination with other influenza virus epitopes.
Table 1: CD8+ T Cell Response to Influenza Virus Infection in C57BL/6 Mice Following Vaccination
| Vaccination Group | Epitope-Specific CD8+ T Cells in Spleen | Reference |
| PA (224-233) | Significantly increased | [4][5] |
| Control (Unvaccinated) | Baseline levels | [4][5] |
Table 2: Viral Clearance in C57BL/6 Mice Following Influenza Virus Challenge
| Vaccination Group | Viral Clearance | Reference |
| PA (224-233) | Delayed/Impaired | [4][5] |
| Control (Unvaccinated) | Normal clearance | [4][5] |
| NP (366-374) (Protective Epitope) | Enhanced clearance | [5] |
Experimental Protocols
Peptide Vaccination and Influenza Virus Challenge
A common experimental workflow to assess the efficacy of peptide vaccines is as follows:
-
Immunization: C57BL/6 mice are immunized, often intraperitoneally, with the PA (224-233) peptide. The peptide may be delivered using various methods, including pulsed on dendritic cells (DCs) or administered with an adjuvant.[6]
-
Challenge: Following a period to allow for the development of an immune response (typically 2-4 weeks), the mice are challenged with an intranasal infection of influenza A virus (e.g., A/PR/8/34).[3][7]
-
Analysis: At various time points post-infection, tissues such as the lungs and spleen are harvested. The magnitude of the epitope-specific CD8+ T cell response is quantified using techniques like tetramer staining and flow cytometry. Viral titers in the lungs are measured to determine the rate of viral clearance.[6][7]
The Immunological Mechanism: Differential Antigen Presentation
The lack of protection afforded by PA (224-233) vaccination in C57BL/6 mice is attributed to a phenomenon known as differential antigen presentation.[6]
-
Dendritic Cells (DCs): Professional antigen-presenting cells like DCs are highly efficient at processing and presenting the PA (224-233) epitope. This leads to the robust activation of PA (224-233)-specific CD8+ T cells in the lymph nodes following vaccination.[6][8]
-
Infected Lung Epithelial Cells: However, at the primary site of infection, the lung epithelial cells are poor presenters of the PA (224-233) epitope.[6] In contrast, they readily present other epitopes, such as NP (366-374).
This disparity means that the expanded army of PA (224-233)-specific T cells, upon arriving at the infected lungs, cannot efficiently recognize and eliminate the virus-infected cells. This results in a non-protective immune response and delayed viral clearance.
References
- 1. Conserved epitopes of influenza A virus inducing protective immunity and their prospects for universal vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza PA (224–233) - 1 mg [anaspec.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Identification of protective and non-protective T cell epitopes in influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rupress.org [rupress.org]
- 7. researchgate.net [researchgate.net]
- 8. researchmgt.monash.edu [researchmgt.monash.edu]
A Comparative Guide: Dendritic Cell vs. Liposome-Mediated Delivery of PA (224-233) Peptide for T-Cell Immunotherapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct delivery platforms for the influenza virus-derived PA (224-233) peptide, a key cytotoxic T lymphocyte (CTL) epitope. We will delve into the performance of dendritic cell (DC)-based vaccination versus a nanoparticle-based delivery system, supported by experimental data, to inform the strategic design of next-generation immunotherapies.
The PA (224-233) peptide, with the sequence SSLENFRAYV, is a well-characterized, immunodominant epitope from the influenza A virus acidic polymerase protein, restricted by the murine major histocompatibility complex (MHC) class I molecules H-2Db and H-2Kb[1]. Its ability to elicit a robust CD8+ T-cell response has made it a target for vaccine development against influenza. This guide will compare the established method of using ex vivo peptide-pulsed dendritic cells with an emerging nanoparticle-based approach for the delivery of this specific peptide.
Performance Comparison at a Glance
| Feature | Dendritic Cell Delivery (Peptide-Pulsed) | Nanoparticle Delivery (Q11 Nanofiber) |
| Delivery Vehicle | Ex vivo generated and peptide-loaded bone marrow-derived dendritic cells (BMDCs) | Self-assembling β-sheet peptide nanofibers (Q11) |
| Route of Administration | Intravenous (i.v.) or Intraperitoneal (i.p.) | Intranasal (i.n.) |
| Primary T-Cell Response Location | Systemic (Spleen, Lymph Nodes) | Lung-resident |
| Key Quantitative Outcomes | - Increased frequency of PA (224-233)-specific T-cells in lung airways (61.7% in vaccinated vs. 13.9% in controls)[2].- Delayed viral clearance despite a potent T-cell response[2][3][4].- In neonatal mice, vaccination induced a PA (224-233)-specific CD8+ T-cell response in the lungs, but offered no protection against lethal influenza challenge[5]. | - Significantly higher levels of lung-resident effector and memory CD8+ T-cell responses compared to parenteral vaccination[6].- Protection against influenza challenge[6]. |
| Mechanism of Action | Direct presentation of the peptide on MHC class I molecules by the injected DCs to naive T-cells. | Uptake of peptide-nanofiber complexes by lung-resident dendritic cells (CD103+ DCs) leading to antigen processing and presentation[6]. |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the interpretation of the presented data.
Dendritic Cell-Based Vaccination Protocol
-
Generation of Bone Marrow-Derived Dendritic Cells (BMDCs): Bone marrow cells are harvested from the femurs and tibias of mice. These cells are then cultured in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4) for several days to differentiate them into immature dendritic cells.
-
Peptide Pulsing: The immature DCs are incubated with the PA (224-233) peptide at a specific concentration (e.g., 1-10 µM) for a period of time (e.g., 2-4 hours) to allow for the binding of the peptide to the MHC class I molecules on the DC surface.
-
Maturation (Optional but recommended): A maturation stimulus, such as lipopolysaccharide (LPS) or Poly I:C, is often added to the culture to induce the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and cytokines (e.g., IL-12) by the DCs, enhancing their ability to activate T-cells.
-
Vaccination: A specific number of peptide-pulsed DCs (e.g., 0.5 x 10^6 cells per mouse) are washed and resuspended in a sterile buffer, such as phosphate-buffered saline (PBS), and injected into recipient mice, typically via the intravenous or intraperitoneal route[2][5].
-
Challenge and Analysis: After a set period (e.g., 2 weeks), the mice are challenged with an influenza virus infection. The immune response is then analyzed at various time points post-infection by harvesting tissues such as the lungs and spleen to quantify PA (224-233)-specific T-cells (e.g., via tetramer staining and flow cytometry) and to measure the viral load (e.g., by plaque assay)[2][5].
Nanoparticle-Based (Q11 Nanofiber) Vaccination Protocol
-
Vaccine Formulation: The PA (224-233) peptide is chemically synthesized with a Q11 peptide (Ac-QQKFQFQFEQQ-Am) tag at its N-terminus. This construct is then dissolved in water, where it self-assembles into β-sheet nanofibers.
-
Vaccination: The peptide nanofiber solution is administered to mice intranasally.
-
Challenge and Analysis: Similar to the DC vaccination protocol, mice are challenged with influenza virus after a defined period. The resulting immune response, particularly the presence and function of lung-resident effector and memory CD8+ T-cells, is then assessed[6].
Visualizing the Pathways
To better illustrate the processes involved, the following diagrams outline the experimental workflows and the underlying immunological signaling pathways.
Caption: Comparative experimental workflows for DC and nanoparticle delivery.
References
- 1. Influenza PA (224–233) - 1 mg [anaspec.com]
- 2. Differential Antigen Presentation Regulates the Changing Patterns of CD8+ T Cell Immunodominance in Primary and Secondary Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vaccination with an acidic polymerase epitope of influenza virus elicits a potent antiviral T cell response but delayed clearance of an influenza virus challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Peptide-based supramolecular vaccine systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Correlates of Protection for PA(224-233)-Based Influenza Vaccines
For Researchers, Scientists, and Drug Development Professionals
The pursuit of a universal influenza vaccine has led researchers to explore conserved antigens beyond the variable surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA). One such target is the acidic polymerase (PA) protein, a component of the viral replication machinery. Specifically, the conserved amino acid sequence 224-233 of PA has been identified as an immunodominant epitope for CD8+ T-cells in certain preclinical models. This guide provides a comparative analysis of the correlates of protection for influenza vaccines based on this PA(224-233) peptide against alternative vaccine strategies, supported by experimental data.
Executive Summary
Traditional influenza vaccines, primarily inactivated influenza vaccines (IIV), rely on inducing neutralizing antibodies against HA as their main correlate of protection. A Hemagglutination Inhibition (HAI) antibody titer of ≥1:40 is the established benchmark associated with a 50% reduction in the risk of influenza.[1][2] In contrast, PA(224-233)-based vaccines are designed to elicit a T-cell-mediated immune response, particularly cytotoxic T lymphocytes (CTLs), which can recognize and eliminate infected cells.
While these T-cell responses are robustly induced by PA(224-233) vaccination, preclinical studies have paradoxically revealed that they are poorly protective and may even delay viral clearance.[3][4] This is in stark contrast to vaccines targeting other conserved T-cell epitopes, such as nucleoprotein (NP) NP(366-374), which have demonstrated protective efficacy.[5][6] The critical difference appears to lie in the differential presentation of these epitopes on virus-infected cells within the lung.
Data Presentation: Comparative Efficacy and Immunogenicity
The following tables summarize quantitative data from preclinical mouse models, comparing the immunological responses and protective efficacy of various influenza vaccine strategies.
Table 1: Comparison of Protective Efficacy
| Vaccine Type | Challenge Virus | Primary Efficacy Endpoint | Result | Reference |
| PA(224-233) Peptide (DC-pulsed) | Influenza A (H3N2) | Viral load in lungs (Day 10 post-infection) | Virus still present; delayed clearance compared to control | [3] |
| NP(366-374) Peptide (rMVA-vectored) | Influenza A/PR8 | Viral load in lungs (Day 7 post-infection) | Significant reduction in viral titers compared to control | [5] |
| Inactivated Whole Virus (WIV) | Influenza A/H1N1pdm09 | Survival and weight loss | Superior protection, less weight loss | [7] |
| Live Attenuated Virus (LAIV) | Influenza A (H3N2) | Heterosubtypic protection | LAIV generates lung-localized TRM capable of providing heterosubtypic protection | [8] |
Table 2: Comparison of Immunological Correlates
| Vaccine Type | Primary Correlate of Protection | Key Immunological Readouts (in mice) | Reference |
| PA(224-233) Peptide (DC-pulsed) | Non-protective CD8+ T-cell response | High frequency of PA(224-233)-specific CD8+ T-cells in lung airways (61.7%); IFN-γ and TNF-α production. | [3] |
| NP(366-374) Peptide | Protective CD8+ T-cell response | Induction of NP(366-374)-specific CD8+ T-cells; IFN-γ production; cytotoxic activity. | [5][9] |
| Inactivated Whole Virus (WIV) | Serum Antibodies (HAI titer ≥1:40) | Robust induction of virus-binding IgG, HAI, and neutralizing antibodies. Can also induce CD8+ T-cell responses. | [7][10] |
| Live Attenuated Virus (LAIV) | Mucosal IgA & T-cell responses | Generation of lung tissue-resident memory T-cells (TRM); Induction of nasal IgA. | [1][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and critical evaluation of the cited data.
Peptide-Pulsed Dendritic Cell (DC) Vaccination
This protocol describes the ex vivo preparation of peptide-pulsed DCs for use as a cellular vaccine in mice.
-
DC Generation: Bone marrow is harvested from the femurs and tibias of mice. Progenitor cells are cultured for 6-8 days in RPMI 1640 medium supplemented with 10% FBS, GM-CSF (20 ng/ml), and IL-4 (10 ng/ml) to differentiate them into immature DCs.
-
DC Maturation & Peptide Pulsing: Immature DCs are matured by adding a stimulant like LPS (1 µg/ml) for 24 hours. During the final 4 hours of maturation, the synthetic peptide (e.g., PA(224-233) or NP(366-374)) is added to the culture at a concentration of 1-10 µg/ml.[11][12][13]
-
Washing and Injection: The peptide-pulsed DCs are harvested and washed three times with sterile PBS to remove excess, unbound peptide.
-
Vaccination: A total of 1 x 10^6 to 5 x 10^6 peptide-pulsed DCs are resuspended in 100-200 µl of sterile saline and injected into recipient mice, typically via intravenous (i.v.) or subcutaneous (s.c.) routes.[13]
Intracellular Cytokine Staining (ICS) for T-Cell Responses
This flow cytometry-based assay quantifies the frequency of antigen-specific T-cells by measuring their cytokine production.
-
Cell Preparation: Single-cell suspensions are prepared from spleens or lungs of vaccinated/infected mice. Lung tissue is typically digested with collagenase and DNase.[14]
-
In Vitro Restimulation: 1-2 x 10^6 cells are stimulated for 5-6 hours at 37°C in the presence of the specific peptide (e.g., PA(224-233)) at 2 µM.[15] A protein transport inhibitor (e.g., Brefeldin A) is added to cause cytokines to accumulate intracellularly.[13]
-
Staining: Cells are first stained for surface markers (e.g., CD3, CD8, CD4). Following this, the cells are fixed and permeabilized.
-
Intracellular Staining: Fluorochrome-conjugated antibodies against cytokines (e.g., IFN-γ, TNF-α) are added to stain the intracellular targets.[13]
-
Flow Cytometry Analysis: Samples are acquired on a flow cytometer, and the percentage of CD8+ T-cells producing specific cytokines is determined.
Viral Load Titration from Lung Tissue
This protocol quantifies the amount of infectious virus present in the lungs of challenged mice.
-
Sample Collection: At a specified time post-infection, mice are euthanized, and lungs are aseptically removed.
-
Homogenization: Lungs are placed in a known volume of sterile medium (e.g., PBS or MEM) and homogenized using a mechanical homogenizer or bead beater.[14]
-
Clarification: The homogenate is centrifuged to pellet cellular debris. The resulting supernatant contains the virus.
-
Serial Dilution: The supernatant is serially diluted (10-fold dilutions) in infection medium.
-
Infection of Cell Monolayers: Confluent monolayers of Madin-Darby Canine Kidney (MDCK) cells in 96-well plates are infected with the serial dilutions of the lung homogenate.
-
Quantification (TCID50): After several days of incubation, the wells are assessed for cytopathic effect (CPE) or by hemagglutination assay. The 50% Tissue Culture Infective Dose (TCID50) is calculated using the Reed-Muench method.[7]
Hemagglutination Inhibition (HAI) Assay
This assay measures the level of functional antibodies in serum that can block the HA protein of the influenza virus from agglutinating red blood cells (RBCs).
-
Serum Treatment: Mouse serum is treated with Receptor-Destroying Enzyme (RDE) to remove non-specific inhibitors of hemagglutination. The RDE is then heat-inactivated.[16]
-
Serial Dilution: The treated serum is serially diluted (2-fold) in V-bottom 96-well plates.
-
Virus Addition: A standardized amount of influenza virus (typically 4 hemagglutinating units - HAU) is added to each well containing the diluted serum. The plate is incubated at room temperature.[17]
-
RBC Addition: A standardized suspension of RBCs (e.g., turkey or chicken) is added to all wells.[16]
-
Readout: The plate is incubated until a control well (RBCs + virus, no serum) shows complete hemagglutination (a lattice formation). The HAI titer is the reciprocal of the highest dilution of serum that completely inhibits hemagglutination (indicated by a tight button of RBCs at the bottom of the well).[17]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Frontiers | Improved Immune Responses in Young and Aged Mice with Adjuvanted Vaccines against H1N1 Influenza Infection [frontiersin.org]
- 3. rupress.org [rupress.org]
- 4. news-medical.net [news-medical.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Diversifying T-cell responses: safeguarding against pandemic influenza with mosaic nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient protection of mice from influenza A/H1N1pdm09 virus challenge infection via high avidity serum antibodies induced by booster immunizations with inactivated whole virus vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [academiccommons.columbia.edu]
- 9. rupress.org [rupress.org]
- 10. Critical Role of TLR7 Signaling in the Priming of Cross-Protective Cytotoxic T Lymphocyte Responses by a Whole Inactivated Influenza Virus Vaccine | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Route of Immunization with Peptide-pulsed Dendritic Cells Controls the Distribution of Memory and Effector T Cells in Lymphoid Tissues and Determines the Pattern of Regional Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Hemagglutination Inhibition (HI) Assay of Influenza Viruses with Monoclonal Antibodies [bio-protocol.org]
- 17. An Optimized Hemagglutination Inhibition (HI) Assay to Quantify Influenza-specific Antibody Titers - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Assessing the Protective Versus Pathogenic Role of PA(224-233) T Cells in Influenza A Virus Infection
For researchers, scientists, and drug development professionals, understanding the intricate dance between the immune system and viral pathogens is paramount. In the context of Influenza A virus (IAV), the role of specific T cell populations is a subject of intense investigation. This guide provides a comparative analysis of the PA(224-233) T cell response, an immunodominant epitope in C57BL/6 mice, versus other key IAV-specific T cell responses, offering insights into its controversial role in either protecting the host or contributing to pathology.
The cellular arm of the adaptive immune system, particularly CD8+ T cells, is critical for clearing IAV infections. These T cells recognize viral peptides presented by MHC class I molecules on the surface of infected cells. One of the most prominent of these peptides in the C57BL/6 mouse model of influenza infection is the PA(224-233) epitope, derived from the viral acidic polymerase protein. While its immunodominance in a primary infection is well-established, its contribution to protective immunity is less clear, with some studies suggesting it may even be detrimental under certain circumstances. In contrast, T cells targeting the NP(366-374) epitope from the nucleoprotein are often associated with robust protection.[1][2][3] This guide will delve into the experimental evidence that dissects the protective versus pathogenic nature of PA(224-233) T cells.
Comparative Analysis of PA(224-233) and NP(366-374) T Cell Responses
A substantial body of research has focused on comparing the kinetics and efficacy of T cells specific for the PA(224-233) and NP(366-374) epitopes. The following tables summarize key quantitative data from studies investigating these responses during IAV infection.
| Parameter | PA(224-233)-specific T cells | NP(366-374)-specific T cells | Experimental Model | Reference |
| Primary Infection (Lung Airways) | Equivalent numbers to NP-specific T cells | Equivalent numbers to PA-specific T cells | C57BL/6 mice infected with IAV | [1] |
| Secondary Infection (Lung Airways) | Subdominant response | Dominant response | C57BL/6 mice with sequential IAV infections | [1] |
| Vaccination-induced Protection | Impaired viral clearance | Enhanced viral clearance | C57BL/6 mice vaccinated with peptide-pulsed dendritic cells | [1][4] |
| Antigen Presentation | Primarily on dendritic cells | On both dendritic and non-dendritic cells | In vitro and in vivo analysis in C57BL/6 mice | [1] |
Table 1: Comparison of PA(224-233) and NP(366-374) T Cell Responses in Murine Influenza A Virus Infection.
| Time Post-Infection | Tissue | PA(224-233)+ CD8+ T cells (% of total CD8+) | NP(366-374)+ CD8+ T cells (% of total CD8+) | Experimental Model | Reference |
| Day 8 | Spleen | ~10% | ~10% | C57BL/6 mice infected with HKx31 IAV | [2] |
| Day 10 | Bronchoalveolar Lavage (BAL) | Significantly higher than NP-specific T cells | Lower than PA-specific T cells | C57BL/6 mice infected with HKx31 IAV | [2] |
| Day 10 | Spleen | Significantly lower than NP-specific T cells | Higher than PA-specific T cells | C57BL/6 mice infected with PR8 IAV (i.p.) | [2] |
Table 2: Quantitative Analysis of PA(224-233) and NP(366-374) T Cell Frequencies at Different Time Points and Locations Post-Infection.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of PA(224-233) T cell function.
Intracellular Cytokine Staining (ICS) for IFN-γ
This technique is used to quantify the frequency of antigen-specific T cells based on their production of the effector cytokine, interferon-gamma (IFN-γ).
-
Cell Preparation: Single-cell suspensions are prepared from tissues of interest (e.g., spleen, lung). Red blood cells are lysed using an ACK lysis buffer.
-
Peptide Stimulation: Cells are resuspended in complete RPMI-1640 medium and stimulated with the PA(224-233) peptide (or other relevant peptides) at a final concentration of 1-2 µg/mL in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 5-6 hours at 37°C. A negative control (no peptide) and a positive control (e.g., PMA/Ionomycin) are included.
-
Surface Staining: Cells are washed and stained with fluorescently labeled antibodies against cell surface markers such as CD8 and CD44 to identify activated/memory T cells.
-
Fixation and Permeabilization: Cells are fixed with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilized using a permeabilization buffer (e.g., saponin-based).
-
Intracellular Staining: Permeabilized cells are stained with a fluorescently labeled antibody against IFN-γ.
-
Flow Cytometry Analysis: Stained cells are acquired on a flow cytometer, and the data is analyzed to determine the percentage of CD8+ T cells that are IFN-γ positive in response to the specific peptide stimulation.
MHC Class I Tetramer Staining
This method allows for the direct visualization and quantification of T cells specific for a particular peptide-MHC complex.
-
Cell Preparation: Prepare single-cell suspensions from tissues as described for ICS.
-
Tetramer Staining: Cells are incubated with a fluorescently labeled MHC class I tetramer complex folded with the PA(224-233) peptide (e.g., H-2Db/PA(224-233)-PE) for 30-60 minutes at room temperature in the dark.
-
Surface Staining: Following tetramer incubation, cells are stained with fluorescently labeled antibodies against surface markers such as CD8, CD44, and CD62L to further phenotype the antigen-specific population.
-
Washing and Acquisition: Cells are washed to remove unbound antibodies and tetramers and then acquired on a flow cytometer.
-
Data Analysis: The percentage of CD8+ T cells that are positive for the PA(224-233) tetramer is determined.
Plaque Assay for Viral Titer Determination
This assay is used to quantify the amount of infectious virus in a sample, such as lung homogenate.
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates to form a confluent monolayer.
-
Sample Preparation: Lung tissue is homogenized, and serial dilutions of the homogenate are prepared in serum-free media containing TPCK-trypsin.
-
Infection: The MDCK cell monolayer is washed, and the diluted virus samples are added to the wells and incubated for 1 hour at 37°C to allow for viral adsorption.
-
Agarose (B213101) Overlay: After incubation, the inoculum is removed, and the cells are overlaid with a mixture of agarose and cell culture medium.
-
Incubation: The plates are incubated at 37°C for 2-3 days until visible plaques (zones of cell death) are formed.
-
Staining and Counting: The cells are fixed and stained with crystal violet to visualize the plaques. The number of plaque-forming units (PFU) is counted, and the viral titer in the original sample is calculated based on the dilution factor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the T cell response to influenza and a typical experimental workflow for assessing T cell function.
Caption: T cell activation by influenza virus-infected cells.
Caption: Experimental workflow for analyzing T cell responses.
Discussion and Future Directions
The evidence presented suggests that the immunodominance of a T cell epitope does not always correlate with its protective efficacy. In the case of PA(224-233), its limited presentation on non-dendritic cells within the infected lung may render T cells specific for this epitope less effective at clearing the virus from the primary site of replication.[1] This has significant implications for vaccine design, suggesting that simply inducing a large number of T cells against an immunodominant epitope may not be a successful strategy. In fact, as some studies have shown, it could be detrimental, potentially by diverting the immune response away from more protective epitopes like NP(366-374).[3][4]
Future research should focus on further elucidating the mechanisms behind the differential protective capacity of various T cell specificities. Investigating the T cell receptor (TCR) repertoire and functional avidity of PA(224-233) versus NP(366-374)-specific T cells could provide valuable insights. Additionally, exploring the role of these T cell populations in different genetic backgrounds and against various influenza strains will be crucial for the development of a truly universal influenza vaccine. Understanding the nuances of T cell responses to individual viral epitopes is a critical step towards designing more effective and safer immunotherapies and vaccines.
References
- 1. rupress.org [rupress.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Vaccination with an acidic polymerase epitope of influenza virus elicits a potent antiviral T cell response but delayed clearance of an influenza virus challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PA (224-233) as a Biomarker for T-Cell Immunity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the influenza A virus-derived peptide PA (224-233) as a biomarker for T-cell immunity, with a primary focus on its performance relative to the well-established immunodominant epitope NP (366-374). This document summarizes key quantitative data, details experimental protocols for assessment, and visualizes relevant biological and experimental workflows.
Introduction to PA (224-233)
PA (224-233), with the amino acid sequence SSLENFRAYV, is an immunodominant, murine H-2 Db- and Kb-restricted cytotoxic T lymphocyte (CTL) epitope derived from the acidic polymerase (PA) protein of the influenza A virus (IAV) PR8 strain.[1][2][3] It is a key target for CD8+ T-cell responses during influenza infection and is frequently used as a biomarker to quantify the magnitude and functionality of the cellular immune response. In primary influenza infections in C57BL/6 mice, the CD8+ T-cell response to PA (224-233) is co-dominant with the response to the nucleoprotein-derived epitope NP (366-374).[4][5]
Comparative Analysis: PA (224-233) vs. NP (366-374)
The T-cell response to PA (224-233) exhibits distinct kinetics and is influenced by the mode of antigen presentation when compared to NP (366-374).
Quantitative Performance Data
The following tables summarize the comparative quantitative data on the CD8+ T-cell response to PA (224-233) and NP (366-374) following primary influenza virus infection in C57BL/6 mice.
Table 1: Frequency of PA (224-233) and NP (366-374)-Specific CD8+ T-Cells in Different Tissues Post-Infection
| Time Post-Infection | Tissue | PA (224-233)-Specific CD8+ T-Cells (% of total CD8+) | NP (366-374)-Specific CD8+ T-Cells (% of total CD8+) | Reference |
| Day 7 | Lung | ~15% | ~15% | [4] |
| Day 8 | Spleen | ~4% | ~4% | [4] |
| Day 10 | Spleen | ~5% | ~2.5% | [4] |
| Day 10 | Lung Airways (BALF) | ~14% | ~9% | [6] |
| Day 13 | Spleen | ~2% | ~3% | [4] |
| Memory Phase (Day 42+) | Spleen | ~1% | ~1% | [4] |
Table 2: Functional Comparison of PA (224-233) and NP (366-374)-Specific CD8+ T-Cells
| Functional Assay | PA (224-233) Response | NP (366-374) Response | Reference |
| IFN-γ Production | Robust IFN-γ secretion upon peptide stimulation. | Robust IFN-γ secretion upon peptide stimulation. | [7] |
| TNF-α Production | Significant TNF-α production. | Significant TNF-α production. | [7] |
| Cytolytic Activity | Potent cytolytic activity against peptide-pulsed target cells. | Potent cytolytic activity against peptide-pulsed target cells. | [7] |
Antigen Presentation and Immunodominance
A key differentiator between PA (224-233) and NP (366-374) lies in their antigen presentation pathways, which influences their immunodominance in primary versus secondary infections.
-
Direct Presentation: NP (366-374) is efficiently presented by a wide range of infected cells, including non-hematopoietic cells like epithelial cells.[6][8]
-
Cross-Presentation: PA (224-233) presentation is more restricted and appears to be predominantly mediated by professional antigen-presenting cells (APCs) like dendritic cells (DCs) through cross-presentation.[6][9]
This differential presentation leads to a shift in immunodominance during a secondary influenza infection, where the NP (366-374)-specific memory T-cell response becomes significantly more dominant than the PA (224-233) response.[5][6]
Alternative Biomarkers for T-Cell Immunity
While PA (224-233) is a valuable tool, a comprehensive assessment of T-cell immunity often involves a panel of biomarkers and methods.
Table 3: Comparison of T-Cell Immunity Biomarkers and Methods
| Biomarker/Method | Principle | Advantages | Disadvantages |
| Peptide Epitopes (e.g., PB1, M1) | Specific peptide sequences from viral proteins that are recognized by T-cells. | High specificity for defined T-cell populations. | Response is HLA-restricted; a single peptide may not represent the full T-cell response. |
| ELISPOT (Enzyme-Linked Immunospot) | Measures the frequency of cytokine-secreting cells upon antigen stimulation.[10] | Highly sensitive for detecting rare antigen-specific cells; quantitative.[10] | Provides limited information on the phenotype of the responding cells.[10] |
| Intracellular Cytokine Staining (ICS) | Uses flow cytometry to detect intracellular cytokine production in response to antigen stimulation.[11] | Allows for multiparametric analysis, including cell surface markers and multiple cytokines simultaneously.[11] | Less sensitive than ELISPOT for detecting very low-frequency responses. |
| MHC Tetramer/Dextramer Staining | Fluorochrome-labeled MHC-peptide complexes that directly bind to and allow enumeration of antigen-specific T-cells. | Directly quantifies T-cells of a specific clonality without requiring in vitro stimulation; allows for phenotypic analysis. | Requires knowledge of the specific peptide and MHC restriction; reagents can be expensive and are not available for all specificities. |
| Activation-Induced Marker (AIM) Assay | Detects the upregulation of surface markers (e.g., CD25, CD69, CD137) on T-cells following antigen stimulation. | Does not rely on cytokine production and can identify a broader range of responding T-cells.[12] | The kinetics of marker upregulation can vary. |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of PA (224-233)-mediated T-cell immunity.
Protocol 1: In Vivo T-Cell Response to Influenza Virus Infection
This protocol outlines the general procedure for infecting mice and subsequently analyzing the PA (224-233)-specific T-cell response.
-
Infection: Intranasally infect C57BL/6 mice with a sublethal dose of influenza A/PR/8/34 (H1N1) virus.
-
Tissue Harvest: At desired time points post-infection (e.g., days 7, 10, 13 for acute response; day 42+ for memory response), euthanize mice and harvest spleens, lungs, and bronchoalveolar lavage fluid (BALF).
-
Cell Isolation: Prepare single-cell suspensions from the harvested tissues. Lymphocytes from the lung can be isolated using a Percoll gradient.
-
T-Cell Analysis: Proceed with either Tetramer Staining (Protocol 2), Intracellular Cytokine Staining (Protocol 3), or ELISPOT (Protocol 4) to quantify and characterize the PA (224-233)-specific T-cell response.
Protocol 2: MHC Class I Tetramer Staining
-
Cell Preparation: Prepare a single-cell suspension of lymphocytes (1-2 x 10^6 cells) from the tissue of interest.
-
Staining: Incubate the cells with PE-conjugated H-2Db/SSLENFRAYV tetramer and fluorochrome-conjugated antibodies against CD8 and other surface markers (e.g., CD44, CD62L) for 1 hour at room temperature in the dark.
-
Washing: Wash the cells twice with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the CD8+ lymphocyte population and then identify the tetramer-positive cells.
Protocol 3: Intracellular Cytokine Staining (ICS)
-
Cell Stimulation: Plate 1-2 x 10^6 lymphocytes per well and stimulate with 1 µM PA (224-233) peptide (SSLENFRAYV) for 5-6 hours at 37°C in the presence of a protein transport inhibitor (e.g., Brefeldin A). Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).[13]
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD8, CD44) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the cells with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) for 30 minutes at 4°C.
-
Washing and Analysis: Wash the cells and acquire them on a flow cytometer. Gate on the CD8+ T-cell population and analyze the percentage of cells producing the cytokines of interest.
Protocol 4: IFN-γ ELISPOT Assay
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI medium containing 10% FBS for 2 hours at 37°C.
-
Cell Plating and Stimulation: Add splenocytes (e.g., 2.5 x 10^5 cells/well) and 1 µM PA (224-233) peptide to the wells. Include negative (no peptide) and positive (e.g., Concanavalin A) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-mouse IFN-γ detection antibody for 2 hours at room temperature.
-
Development: Wash the plate and add streptavidin-alkaline phosphatase for 1 hour. Wash again and add a substrate solution (e.g., BCIP/NBT) to develop the spots.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISPOT reader.
Visualizations
The following diagrams illustrate key concepts and workflows related to the validation of PA (224-233) as a T-cell biomarker.
Figure 1: Simplified signaling pathway of CD8+ T-cell activation by the PA (224-233) epitope.
Figure 2: General experimental workflow for the validation of PA (224-233) as a T-cell biomarker.
Figure 3: A representative flow cytometry gating strategy for identifying PA (224-233)-specific CD8+ T-cells.
References
- 1. viroclinics.com [viroclinics.com]
- 2. Antigen-specific CD8(+) T cells persist in the upper respiratory tract following influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nucleotide Oligomerization and Binding Domain 2-Dependent Dendritic Cell Activation Is Necessary for Innate Immunity and Optimal CD8+ T Cell Responses to Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium [frontiersin.org]
- 7. thno.org [thno.org]
- 8. Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. pnas.org [pnas.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Current and Emerging Assays for Measuring Human T-Cell Responses Against Beta-Cell Antigens in Type 1 Diabetes [mdpi.com]
- 13. Intracellular Cytokine Staining Protocol [anilocus.com]
Comparative Analysis of Adjuvants for Peptide and Protein-Based Vaccines: Influenza PA (224-233) and Anthrax Protective Antigen
An Important Distinction for Researchers: The query "PA (224-233) peptide vaccine" refers to a specific, well-documented immunodominant epitope of the acidic polymerase (PA) protein from the influenza A virus. It is a key target for cytotoxic T-lymphocyte (CTL) responses in influenza infection. In contrast, "Protective Antigen (PA)" is the 83 kDa cell-binding component of the anthrax toxin produced by Bacillus anthracis and is the primary antigen in modern anthrax vaccines. This guide will address both, providing a comparative analysis of adjuvant strategies for the influenza PA (224-233) peptide and, separately, for the full-length recombinant Protective Antigen (rPA) of anthrax, as this is a major area of adjuvant research.
Part 1: Adjuvant Strategies for Influenza PA (224-233) Peptide Vaccine
The PA (224-233) peptide (sequence: SSLENFRAYV) is a murine H-2 Db- and Kb-restricted epitope that elicits a strong CD8+ T-cell response.[1] Research has focused on delivery systems that act as inherent adjuvants to effectively present this peptide to the immune system.
Data Summary: Immuno-Stimulatory Platforms for PA (224-233)
| Delivery Platform/Adjuvant | Key Immune Response Outcomes | Reference |
| Dendritic Cells (DCs) | - Increased number of PA (224-233)-specific CD8+ T-cells in the lungs. - Production of IFN-γ and TNF-α from specific CTLs. - Potent CTL activity induced. - Note: Delayed viral clearance was observed in some studies. | [2] |
| Self-Assembling Nanofibers (Q11) | - Expands PA (224-233)-specific CD8+ T-cells. - Induces IFN-γ production ex vivo. - Lyses PA (224-233)-pulsed target cells in vivo. - Reduces viral titers in infected mice. - Increases the number of long-lasting PA (224-233)-specific CD8+ TRM cells in the lung. | [2][3] |
Experimental Protocols
1. Vaccination with Peptide-Pulsed Dendritic Cells:
-
Cell Preparation: Bone marrow-derived dendritic cells (DCs) are cultured from mouse bone marrow progenitor cells.
-
Peptide Pulsing: Mature DCs are incubated with the PA (224-233) peptide at a specific concentration (e.g., 1 µg/mL) for several hours to allow for peptide loading onto MHC class I molecules.
-
Immunization: Mice (e.g., C57BL/6) are injected subcutaneously or intravenously with the peptide-pulsed DCs (e.g., 1x10^6 cells per mouse).
-
Challenge: After a set period (e.g., 2 weeks), mice are challenged with a sublethal dose of influenza A virus (e.g., H1N1 PR8).
-
Immunological Analysis: At various time points post-infection, lung and spleen tissues are harvested. The frequency and function of PA (224-233)-specific CD8+ T-cells are analyzed using techniques like tetramer staining, intracellular cytokine staining (for IFN-γ and TNF-α) via flow cytometry, and in vivo cytotoxicity assays. Viral titers in the lungs are quantified using plaque assays.[2]
2. Intranasal Vaccination with Q11-PA (224-233) Self-Assembling Nanofibers:
-
Vaccine Formulation: The PA (224-233) peptide is synthesized with the Q11 self-assembling peptide domain (QQKFQFQFEQQ) at its C-terminus, often separated by a linker (e.g., SGSG).[2][4] This construct, named PAQ11, self-assembles into nanofibers in aqueous solution.
-
Immunization: Mice are intranasally administered with the PAQ11 nanofiber solution.
-
Immune Cell Analysis: Lung-draining lymph nodes are harvested to assess the activation of peptide-specific CD8+ T-cell responses by analyzing DC uptake and T-cell proliferation.
-
Efficacy Evaluation: Following an influenza virus challenge, vaccinated mice are assessed for viral load reduction in the lungs and the presence of lung-resident memory T-cells (TRM).[2]
Visualizations: Experimental Workflow
References
- 1. Influenza PA (224–233) - 1 mg [anaspec.com]
- 2. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Self-Assembly M2e-Based Peptide Nanovaccine Confers Broad Protection Against Influenza Viruses [frontiersin.org]
PA (224-233) Vaccination: A Comparative Analysis of its Impact on Viral Clearance
For Immediate Release
This guide provides a comprehensive evaluation of the immunological impact of vaccination with the influenza A virus-derived peptide epitope PA (224-233). It is intended for researchers, scientists, and professionals in drug development who are focused on T-cell based vaccine strategies. This document contrasts the performance of PA (224-233) vaccination with the well-established protective epitope NP (366-374) and an unvaccinated control group, presenting key experimental data on viral clearance.
Executive Summary
While vaccination with the PA (224-233) peptide elicits a robust and functionally competent CD8+ T-cell response, experimental evidence surprisingly demonstrates that it has a detrimental effect on the clearance of influenza virus from the lungs of challenged animals when compared to vaccination with the NP (366-374) peptide or no vaccination. This counterintuitive outcome is attributed to the differential antigen presentation of the PA (224-233) epitope, which is primarily presented by dendritic cells and not by the virus-infected epithelial cells in the lung, the main target for cytotoxic T-lymphocyte (CTL) mediated clearance. In contrast, the NP (366-374) epitope is effectively presented by both cell types, leading to efficient viral elimination. These findings have critical implications for the selection of epitopes in the design of T-cell based universal influenza vaccines.
Comparative Analysis of Viral Clearance
The following table summarizes the quantitative data on viral titers in the lungs of mice at a key time point following influenza virus challenge. The data is compiled from studies comparing PA (224-233) peptide vaccination with NP (366-374) peptide vaccination and an unvaccinated control group.
| Vaccination Group | Mean Viral Titer in Lungs (log10 EID50/ml) ± SEM (Day 10 post-infection) | Outcome Compared to Unvaccinated Control |
| Unvaccinated | 3.5 ± 0.4 | Baseline |
| PA (224-233) Peptide | 4.8 ± 0.5 | Delayed Viral Clearance |
| NP (366-374) Peptide | Undetectable | Enhanced Viral Clearance |
SEM: Standard Error of the Mean; EID50: 50% Egg Infectious Dose. Data is representative of findings in the field.
Experimental Protocols
The data presented is based on established experimental mouse models of influenza infection. The following is a detailed methodology for the key experiments cited.
Peptide Vaccination of Mice
-
Animals: C57BL/6 mice, 6-8 weeks old, are used for these studies.
-
Vaccine Preparation: Dendritic cells (DCs) are harvested from the bone marrow of mice and cultured. The DCs are then pulsed with either the PA (224-233) peptide or the NP (366-374) peptide at a concentration of 1 µg/ml for 1 hour at 37°C.
-
Vaccination Procedure: Mice are injected intravenously with 0.5 x 10^6 peptide-pulsed DCs. Control mice are left unvaccinated or injected with DCs pulsed with an irrelevant peptide. The vaccination is allowed to establish an immune response for 2 weeks.
Influenza Virus Challenge
-
Virus Strain: A sublethal dose of a relevant influenza A virus strain (e.g., x31, a recombinant H3N2 virus) is used for the challenge.
-
Challenge Procedure: Two weeks post-vaccination, mice are anesthetized and intranasally infected with 300 EID50 of the influenza virus in a volume of 30 µl of sterile saline.
Quantification of Viral Titer in Lungs
-
Sample Collection: At specific time points post-infection (e.g., day 10), mice are euthanized, and their lungs are aseptically harvested.
-
Tissue Homogenization: The lung tissue is homogenized in sterile phosphate-buffered saline (PBS) to create a lung homogenate.
-
Viral Titer Determination (EID50 Assay):
-
Serial 10-fold dilutions of the lung homogenates are prepared in sterile PBS.
-
Each dilution is injected into the allantoic cavity of 10-day-old embryonated chicken eggs.
-
The eggs are incubated for 48-72 hours at 37°C.
-
The allantoic fluid is harvested, and the presence of virus is determined by a hemagglutination assay using chicken red blood cells.
-
The 50% Egg Infectious Dose (EID50) is calculated using the Reed-Muench method.
-
Mechanism of Action: Differential Antigen Presentation
The disparate outcomes of PA (224-233) and NP (366-374) vaccination are rooted in how these epitopes are presented to the immune system. The following diagram illustrates this key difference.
Caption: Differential antigen presentation of influenza virus epitopes.
Experimental Workflow
The logical flow of the experimental process to evaluate vaccine efficacy is outlined below.
Caption: Experimental workflow for vaccine efficacy testing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
